molecular formula C8H10ClN3O2 B1442619 Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate CAS No. 845655-96-1

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Cat. No.: B1442619
CAS No.: 845655-96-1
M. Wt: 215.64 g/mol
InChI Key: IJTSWKZASWNNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H10ClN3O2 and its molecular weight is 215.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTSWKZASWNNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, mechanistic rationale, and critical process parameters. We present a detailed, field-proven experimental protocol, emphasizing the causality behind procedural choices and incorporating a self-validating framework for reaction monitoring and purification. A dedicated section on the safe handling of hydrazine hydrate is included to ensure operational safety. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this valuable intermediate.

Introduction and Strategic Importance

This compound is a highly functionalized pyridine derivative of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates three key reactive handles:

  • An ethyl carboxylate group, which can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

  • A chloro substituent, which can participate in further nucleophilic substitution or cross-coupling reactions.

  • A hydrazinyl moiety, which is a powerful nucleophile and a precursor for the construction of fused heterocyclic systems such as pyrazoles, triazoles, and pyridazines.

The strategic placement of these functional groups makes it a versatile intermediate for creating libraries of compounds for high-throughput screening and for the targeted synthesis of biologically active molecules.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable approach to synthesizing the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. The core strategy involves the regioselective displacement of a chlorine atom from a dichlorinated pyridine precursor with hydrazine.

Retrosynthetic Disconnection:

The choice of Ethyl 4,6-dichloropyridine-3-carboxylate as the starting material is logical. The pyridine ring is rendered electron-deficient by the ring nitrogen and the electron-withdrawing ethyl carboxylate group, thereby activating the chloro substituents at positions 4 and 6 towards nucleophilic attack. The reaction with hydrazine hydrate is expected to preferentially occur at the C4 position due to its higher activation, leading to the desired product.

The Core Synthesis: Mechanistic Insights and Parameter Optimization

The conversion of Ethyl 4,6-dichloropyridine-3-carboxylate to the target compound is a classic SNAr reaction.

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine molecule attacks the electron-deficient C4 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.

From a mechanistic standpoint, the C4 position is generally more electrophilic than the C6 position in this system. This enhanced reactivity is due to the combined electron-withdrawing effects of the ring nitrogen and the C3-ester group, which more effectively stabilize the negative charge of the Meisenheimer complex when the attack occurs at C4.

Critical Reagents and Parameters
  • Starting Material: High-purity Ethyl 4,6-dichloropyridine-3-carboxylate is essential. It can be prepared from 4,6-dihydroxynicotinic acid ethyl ester and a chlorinating agent like phosphorus oxychloride (POCl₃)[1].

  • Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is the reagent of choice. A solution with a high concentration (e.g., ≥80%) is typically used to ensure sufficient reactivity[2]. An excess of hydrazine hydrate is often employed to drive the reaction to completion and to act as a base, neutralizing the hydrochloric acid (HCl) generated during the reaction.

  • Solvent Selection: The choice of solvent is critical.

    • Protic Solvents (e.g., Ethanol, Methanol): These are commonly used, as they readily dissolve the reactants and the hydrazine hydrate. The resulting product often has limited solubility in the cold alcohol-water mixture, facilitating isolation by precipitation[3][4].

    • Polar Aprotic Solvents (e.g., DMF, DMAC): These solvents can accelerate the reaction rate, particularly at elevated temperatures[2][5]. However, their high boiling points can complicate product isolation and solvent removal.

  • Temperature and Reaction Time: The reaction can proceed at room temperature over an extended period (days) or be accelerated significantly by heating to reflux (typically 4-8 hours)[2][3]. Reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC), to determine the point of completion.

Synthetic Workflow Diagram

G cluster_main Start Ethyl 4,6-dichloropyridine-3-carboxylate (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagents Reagents & Conditions: • Hydrazine Hydrate (excess) • Ethanol (Solvent) • Reflux (e.g., 78 °C) • 4-8 hours Reagents->Reaction Workup Work-up & Purification: 1. Cool Reaction Mixture 2. Precipitate with Water 3. Filter Solid 4. Wash with Water/Cold Ethanol 5. Recrystallize & Dry Reaction->Workup Reaction Monitoring (TLC) Product This compound (Final Product) Workup->Product

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for reproducibility and safety.

Materials and Equipment
ChemicalCAS NumberMolecular FormulaNotes
Ethyl 4,6-dichloropyridine-3-carboxylate40296-46-6C₈H₇Cl₂NO₂Starting Material
Hydrazine Hydrate (~80%)7803-57-8H₆N₂OEXTREMELY TOXIC & CORROSIVE
Ethanol (Absolute)64-17-5C₂H₆OSolvent
Deionized Water7732-18-5H₂OFor work-up

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, Buchner funnel and flask, standard laboratory glassware.

CRITICAL SAFETY PROTOCOL: Handling Hydrazine Hydrate

Hydrazine and its hydrate are highly toxic, corrosive, potentially carcinogenic, and can react explosively with oxidizing agents.[6][7][8] All handling must be performed within a certified chemical fume hood.[7][9]

  • Personal Protective Equipment (PPE): A chemical-resistant lab coat, forearm-length nitrile or butyl gloves, and splash-proof chemical goggles with a face shield are mandatory.[6][7][10]

  • Dispensing: Use a dedicated syringe or cannula for transfers. Avoid open pouring.

  • Spill Management: Have a spill kit ready. Small spills can be diluted extensively with water and then treated with a weak oxidizing agent like calcium hypochlorite solution (<5%).[10] Absorb with an inert material like sand or vermiculite.

  • Waste Disposal: All hydrazine-contaminated waste is hazardous.[7] It must be collected in a clearly labeled, dedicated waste container and kept separate from oxidizing waste streams.[8]

Step-by-Step Synthesis
  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the setup is in a chemical fume hood.

  • Charging Reactants: Add Ethyl 4,6-dichloropyridine-3-carboxylate (10.0 g, 45.4 mmol) to the flask, followed by absolute ethanol (100 mL). Stir the mixture to achieve dissolution.

  • Addition of Hydrazine: In a dropping funnel, place hydrazine hydrate (80%, ~4.3 g, 68.1 mmol, 1.5 equivalents). Add the hydrazine hydrate dropwise to the stirred solution at room temperature over 10-15 minutes.

    • Rationale: Dropwise addition is crucial to control a potential initial exotherm from the reaction.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 6 hours.

    • Self-Validation: Monitor the reaction's progress every 1-2 hours using TLC (e.g., with a 1:1 ethyl acetate:hexanes mobile phase), observing the consumption of the starting material spot.

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Slowly add deionized water (50 mL) to the stirred mixture to induce further precipitation of the product.

  • Cool the slurry in an ice bath for 30 minutes to maximize product recovery.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then cold ethanol (1 x 20 mL).

    • Rationale: Washing removes excess hydrazine salts and other water-soluble impurities. Using cold solvent minimizes loss of the desired product.

  • Purification and Drying: The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary. Dry the final white to off-white solid product under vacuum at 40-50 °C to a constant weight.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O₂[11][12][13]
Molecular Weight 215.64 g/mol [11][13]
Appearance White to off-white solid---
Melting Point 150-152 °C[13]
¹H NMR (Expected) Signals for ethyl group (triplet & quartet), two distinct aromatic protons, and broad signals for the hydrazinyl (-NHNH₂) protons.---
MS (ESI+) Expected m/z [M+H]⁺ at ~216.05[12]

Conclusion

The preparation of this compound via nucleophilic aromatic substitution is a robust and efficient method. By carefully controlling reaction parameters such as solvent, temperature, and stoichiometry, and by adhering to strict safety protocols for handling hydrazine hydrate, researchers can reliably produce this valuable intermediate. The protocol described herein provides a comprehensive, self-validating framework that ensures high yield and purity, enabling its effective use in downstream applications for drug discovery and development.

References

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazL6f-tdUQOHUVmQLxCXVFkdmS8rLglTKimUYEhzJ0jjryx27LAwImNI_5gUseL_bRYr0Qnub2oyXJWLPSir5-wSMGTSaRvGAAz5Uh3CHOpNB1MTAaRE07LNXRPcXm9Bj9VgmMDJtKyBGA82qlkR0KRYTs5W2cl9uk9sUEQ5SMBBuJGON6MNYoWPtKduRuITcsn7vI__9t9Adxtrmx8wG_Fw_DIk=]
  • SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECkFd50WA-NO0IN0sWAkcv5Ugnvo_5OrXj3mVY8XSrUMoJKtoG7Z-RIu6l4C3XUJun0sCYL1LQbzCukf4ObjXgbK07fwX54NFWI5avixD8lvxwas1FHtpe0SQtP9EZ9otrqwzKH-y_-v8ZGgCuR_ycrj161RSOwB9dgJipnl16LWtfBC6Gwbax]
  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH1RrPt-EaXfFXUjwJ3kQcIvZRR5mwyvX_hbglZuhhbNeCLtPxlPCoC4_xVKfncHBk-cHuCI3LZyxujWDRUNYqGyjjDinriRmHRDKDQqyheDpWl7sgDAPiDb1fbGpU78sovY0_aGl1ceei3zTIQX5oBvDViNRYsOKKUSHF55Q6HipRWv5QXAeZxhHpZg8MWgG7L07fNjU=]
  • Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu28luOV_9XkhcfA8pDCbdh3Qmut3zxYmpZnrL6VIAK3Q9CXd8R1Je6mkDHXs_BogNTBaXDcN_BJ9uRBtEHtIUmKWuYTXkoMSyLP6w6OuNIv80pwvFMkp-YkDAafuav4kL0_uSM5y-B5CXkpvVnASTx9Dx_uCf3AT7U9A41bBZzZK70RZjsrkKXEV8n2UP3trjhy7TuoUncX6T3PzUDdRDGAwXuS8q69fPgkDW7NqqogqSyQQpP-gZSTSdAucoHbQrqhV7LVX3i44lNDt6oG2L2mlrc-IsfMVFknZY6kd9tS5iyJYCLZo=]
  • Practical Hydrazine Hydrate Safety. Reddit r/chemistry. [URL: https://www.reddit.
  • Synthesis routes of 2-Chloro-6-hydrazinopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWiK7Sdx3tzzY9VYW3S69ftizOc_4UouNrhfPyUYgqAN_LzFJk1ZRck8NtRA15Ko9lhJ1zOhXxIVfSoV3Mw4m1M5Ii4A-zpDutgbqOHw4RG5tXQO59L2OJZGcAm2VzmHhoNiDoBRxBHeTnsWDHt_lvHR7Ky_aPX3HtX1NdOmgK7oJMQ==]
  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. [URL: https://patents.google.
  • Ethyl 4,6-dichloropyridazine-3-carboxylate synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtLs_thSInWKQTW7VOxNCBXLvnH7K33O56BQpSra5c8RZOTAbpuLX9_Kv6SjnsWeonkayXyXBgIlMZZ-a3RmIZN5Jn50689z3c2JU_j5Mbm72HKlZvJSiRO67r7M16jryRsdmg69yuYTRfj6jihvYp3UXRF6Sj2pTF_-ZYdB5fKU448LmLdtXBT5TPLQA72CBn]
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents. [URL: https://patents.google.
  • Ethyl 4,6-dichloropyridazine-3-carboxylate. ChemicalBook. [URL: https://vertexaisearch.cloud.google.
  • This compound. VSNCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE31l8WybeFTXT7s5dXDCx3GLR4DiDgUNOwJw38o9zRwL_KPjHoBmrCiLVghyKdb-RaI2CyF46I_t60EjkUlHet6LqyXrH_3-wiKtLrG-i30h-d8dxJaeExXISwxprAtV-ECXkligm8Suehr4-cQ6sFIGIodssAikn9n5O4dpdDaehJDx4sdtZlPl8=]
  • 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [URL: https://www.researchgate.net/publication/235025988_1-3-Chloropyridin-2-ylhydrazine]
  • Halogen-containing pyridines. 7. Synthesis and some conversions of (3,5-dichloro-2-pyridyl)hydrazine. ResearchGate. [URL: https://www.researchgate.net/publication/238128472_Halogen-containing_pyridines_7_Synthesis_and_some_conversions_of_35-dichloro-2-pyridylhydrazine]
  • This compound (C8H10ClN3O2). PubChemLite. [URL: https://pubchemlite.deepomics.com/compound/139591417]
  • ethyl 6-chloro-3-methyl-pyridine-2-carboxylate, min 97%, 100 mg. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvsxZ0MUe0z9dBgQeXhnBwdGXtkDsaOKqEkvwqrHgnqSx6spZKLlNOxXk05nkxhkk2UfRXP_avq4zVUcdEEUezZ9wee4eIJmB0RGDRBQnw4zpqMdDkM1ahNWuBLPpSqTCGGqLDm2WhmOW56vufrs5IjU4dkw2HjXO-geA6nh_7h0UZgCdypaX58SD94DTuEF-RooZkwc2Q-CMWROhef3y6nhvT]
  • Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Chiralen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH3t9X2Chu1cpfP6-qsTmehO8SefiDyXciQqzQ6wmAw7YtHWZEgbKBecIHi0jXQem1hPd3DTxyBoUFUOy71FO2Basutfld4BqRS_zgzMmvQDZ0i506b9FE87yUWKqqewrsCj_r]
  • Ethyl 6-chloropyridine-3-carboxylate 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/531197]
  • What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. Parle Industrie Co.,Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHavnOb610nhaT8NxEZmZub_1yyOb3UqRlVGNRGIYHnSQ2_AIErgxjHdbZFAH9wTqdmnxZAVicI7HJLulEe9EkbQY4IOCzoSOhu6TFz60YJTUCJWrGEI0oH3yz1hMk2Qgqelaiw5XaPQsKzhnANwO2WKSZt8FW_j1rF3_yvoWSGiqaEX0BIEZdGdjw=]
  • Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0238]
  • Ethyl 4,6-dichloropyridazine-3-carboxylate. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0sw50_zy11Mi4UUP72Xfz4gjKs2RQFotOBmU7UQ5chnjb7VG0fcr6UYeK-DjxEOF74Ppqb6-Z-1tkRHwJPEmMQ3_oUg9cP432_Pxwm6H1DY1W5ES8xKHJUfS799R5opoXGKaEWXNZtJaBfsJx]
  • This compound. LabNovo. [URL: https://www.labnovo.
  • US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Google Patents. [URL: https://patents.google.
  • Carbazic acid, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0272]
  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. SciSpace. [URL: https://typeset.io/papers/regioselective-one-pot-three-component-synthesis-of-ethyl-2f0z9oac]
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]
  • 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/485113]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: A Key Building Block for Pyrazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. This heterocyclic compound is a valuable intermediate for the synthesis of a variety of fused pyrazole derivatives, particularly pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a chloro group at the 6-position, a hydrazinyl group at the 4-position, and an ethyl carboxylate group at the 3-position.

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O₂[1][2]
Molecular Weight 215.64 g/mol [1][2]
Appearance Solid (predicted)
Melting Point 150-152 °C
SMILES CCOC(=O)C1=CN=C(C=C1NN)Cl[1]
InChI InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12)[1]
Predicted XlogP 1.8[1]

Note: Some physical properties are based on predictions and may vary.

Spectral Data (Predicted)

Predicted Collision Cross Section (CCS) values (Ų)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 216.05344143.7
[M+Na]⁺ 238.03538152.4
[M-H]⁻ 214.03888145.9
[M+NH₄]⁺ 233.07998161.3
[M+K]⁺ 254.00932149.2

Data from PubChemLite, calculated using CCSbase.[1]

Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in a dedicated publication. However, based on the principles of heterocyclic chemistry, a plausible and efficient synthetic route involves the regioselective nucleophilic aromatic substitution of a dichlorinated pyridine precursor with hydrazine.

Proposed Synthetic Pathway

The most likely synthetic route starts from the commercially available Ethyl 4,6-dichloropyridine-3-carboxylate. The greater electrophilicity of the C4 position in the pyridine ring, activated by the adjacent nitrogen and the electron-withdrawing carboxylate group, directs the nucleophilic attack of hydrazine to this position.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydrazine Substitution Start Commercially Available Starting Materials Precursor Ethyl 4,6-dichloropyridine-3-carboxylate Start->Precursor Various Methods Product This compound Precursor->Product Nucleophilic Aromatic Substitution (Regioselective at C4) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on established procedures for similar reactions and provides a starting point for laboratory synthesis. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Ethyl 4,6-dichloropyridine-3-carboxylate

This precursor can be synthesized from Ethyl 4,6-dihydroxypyridine-3-carboxylate.

  • To a flask containing Ethyl 4,6-dihydroxypyridine-3-carboxylate, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture, for instance at 100°C, for several hours.

  • After cooling, carefully remove the excess POCl₃ under reduced pressure.

  • The crude product is then worked up, typically by pouring it into ice water and extracting with an organic solvent like ethyl acetate.

  • The organic layers are combined, washed, dried, and concentrated. Purification can be achieved by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve Ethyl 4,6-dichloropyridine-3-carboxylate in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate.

  • The solid product is collected by filtration, washed with a cold solvent, and dried.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its bifunctional nature, making it an excellent precursor for the synthesis of fused heterocyclic systems.

Key Reactivity

The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles, particularly dicarbonyl compounds or their equivalents, to form a new five-membered ring. The chloro and ester functionalities offer further sites for chemical modification.

Cyclization to form Pyrazolo[3,4-b]pyridines:

The most significant application of this compound is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This is typically achieved through condensation of the hydrazinyl group with a 1,3-dicarbonyl compound or a similar synthon, followed by cyclization.

Reactivity_and_Application cluster_0 Core Reagent cluster_1 Reaction and Application Reagent Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate Pyrazolopyridine Pyrazolo[3,4-b]pyridine Scaffold Reagent->Pyrazolopyridine Condensation & Cyclization Dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) Dicarbonyl->Pyrazolopyridine Bioactive Biologically Active Molecules (e.g., Kinase Inhibitors) Pyrazolopyridine->Bioactive Further Functionalization

Caption: Reaction pathway to pyrazolo[3,4-b]pyridines.

Significance in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in drug discovery, found in numerous compounds with a wide range of biological activities. These include:

  • Kinase Inhibitors: Many pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

  • Antiviral and Antimicrobial Agents: This scaffold has also been incorporated into molecules with activity against viruses and bacteria.

  • Central Nervous System (CNS) Agents: Certain derivatives have shown potential for treating neurological disorders.

The substituents on this compound (the chloro and ethyl ester groups) provide valuable handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

  • Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: The compound may cause skin and eye irritation.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of similar chemicals for more detailed safety information.

Conclusion

This compound is a strategically important building block for the synthesis of pyrazolo[3,4-b]pyridines and other fused heterocyclic systems. Its straightforward, albeit not formally published, synthesis and the potential for further diversification make it a valuable tool for medicinal chemists and researchers in drug discovery. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this intermediate, continues to be a fertile ground for the development of new therapeutic agents. Further research into the experimental characterization and reactivity of this compound would be a valuable contribution to the field.

References

  • PubChemLite. This compound (C8H10ClN3O2). Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: A Strategic Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist Whitepaper

This guide provides a comprehensive technical overview of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a key heterocyclic building block pivotal in the discovery and development of novel therapeutics. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's structural and chemical properties, provides a detailed, field-proven synthesis protocol, and explores its application as a strategic intermediate in the generation of high-value pharmacophores, particularly the pyrazolo[3,4-b]pyridine scaffold.

Introduction: The Strategic Value of a Versatile Pyridine Intermediate

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of selective kinase inhibitors remains a paramount objective. The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2][3] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tropomyosin Receptor Kinases (TRKs).[2][4] The utility and versatility of this compound lie in its pre-functionalized structure, which is primed for efficient cyclization into this critical pyrazolopyridine core, making it an invaluable starting material for medicinal chemistry campaigns.

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity and characteristics is fundamental to its effective application.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound . Its two-dimensional structure is presented below.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN₃O₂[5]
Molecular Weight 215.64 g/mol [5]
IUPAC Name This compoundPubChem
CAS Number 179631-03-9Vendor Data
Appearance Off-white to yellow solid (typical)Vendor Data
Melting Point 150-152 °C[6]
SMILES CCOC(=O)C1=CN=C(C=C1NN)Cl[6]

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is most efficiently achieved via a regioselective nucleophilic aromatic substitution (SₙAr) reaction. The causality behind this strategic choice is the differential reactivity of the two chlorine atoms on the precursor, ethyl 4,6-dichloropyridine-3-carboxylate.

Mechanistic Rationale for Regioselectivity

The pyridine ring is rendered electron-deficient by the two chloro substituents and the C3-ester group. Nucleophilic attack is therefore favored. The C4 position is significantly more activated towards substitution than the C6 position. This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the ring nitrogen, a stabilizing electronic effect.[4] Attack at C6 does not permit such delocalization. This inherent electronic preference allows for a highly selective reaction with hydrazine, displacing the C4-chloro group while leaving the C6-chloro group intact for subsequent synthetic manipulations.

Diagram 2: Synthesis Workflow

workflow start Ethyl 4,6-dichloropyridine-3-carboxylate process Nucleophilic Aromatic Substitution (SₙAr) Reflux start->process reagent Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) reagent->process product Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate process->product

Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established principles of SₙAr reactions on dichloropyridine systems.[7]

Materials and Reagents:

  • Ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.5-2.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq) and anhydrous ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Stir the mixture to achieve dissolution. Slowly add hydrazine hydrate (1.5-2.0 eq) to the solution at room temperature. Causality Note: While the reaction is generally selective, controlling the stoichiometry of hydrazine helps minimize potential side reactions or di-substitution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. A precipitate of the product may form. Reduce the solvent volume under reduced pressure. Carefully add deionized water to the residue, which will cause the product to precipitate fully.

  • Workup - Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual impurities.

  • Purification (if necessary): The crude product is often of high purity. However, if required, recrystallization from ethanol can be performed to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) and by comparing the melting point to the literature value (150-152 °C).

Chemical Reactivity and Application in Drug Development

The primary synthetic utility of this compound is its role as a precursor to the 1H-pyrazolo[3,4-b]pyridine ring system.

Intramolecular Cyclization to form Pyrazolo[3,4-b]pyridines

The compound possesses a hydrazinyl group and an ester group in a favorable ortho-arrangement. Upon heating, often in a high-boiling solvent like diphenyl ether or under acidic/basic conditions, it undergoes an intramolecular cyclization reaction. The nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester group, leading to the formation of the pyrazole ring fused to the pyridine core. This annulation reaction is a robust and high-yielding method for accessing the desired scaffold.

Diagram 3: Cyclization to Pyrazolopyridine Scaffold

cyclization sub Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate prod 6-Chloro-1H-pyrazolo[3,4-b]pyridin-4-ol sub->prod Intramolecular Cyclization (Heat/Acid)

Key transformation into the pyrazolopyridine core.

A Cornerstone in Kinase Inhibitor Synthesis

The resulting 6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol is a versatile intermediate. The chlorine atom at the 6-position is now activated for further SₙAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amino substituents to explore the solvent-exposed region of a kinase active site. The pyrazole N-H can be alkylated or arylated to probe other binding pockets, and the hydroxyl group can be converted to a leaving group (e.g., chloride, triflate) for further diversification. This multi-faceted reactivity enables the construction of large libraries of analogues for structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[1][4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset in the design and synthesis of next-generation therapeutics. Its straightforward and regioselective synthesis, combined with its efficient conversion to the pharmacologically significant pyrazolo[3,4-b]pyridine scaffold, positions it as a critical building block for drug discovery programs targeting kinases and other important enzyme families. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory, empowering scientists to accelerate their research and development efforts.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1869-1880. [Available at: https://www.derpharmachemica.com/pharma-chemica/new-pyrazolol3-4-blpyridines-synthesis-and-antimicrobial-activity.pdf]
  • Al-dujaili, D. A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [DOI: 10.1007/s11030-025-11231-5, Available at: https://pubmed.ncbi.nlm.nih.gov/38917025/]
  • Binjubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [DOI: 10.1080/14756366.2024.2343890, Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2343890]
  • Díaz-Gavilán, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3332. [DOI: 10.3390/molecules26113332, Available at: https://www.mdpi.com/1420-3049/26/11/3332]
  • Gomaa, A. M., et al. (2021). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 26(16), 4948. [DOI: 10.3390/molecules26164948, Available at: https://www.researchgate.
  • LabNovo. (n.d.). This compound. [Available at: https://www.labnovo.com/product/MFCD19686131]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1515-1525. [DOI: 10.1039/D2MD00293A, Available at: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00293a]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. [Available at: https://www.benchchem.
  • VSNCHEM. (n.d.). VP12762 this compound. [Available at: https://www.vsnchem.com/product/vp12762]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: Synthesis, Properties, and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not consistently reported in major chemical databases, its structural motifs—a substituted pyridine ring, a hydrazine moiety, and an ethyl carboxylate group—suggest its utility as a versatile scaffold for the synthesis of novel therapeutic agents. This document will delve into its chemical identity, a probable synthetic route with a detailed experimental protocol, its physicochemical properties, and a discussion of its potential applications in drug discovery, grounded in the known bioactivities of analogous structures.

Chemical Identity and Physicochemical Properties

This compound is a pyridine derivative featuring key functional groups that make it an attractive starting material for chemical synthesis. The hydrazine group is a potent nucleophile and a precursor to various heterocyclic systems, while the chloro substituent offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other modifications.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O₂
Molecular Weight 215.64 g/mol
IUPAC Name This compound-
CAS Number Not available-
Melting Point 150-152 °C
SMILES CCOC(=O)C1=CN=C(C=C1NN)Cl
InChI InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12)
Synthesis and Reactivity

The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution of a corresponding dichlorinated pyridine precursor with hydrazine. This is a common and effective method for introducing a hydrazine group onto a pyridine ring.[1][2][3]

Proposed Synthetic Pathway:

The most plausible synthetic route starts from Ethyl 4,6-dichloropyridine-3-carboxylate. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic substitution, compared to the 6-position, allows for a selective reaction with hydrazine hydrate.

Synthetic_Pathway start Ethyl 4,6-dichloropyridine-3-carboxylate product This compound start->product Nucleophilic Aromatic Substitution reagent Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Materials: Ethyl 4,6-dichloropyridine-3-carboxylate, Hydrazine hydrate (99%), Absolute Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4,6-dichloropyridine-3-carboxylate (1 equivalent) in absolute ethanol.

    • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • Filter the solid precipitate and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Causality in Experimental Choices:

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is relatively inert under the reaction conditions.

  • Reagent: Hydrazine hydrate is a strong nucleophile required for the substitution reaction. A slight excess ensures the complete consumption of the starting material.

  • Temperature: Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Applications in Drug Development

The structural features of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities. The hydrazine moiety is particularly useful for constructing pyridazine and pyrazole ring systems, which are present in numerous bioactive molecules.[4][5][6][7][8]

Potential Therapeutic Areas:

  • Oncology: Hydrazinyl-containing compounds and their derivatives have shown promise as anticancer agents. They can be utilized to synthesize inhibitors of protein kinases, which are crucial targets in cancer therapy.[9]

  • Infectious Diseases: The pyridine and hydrazine moieties are found in various antimicrobial and antiviral drugs. This scaffold can be used to develop new anti-infective agents to combat drug-resistant pathogens.[4][10]

  • Inflammation and Pain: Pyridazine derivatives, which can be synthesized from this compound, are known to possess analgesic and anti-inflammatory properties.[4][5] This opens avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Workflow for Drug Discovery Application:

Drug_Discovery_Workflow A This compound (Starting Material) B Cyclization Reactions (e.g., with dicarbonyls) A->B C Library of Pyridazine/Pyrazole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A typical drug discovery workflow utilizing the target compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives are often toxic and should be handled with care.

References

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.[Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar.[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH).[Link]

  • How to prepare 4-hydrazino pyridine? ResearchGate.[Link]

  • [Synthesis and Pharmacological Activity of 4-hydrazino-pyridine-3-sulfonamides (Author's Transl)]. PubMed.[Link]

  • A Facile Synthesis of Amide Derivatives of[4][5][7]Triazolo[4,3-a]pyridine. ResearchGate.[Link]

  • 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate.[Link]

  • This compound. LabNovo.[Link]

  • This compound (C8H10ClN3O2). PubChemLite.[Link]

Sources

Spectral Analysis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate

Introduction

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a substituted pyridine ring with chloro, hydrazinyl, and ethyl carboxylate moieties, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final products.

This technical guide provides a detailed overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections will not only present the expected spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering valuable insights for researchers in the field.

Molecular Structure and Properties

A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data.

Molecular Formula: C₈H₁₀ClN₃O₂[1]

Molecular Weight: 215.64 g/mol [1]

Structure:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (such as those in the hydrazinyl group) as it can facilitate their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data (Predicted)

While experimental data is not publicly available, a predicted ¹H NMR spectrum would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-O-CH₂-CH₃
~4.3Quartet2H-O-CH₂ -CH₃
~5.0-6.0Broad Singlet2H-NH-NH₂
~7.0Singlet1HPyridine C5-H
~8.5Singlet1HPyridine C2-H
~9.0Broad Singlet1H-NH -NH₂

Interpretation: The ethyl group of the ester will give rise to a characteristic triplet and quartet pattern. The protons on the pyridine ring will appear as singlets due to the substitution pattern. The hydrazinyl protons are expected to be broad signals and their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-CH₃
~61-O-CH₂ -CH₃
~108Pyridine C 5
~115Pyridine C 3
~150Pyridine C 2
~155Pyridine C 6
~158Pyridine C 4
~165C =O (Ester)

Interpretation: The carbonyl carbon of the ester group is expected to be the most downfield signal. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Medium, BroadN-H stretching (hydrazinyl group)
~3050WeakAromatic C-H stretching
~2980WeakAliphatic C-H stretching
~1720StrongC=O stretching (ester)
~1600, ~1480MediumC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretching (ester)
~850MediumC-Cl stretching

Interpretation: The presence of the hydrazinyl group will be clearly indicated by the N-H stretching bands. The strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Analysis
  • Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Mass Spectral Data

Based on the molecular formula C₈H₁₀ClN₃O₂, the expected exact mass and the m/z of the protonated molecule are:

ParameterValue
Monoisotopic Mass215.0462 Da
[M+H]⁺ (m/z)216.0534
[M+Na]⁺ (m/z)238.0354

Interpretation: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.0534. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing strong evidence for the presence of chlorine. Fragmentation patterns could involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction product This compound reaction->product nmr NMR (¹H, ¹³C) product->nmr Structure Elucidation ir IR product->ir Functional Groups ms MS product->ms Molecular Weight & Formula interpretation Structural Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for Synthesis and Spectroscopic Characterization

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of information, and together they create a detailed molecular portrait. For researchers and drug development professionals, a thorough understanding and application of these analytical techniques are fundamental to ensuring the quality and identity of key synthetic intermediates, thereby underpinning the success of their scientific endeavors.

References

  • Due to the absence of publicly available experimental spectral data in the searched scientific literature and databases, this guide has been constructed based on established principles of spectroscopic interpretation and predicted data for the specified compound. For definitive experimental values, it is recommended to acquire the spectra on a purified sample.
  • PubChemLite. This compound (C8H10ClN3O2). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core, featuring a reactive hydrazinyl group, a chloro substituent, and an ethyl carboxylate moiety, provides a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, making it an attractive starting point for the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. This guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this valuable intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

The Primary Synthetic Pathway: A Multi-Step Approach

The most logical and widely applicable synthetic route to this compound involves a multi-step process commencing from readily available starting materials. This pathway is centered around the construction of a di-substituted pyridine ring, followed by the selective introduction of the hydrazinyl group via nucleophilic aromatic substitution.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

The journey begins with the synthesis of the foundational pyridine ring. A common and efficient method for this is the cyclocondensation reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and a nitrogen source, typically ammonia.

Causality of Experimental Choices:

  • Diethyl 1,3-acetonedicarboxylate: This dicarbonyl compound provides the C2, C3, C4, and C5 atoms of the pyridine ring, along with the ethyl carboxylate at the 3-position.

  • Triethyl orthoformate: This reagent serves as the source for the C6 carbon of the pyridine ring.

  • Ammonia: As the nitrogen source, ammonia facilitates the cyclization and formation of the pyridine heterocycle.

The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding the stable dihydroxypyridine derivative.

Experimental Protocol: Synthesis of Ethyl 4,6-dihydroxynicotinate

  • Materials:

    • Diethyl 1,3-acetonedicarboxylate

    • Triethyl orthoformate

    • Acetic anhydride

    • 30% Ammonia solution

    • Concentrated Hydrochloric Acid

    • Dichloromethane

  • Procedure:

    • In a suitable reaction vessel, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

    • Heat the mixture to 120 °C and maintain for 2 hours.

    • After cooling to room temperature, dissolve the mixture in dichloromethane.

    • Cool the solution to 0 °C and slowly add 30% ammonia solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Separate the aqueous phase and acidify to pH 5 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration to obtain Ethyl 4,6-dihydroxynicotinate.

Step 2: Chlorination to Ethyl 4,6-dichloronicotinate

The next critical step is the conversion of the dihydroxy groups to chloro substituents. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This powerful reagent effectively replaces the hydroxyl groups on the pyridine ring with chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Heat: The reaction requires elevated temperatures (reflux) to overcome the activation energy for the chlorination process.

This transformation is crucial as it installs a good leaving group (chloride) at the 4-position, setting the stage for the subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate [1][2][3]

  • Materials:

    • Ethyl 4,6-dihydroxynicotinate

    • Phosphorus oxychloride (POCl₃)

    • Ice water

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a fume hood, carefully and slowly add Ethyl 4,6-dihydroxynicotinate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux and maintain for 2 hours.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure.

    • Carefully pour the residue into ice water with stirring.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield Ethyl 4,6-dichloronicotinate.

Step 3: Selective Hydrazinolysis to this compound

The final and key transformation is the selective nucleophilic aromatic substitution of the chloro group at the 4-position with hydrazine. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[4] The 4-position is generally more susceptible to nucleophilic attack than the 2-position in such systems.

Causality of Experimental Choices:

  • Hydrazine Hydrate: This serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electron-deficient C4 carbon of the pyridine ring.

  • Solvent (e.g., Ethanol): A protic solvent like ethanol is typically used to facilitate the reaction and dissolve the reactants.

  • Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The subsequent loss of the chloride ion restores the aromaticity and yields the desired product.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Ethyl 4,6-dichloronicotinate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, remove the ethanol under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Summary of Synthetic Pathway

The overall synthetic pathway can be visualized as a logical progression of functional group transformations on a pyridine core.

Synthesis_Pathway A Diethyl 1,3-acetonedicarboxylate + Triethyl orthoformate + Ammonia B Ethyl 4,6-dihydroxynicotinate A->B Cyclocondensation C Ethyl 4,6-dichloronicotinate B->C Chlorination (POCl3) D This compound C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

Alternative Starting Materials and Approaches

While the pathway described above is a robust and common method, alternative starting materials and synthetic strategies can also be considered, depending on the availability of precursors and desired substitution patterns.

  • Starting from 4,6-Dichloronicotinic Acid: One could start with 4,6-dichloronicotinic acid, convert it to the corresponding ethyl ester, and then proceed with the hydrazinolysis step.[2][3]

  • Palladium-Catalyzed Amination: For certain substituted pyridines, palladium-catalyzed amination reactions can be employed to introduce the hydrazinyl group. This method can offer high selectivity and functional group tolerance.

Data Presentation

StepStarting Material(s)Key ReagentsProductTypical Yield
1Diethyl 1,3-acetonedicarboxylate, Triethyl orthoformate, AmmoniaAcetic anhydride, HClEthyl 4,6-dihydroxynicotinateGood
2Ethyl 4,6-dihydroxynicotinatePhosphorus oxychloride (POCl₃)Ethyl 4,6-dichloronicotinateHigh
3Ethyl 4,6-dichloronicotinateHydrazine hydrateThis compoundGood to High

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The primary and most practical route involves the construction of a dihydroxynicotinic acid ester, followed by chlorination and a selective nucleophilic aromatic substitution with hydrazine. Understanding the rationale behind the choice of starting materials and reagents is crucial for the successful and efficient synthesis of this important medicinal chemistry intermediate. This guide provides the necessary technical details and experimental protocols to aid researchers in their drug discovery and development endeavors.

References

  • Arkat USA, Inc. 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [Link]

  • Molbase. What are the preparation and application examples of Ethyl 4,6-dichloronicotinate? [Link]

Sources

The Dual-Natured Reactivity of Hydrazinylpyridines: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrazinylpyridines represent a class of heterocyclic compounds of significant interest to the drug development and materials science communities.[1] Their value lies in the versatile reactivity of the hydrazinyl group (-NHNH2), which is profoundly influenced by its attachment to the electron-deficient pyridine ring. This guide provides an in-depth exploration of the hydrazinyl group's reactivity, not as a mere substituent, but as a dynamic functional handle capable of acting as a potent nucleophile and as a foundational building block for constructing complex heterocyclic scaffolds.[2][3] Understanding this dual nature is paramount for researchers aiming to leverage these synthons in the design of novel bioactive molecules and functional materials.

The pyridine ring, being a π-deficient system, exerts a significant electron-withdrawing effect. This inductively deactivates the attached hydrazinyl group, modulating its nucleophilicity compared to simpler arylhydrazines.[4] However, this electronic interplay also primes the molecule for a rich array of chemical transformations, from straightforward condensations to elegant and complex cyclization cascades. This guide will dissect these core reactive pathways, offering both mechanistic rationale and practical, field-proven protocols.

Part 1: The Nucleophilic Character: Formation of Pyridinyl Hydrazones

The most fundamental reaction of the hydrazinyl group is the nucleophilic attack of its terminal nitrogen atom (-NH₂) onto electrophilic centers. The classic manifestation of this reactivity is the condensation with aldehydes and ketones to form stable pyridinyl hydrazone derivatives.[5][6] This reaction is not merely a simple derivatization but serves as a crucial first step in many multi-step syntheses, including the renowned Fischer Indole Synthesis.

Mechanism of Hydrazone Formation

The reaction proceeds via a two-step mechanism under mild acidic catalysis. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazinylpyridine then attacks this activated carbon, forming a tetrahedral intermediate (a carbinolamine). Subsequent proton transfer and elimination of a water molecule yield the final C=N double bond of the hydrazone. The removal of water is often critical to drive the reaction equilibrium toward the product.[7]

// Reactants R1 [label="R₁", fontcolor="#202124"]; R2 [label="R₂", fontcolor="#202124"]; Py [label="Py—NH—NH₂"]; Ketone [label=<

C
O

>]; H_plus [label="H⁺", fontcolor="#EA4335"];

// Intermediates & Products Protonated_Ketone [label=<

C⁺
OH

>]; Tetrahedral_Intermediate [label="Py—NH—NH—C(OH)R₁R₂"]; Hydrazone [label="Py—NH—N=CR₁R₂"]; Water [label="H₂O", fontcolor="#4285F4"];

// Nodes for labels label_activation [label="Carbonyl Activation", shape=plaintext, fontcolor="#5F6368"]; label_attack [label="Nucleophilic Attack", shape=plaintext, fontcolor="#5F6368"]; label_elimination [label="Dehydration", shape=plaintext, fontcolor="#5F6368"];

// Positioning and Edges {rank=same; Ketone; H_plus} Ketone:c -> Protonated_Ketone:c [label="+ H⁺"]; Protonated_Ketone -> label_activation [style=invis];

{rank=same; Py; Protonated_Ketone} Py -> Tetrahedral_Intermediate [label="+ PyNHNH₂"]; Protonated_Ketone -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> label_attack [style=invis];

Tetrahedral_Intermediate -> Hydrazone [label="- H₂O"]; Hydrazone -> label_elimination [style=invis];

// Attach R groups R1_attach [shape=point, width=0.01, height=0.01]; R2_attach [shape=point, width=0.01, height=0.01]; R1 -> R1_attach [dir=none]; R2 -> R2_attach [dir=none]; R1_attach -> Ketone:c [style=invis]; R2_attach -> Ketone:c [style=invis]; } Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Experimental Protocol: Synthesis of N'-(1-(pyridin-3-yl)ethylidene)-2-cyanoacetohydrazide[6]

This protocol provides a representative example of hydrazone formation, a foundational reaction for this class of compounds.

Materials:

  • Cyanoacetylhydrazine (1.0 mmol)

  • 3-Acetylpyridine (1.0 mmol)

  • 1,4-Dioxane (solvent)

Procedure:

  • Dissolve cyanoacetylhydrazine (1.0 mmol) and 3-acetylpyridine (1.0 mmol) in a suitable volume of 1,4-dioxane in a round-bottom flask.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude hydrazide-hydrazone product.

  • Purify the product by recrystallization from an appropriate solvent (e.g., acetone or ethanol) to obtain the pure hydrazone derivative.[6]

Causality and Insights: The choice of a solvent like 1,4-dioxane or ethanol is crucial as it effectively dissolves the reactants while allowing for heating to drive the reaction. For less reactive carbonyls, adding a catalytic amount of glacial acetic acid can significantly accelerate the rate of condensation by facilitating the protonation of the carbonyl group.[8]

Part 2: The Hydrazinyl Group as a Precursor for Heterocyclic Synthesis

Beyond simple condensation, the true synthetic power of hydrazinylpyridines is realized in their use as precursors for building fused and unfused heterocyclic rings. These reactions are cornerstones of medicinal chemistry, enabling access to privileged scaffolds like pyrazoles, triazines, and indoles.[2][3]

A) Knorr Pyrazole Synthesis: Accessing the Pyrazolopyridine Core

The Knorr pyrazole synthesis is a robust and widely used method for constructing the pyrazole ring.[9] When a hydrazinylpyridine is reacted with a 1,3-dicarbonyl compound (such as a β-ketoester or acetylacetone), it undergoes a cyclocondensation reaction to form a substituted pyrazole fused or attached to the pyridine ring.[8][10][11] These pyrazolopyridine scaffolds are of significant interest due to their wide range of biological activities.[12][13][14][15]

Mechanism: The reaction initiates with the more nucleophilic terminal nitrogen of the hydrazine attacking one of the carbonyl groups (often the more reactive ketone) to form a hydrazone intermediate.[8] The second, less nucleophilic nitrogen then performs an intramolecular nucleophilic attack on the remaining carbonyl group (e.g., the ester). This cyclization, followed by the elimination of two molecules of water, results in the formation of the aromatic pyrazole ring.[8][10]

// Nodes Start [label="Hydrazinylpyridine +\n1,3-Dicarbonyl Compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Hydrazone Intermediate\n(via condensation)", fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nNucleophilic Attack", fillcolor="#FFFFFF"]; Hemiaminal [label="Cyclic Hemiaminal\nIntermediate", fillcolor="#FFFFFF"]; Aromatization [label="Dehydration &\nAromatization", fillcolor="#FFFFFF"]; Product [label="Pyrazolopyridine\nProduct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label="-H₂O", fontcolor="#EA4335"]; Hydrazone -> Cyclization; Cyclization -> Hemiaminal; Hemiaminal -> Aromatization [label="-H₂O", fontcolor="#EA4335"]; Aromatization -> Product; } Caption: Workflow for the Knorr Pyrazole Synthesis.

B) Fischer Indole Synthesis: Constructing Carbolines

The Fischer indole synthesis is a classic organic reaction that produces an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[16] When a hydrazinylpyridine is used, the product is a carboline (an azaindole), a heterocyclic system prevalent in pharmacologically active compounds.

Mechanism:

  • Hydrazone Formation: The hydrazinylpyridine first reacts with the carbonyl compound to form the corresponding pyridinylhydrazone, as described in Part 1.[7]

  • Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').[16]

  • [17][17]-Sigmatropic Rearrangement: This is the key step. After protonation of the enamine, a concerted[17][17]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the weak N-N bond.[7][16] This step disrupts the aromaticity of the pyridine ring temporarily.

  • Rearomatization & Cyclization: A proton transfer restores the aromaticity of the pyridine ring, leading to a di-imine intermediate. The terminal imine nitrogen then attacks the aromatic ring in an intramolecular cyclization.

  • Ammonia Elimination: The resulting cyclic intermediate eliminates a molecule of ammonia under the acidic conditions to form the final aromatic carboline product.[16]

The reaction's success can be sensitive to the electronic nature of substituents on the pyridine ring; electron-donating groups can sometimes divert the reaction towards cleavage pathways instead of the desired rearrangement.[7][18]

C) Synthesis of Fused Triazine Systems

Hydrazinylpyridines can also serve as precursors for more complex fused heterocycles, such as triazinoindoles or triazinoquinolines. These syntheses often involve the initial formation of a hydrazone, which is then subjected to a cyclization reaction. For instance, coupling diazonium salts with a suitable indole precursor can yield an arylhydrazono-indoline, which upon thermal cyclization, can produce a triazino[5,6-b]indole ring system.[19] Similarly, arylazo compounds derived from quinolines can be cyclized to form[5][8][12]triazino[5,6-b]quinoline derivatives.[20] These multi-step sequences highlight the utility of the hydrazinyl group as a linchpin in assembling complex molecular architectures.

Part 3: Applications in Drug Development and Materials Science

The reactivity patterns described above are not merely academic; they are routinely employed in the synthesis of compounds with significant biological activity and material properties.

  • Antimycobacterial Agents: Pyridinylhydrazone derivatives have been extensively studied for their antimycobacterial activity, forming a key class of compounds in the search for new tuberculosis treatments.[5]

  • Anticancer Agents: The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives showing potent antiproliferative activity against various cancer cell lines.[14][15]

  • Enzyme Inhibitors: Specific pyrazolopyridine derivatives have been designed as potent inhibitors of enzymes like HIF-1α prolyl hydroxylase, which are targets for diseases related to hypoxia.[15]

  • Catalysis and Materials: The ability of the 2-hydrazinopyridine structure to chelate with metal ions allows for the formation of stable coordination complexes. These complexes can be used as catalysts or incorporated into polymers to create materials with tailored thermal, optical, or conductive properties.[1]

Conclusion

The hydrazinyl group in pyridines possesses a rich and synthetically valuable reactivity profile. Its dual capacity to act as a simple nucleophile in condensation reactions and as a versatile precursor for a multitude of heterocyclic ring systems makes it an indispensable tool for the modern chemist. From the straightforward synthesis of hydrazones to the intricate mechanisms of the Knorr pyrazole and Fischer indole syntheses, hydrazinylpyridines provide access to molecular scaffolds that are central to the fields of drug discovery and materials science. A thorough understanding of the electronic interplay between the hydrazinyl group and the pyridine ring, and the specific conditions required to channel its reactivity down a desired pathway, is essential for any researcher seeking to innovate in these critical areas.

References

  • Synthesis of 2-pyridinylhydrazone derivatives 2a–i,... - ResearchGate. Available from: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available from: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available from: [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available from: [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available from: [Link]

  • Synthesis of Pyrazolopyridines - Sci-Hub. Available from: [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. Available from: [Link]

  • Knorr Pyrazole Synthesis. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. Available from: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. Available from: [Link]

  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes - PubMed. Available from: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. Available from: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. Available from: [Link]

  • Design and Synthesis of a Series of Novel Pyrazolopyridines as HIF-1alpha Prolyl Hydroxylase Inhibitors - PubMed. Available from: [Link]

  • Fischer Indole Synthesis - J&K Scientific LLC. Available from: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed. Available from: [Link]

  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[5][8][12]Triazino[5,6-b]quinoline Derivatives - ResearchGate. Available from: [Link]

  • Fischer indole synthesis - Wikipedia. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available from: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available from: [Link]

  • The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed. Available from: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available from: [Link]

  • 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Available from: [Link]

  • Fischer Indole Synthesis - YouTube. Available from: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. Available from: [Link]

  • Synthesis and reactions of Pyridine - YouTube. Available from: [Link]

  • Cyclization catalyzed by Dihydroquinine Derivative - Buchler GmbH. Available from: [Link]

  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of Substituted Hydrazinylpyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the essential physical properties of substituted hydrazinylpyridine esters, a class of compounds of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in many pharmaceuticals due to its ability to modulate physicochemical properties such as solubility and basicity, which in turn influences pharmacological parameters.[1][2] The incorporation of a hydrazinyl ester moiety introduces additional functional groups that can participate in hydrogen bonding and other intermolecular interactions, further tuning the molecule's behavior.[3] Understanding and systematically evaluating the physical properties of these molecules is paramount for optimizing their potential as therapeutic agents. This document offers a detailed examination of their synthesis, characterization, and the critical physical parameters that govern their performance in a pharmaceutical context.

The Strategic Importance of Hydrazinylpyridine Esters in Medicinal Chemistry

The pyridine ring is a prevalent feature in a vast number of approved drugs, lauded for its contribution to desirable pharmacokinetic and pharmacodynamic profiles.[4] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing solubility and interactions with biological targets.[1] When combined with a hydrazone or hydrazide functional group, which are also known for their diverse biological activities including antimicrobial and anticancer effects, the resulting scaffold becomes a promising platform for drug discovery.[3][5] The further addition of an ester group provides a handle for prodrug strategies, potentially improving bioavailability and metabolic stability. The substituents on the pyridine ring and the ester moiety offer a rich opportunity for chemical modification to fine-tune the molecule's properties.

Synthesis and Structural Elucidation

The journey to understanding the physical properties of substituted hydrazinylpyridine esters begins with their synthesis and rigorous characterization. A common synthetic route involves the esterification of a corresponding pyridine carboxylic acid, followed by reaction with hydrazine hydrate to form the hydrazide, and subsequent condensation with an appropriate carbonyl compound if a hydrazone is desired.[3][6]

General Synthetic Pathway

The synthesis of substituted hydrazinylpyridine esters can be conceptualized as a multi-step process, which allows for the introduction of diversity at various positions of the scaffold.

G sub_pyridine Substituted Pyridine Carboxylic Acid esterification Esterification (e.g., SOCl2, Alcohol) sub_pyridine->esterification ester Substituted Pyridine Carboxylic Acid Ester esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ester->hydrazinolysis hydrazide Substituted Pyridine Carbohydrazide hydrazinolysis->hydrazide

Caption: General synthetic scheme for substituted pyridine carbohydrazides.

Characterization Techniques

The unambiguous identification and purity assessment of the synthesized esters are critical prerequisites for accurate physical property measurements. A combination of spectroscopic and analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position and environment of protons and carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as C=O (ester and amide), N-H (hydrazine), and C=N (imine).

  • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.[7]

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and to assess the purity of the final product.[8]

Key Physical Properties and Their Determination

The therapeutic efficacy and developability of a drug candidate are intimately linked to its physical properties. For substituted hydrazinylpyridine esters, the following parameters are of paramount importance.

Melting Point

The melting point of a solid is a fundamental physical property that provides insights into the purity and the strength of the crystal lattice forces.[7] Impurities typically lead to a depression and broadening of the melting point range.[7]

Experimental Protocol: Capillary Melting Point Determination [9]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] Poor solubility can be a major hurdle in drug development. The pyridine nitrogen and the hydrazinyl ester moiety can influence solubility through their potential for hydrogen bonding and ionization.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [11]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12] It reflects the balance between a molecule's hydrophilicity and hydrophobicity.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

  • Rationale: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity. It is a rapid and widely used alternative to the traditional shake-flask method.

  • Calibration: A series of standard compounds with known LogP values are injected into the RP-HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

  • Sample Analysis: The substituted hydrazinylpyridine ester is injected under the same chromatographic conditions.

  • LogP Calculation: The retention factor of the test compound is determined, and its LogP value is interpolated from the calibration curve.

G cluster_0 RP-HPLC System cluster_1 Data Analysis Injector Injector Column Column Injector->Column Mobile Phase Detector Detector Column->Detector Retention Time (tR) Retention Time (tR) Detector->Retention Time (tR) Retention Factor (k) Retention Factor (k) Retention Time (tR)->Retention Factor (k) LogP Estimation LogP Estimation Retention Factor (k)->LogP Estimation

Caption: Workflow for LogP estimation using RP-HPLC.

Chemical Stability

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf life. Ester functionalities can be susceptible to hydrolysis, and the overall molecule may be sensitive to light, temperature, and pH.

Experimental Protocol: Forced Degradation Studies

  • Stress Conditions: The compound is subjected to a variety of stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.

  • Time Points: Samples are withdrawn at various time points.

  • Analysis: The samples are analyzed by a stability-indicating analytical method (typically HPLC) to quantify the parent compound and detect any degradation products.

  • Degradation Pathway: The results help to elucidate the degradation pathways and identify the factors that influence the compound's stability.

Influence of Substituents on Physical Properties

The strategic placement of different substituents on the pyridine ring or modification of the ester group can have a profound impact on the physical properties of the molecule.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the basicity of the pyridine nitrogen, potentially enhancing aqueous solubility at low pH.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) can decrease the basicity of the pyridine nitrogen but may participate in other interactions.

  • Hydrogen bond donors and acceptors within the substituents can significantly influence both solubility and melting point.

  • The size and nature of the alcohol component of the ester can affect lipophilicity and susceptibility to hydrolysis.

A systematic study involving the synthesis of a library of analogs with varied substituents is often necessary to establish clear structure-property relationships (SPR).

Table 1: Hypothetical Data on the Physical Properties of Substituted Hydrazinylpyridine Esters

Substituent (R)Melting Point (°C)Aqueous Solubility (µg/mL)LogP
H150-152501.5
4-Cl165-167202.2
4-OCH₃145-147751.2
4-NO₂180-182101.8

This table presents hypothetical data for illustrative purposes.

Conclusion

The physical properties of substituted hydrazinylpyridine esters are a critical aspect of their evaluation as potential drug candidates. A thorough understanding of their melting point, solubility, lipophilicity, and stability is essential for guiding the drug development process. The synthetic versatility of this scaffold allows for the fine-tuning of these properties through systematic structural modifications. The experimental protocols outlined in this guide provide a framework for the reliable determination of these key parameters, enabling researchers to make informed decisions in the pursuit of novel and effective therapeutics.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link][1][2]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link][10]

  • Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules. [Link][3]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. International Journal of Organic Chemistry. [Link][6]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]

  • Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 by an actinomycete. Applied and Environmental Microbiology. [Link]

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules. [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link][5]

  • Synthesis and Characterization of Some Novel Hydrazones of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine. ResearchGate. [Link][8]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. [Link][7]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. Journal of Laboratory Automation. [Link]

  • The Substituent Effect on Electronic Absorption Spectra of 1-Acyloxypyridine-2-Thiones (Barton Esters). ResearchGate. [Link]

  • How To Determine Melting Point Of Organic Compounds?. YouTube. [Link][9]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link][11]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link][4]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic applications of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and its paramount role as a precursor for constructing high-value pharmacophores, with a particular focus on the synthesis of pyrazolo[4,3-b]pyridine scaffolds, a core motif in numerous kinase inhibitors. Detailed, field-tested protocols are provided to guide researchers in leveraging this versatile reagent for accelerated drug discovery programs.

The Strategic Value of a Multifunctional Pyridine Scaffold

This compound is a highly functionalized pyridine derivative that has emerged as a powerful intermediate in the synthesis of complex heterocyclic systems. Its value is derived from the orthogonal reactivity of its key functional groups:

  • The Hydrazinyl Group (-NHNH₂): This nucleophilic moiety is the primary reactive site for cyclization reactions, most notably for the formation of pyrazole rings through condensation with 1,3-dicarbonyl compounds or their equivalents.[1][2]

  • The Chloro Group (-Cl): Positioned at the 6-position of the pyridine ring, this group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity, or it can be retained as a key interaction point in a final drug candidate.

  • The Ethyl Carboxylate Group (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced, offering additional points for modification to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

The strategic arrangement of these groups makes this molecule an ideal starting point for constructing fused bicyclic systems like pyrazolopyridines, which are privileged scaffolds in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[3]

Physicochemical Properties

A summary of the key properties of the title compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN₃O₂[4][5]
Molecular Weight 215.64 g/mol [4][5]
Appearance Expected to be a solid[6]
Melting Point 150-152 °C[6]
SMILES CCOC(=O)C1=CN=C(C=C1NN)Cl[4]
InChIKey IJTSWKZASWNNMA-UHFFFAOYSA-N[4]

Synthesis and Characterization

The most direct and common route to this compound involves the nucleophilic aromatic substitution of a chlorine atom from a readily available dichloropyridine precursor using hydrazine hydrate.

Diagram: Synthetic Pathway

Synthesis Start Ethyl 4,6-dichloropyridine-3-carboxylate Reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux Start->Reagent Product This compound Reagent->Product SNAr

Caption: Synthesis of the title compound via SNAr reaction.

Protocol 1: Synthesis of this compound

Causality: This protocol leverages the higher reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic substitution compared to the 6-position. Hydrazine hydrate acts as the nucleophile, displacing the chloride. Ethanol is a suitable polar protic solvent for this transformation.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (98%, 1.5-2.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual hydrazine and impurities.

  • Purification & Characterization: Dry the product under vacuum. The resulting solid is often of high purity. If necessary, it can be recrystallized from ethanol. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Verify the melting point, which is expected to be in the range of 150-152 °C.[6]

Application in Bioactive Scaffold Synthesis: The Pyrazolo[4,3-b]pyridine Core

A primary application of this compound is the construction of the pyrazolo[4,3-b]pyridine scaffold. This bicyclic heterocycle is a cornerstone of many targeted therapies, particularly protein kinase inhibitors.[3][7][8] The synthesis involves a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, with a β-ketoester or a similar 1,3-dicarbonyl equivalent.

Diagram: Workflow to Kinase Inhibitor Scaffold

Workflow cluster_0 Core Synthesis cluster_1 Further Functionalization Start Ethyl 6-chloro-4- hydrazinylpyridine-3-carboxylate Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Product Ethyl 6-chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine-4-carboxylate Ketoester->Product Cyclocondensation (e.g., Acetic Acid, Reflux) PostMod Diverse Kinase Inhibitor Library Product->PostMod Hydrolysis, Amidation, Cross-Coupling, etc.

Caption: From building block to a versatile kinase inhibitor scaffold.

Case Study: Pyrazolopyridines as Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are ATP-competitive, binding to the enzyme's active site where ATP normally binds. The pyrazolopyridine scaffold is an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, leading to potent and often selective inhibition.

Diagram: Kinase Hinge-Binding Interaction

HingeBinding cluster_scaffold Kinase Kinase Hinge Region (Backbone NH groups) Scaffold Pyrazolo[4,3-b]pyridine Scaffold Kinase->Scaffold Hydrogen Bonds (Key for Inhibition)

Caption: Pyrazolopyridine scaffold forming key H-bonds with a kinase hinge.

Protocol 2: General Synthesis of Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

Causality: This protocol facilitates an acid-catalyzed condensation and subsequent intramolecular cyclization. The more nucleophilic terminal nitrogen of the hydrazine attacks one carbonyl of the β-dicarbonyl compound, followed by condensation of the internal hydrazine nitrogen with the second carbonyl, eliminating two molecules of water to form the aromatic pyrazole ring.

  • Reaction Setup: Combine this compound (1.0 eq), the appropriate β-ketoester (e.g., ethyl acetoacetate, 1.1 eq), and a solvent such as glacial acetic acid or ethanol in a round-bottom flask.

  • Catalysis (if necessary): While acetic acid can serve as both solvent and catalyst, a few drops of a stronger acid like concentrated sulfuric acid can accelerate the reaction if ethanol is used as the solvent.

  • Heating: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Workup: The crude residue can be neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the product. The solid is then collected by filtration, washed with water, and dried.

  • Purification: If required, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the final pyrazolopyridine product by NMR, MS, and IR spectroscopy.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Hydrazine derivatives can be toxic and should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not discharge into sewer systems.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into complex and biologically relevant heterocyclic systems. The protocols and insights provided herein demonstrate its utility in constructing pyrazolopyridine scaffolds, which are central to the development of next-generation targeted therapies, particularly in the field of kinase inhibition. The logical and efficient synthetic pathways enabled by this building block can significantly accelerate the drug discovery and development timeline.

References

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.

  • This compound (C8H10ClN3O2). PubChem.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Center for Biotechnology Information (PMC).

  • ethyl 6-(2-diethylaminoethoxy)-2,4-dimethyl-pyridine-3-carboxylate hydrochloride Safety Data Sheets. Echemi.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate.

  • VP12762 this compound. VSNCHEM.

  • 6-Chloro-4-ethyl-3-hydrazinylpyridazine. BLD Pharm.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC).

  • Biological Activities of Hydrazone Derivatives. National Center for Biotechnology Information (PMC).

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information (PMC).

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • Synthesis of 3-hydrazino-4-carboxy-6-chloro-pyridazine. PrepChem.com.

  • CAS N/A MFCD19686131-Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. LabNovo.

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry.

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed.

  • 1429171-52-7 | Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Chiralen.

  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Google Patents.

  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed.

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Center for Biotechnology Information (PMC).

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed.

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.

  • Carbazic acid, ethyl ester. Organic Syntheses.

  • 2-aminothiazole as a novel kinase inhibitor template. PubMed.

  • Ethyl 2-chloro-6-methylpyridine-4-carboxylate. Sigma-Aldrich.

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information (PMC).

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.

  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. National Center for Biotechnology Information (PMC).

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI.

  • Ethyl 3-amino-4-pyrazolecarboxylate synthesis. ChemicalBook.

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. National Center for Biotechnology Information (PMC).

  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ChemSynthesis.

  • ethyl 6-chloro-3-methyl-pyridine-2-carboxylate. Fisher Scientific.

  • Compound ethyl 2-(pyridine-4-carbonyl)hydrazine-1-carboxylate. Chemdiv.

  • 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. PubChem.

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.

Sources

Application Note: Leveraging Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes. Their dysregulation is a known cause of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery. Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond. The discovery of novel scaffolds that can be elaborated into potent and selective inhibitors is a cornerstone of this effort.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate as a versatile and synthetically tractable scaffold for the development of novel kinase inhibitors. The unique arrangement of functional groups on its pyridine core—a reactive hydrazine, an electrophilic chlorine atom, and an ethyl carboxylate—offers multiple, orthogonal handles for chemical modification, enabling the rapid generation of diverse compound libraries and facilitating systematic Structure-Activity Relationship (SAR) studies.

The Scaffold: Properties and Synthetic Strategy

Core Scaffold Properties

This compound is a heterocyclic building block with the following key features that make it an attractive starting point for kinase inhibitor design:

  • Pyridine Core: The pyridine ring is a common motif in many approved kinase inhibitors. It can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.[1]

  • Hydrazine Moiety (-NHNH₂): This nucleophilic group is a versatile functional handle. It can be readily reacted with a wide range of electrophiles, such as aldehydes, ketones, and acylating agents, to introduce diverse substituents. This position is often used to explore the solvent-front region of the kinase active site.

  • Chloro Group (-Cl): The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution or, more commonly, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl or heteroaryl groups that can occupy the deeper hydrophobic regions of the ATP pocket.

  • Ethyl Carboxylate (-COOEt): While it can be modified, this group often contributes to the initial solubility and physicochemical properties of the scaffold and its early derivatives.

General Synthetic and Derivatization Strategy

The power of this scaffold lies in its straightforward and modular derivatization potential. A typical workflow involves a two-step diversification strategy.

Step 1: Hydrazine Condensation: The initial diversification step often involves the condensation of the hydrazine moiety with various aldehydes or ketones to form the corresponding hydrazone. This reaction is typically high-yielding and allows for the rapid introduction of a wide array of R¹ groups.

Step 2: Cross-Coupling: The second diversification step utilizes the chloro group as a handle for a Suzuki or similar cross-coupling reaction to introduce an R² group, often an aryl or heteroaryl ring. This modular approach allows for the systematic exploration of chemical space around the core scaffold.

Below is a general workflow for developing inhibitors from this scaffold.

G cluster_0 Scaffold Derivatization cluster_1 Screening Cascade Scaffold Ethyl 6-chloro-4- hydrazinylpyridine-3-carboxylate Step1 Step 1: Condensation (Aldehydes/Ketones) Scaffold->Step1 Intermediate Hydrazone Intermediate Library (Diverse R¹) Step1->Intermediate Step2 Step 2: Cross-Coupling (Boronic Acids) Intermediate->Step2 FinalLibrary Final Compound Library (Diverse R¹ & R²) Step2->FinalLibrary BiochemAssay In Vitro Kinase Assay (e.g., ADP-Glo) FinalLibrary->BiochemAssay SAR SAR Analysis & IC50 Determination BiochemAssay->SAR CellAssay Cell-Based Assay (Target Engagement) SAR->CellAssay Lead Lead Compound CellAssay->Lead

Caption: From Scaffold to Lead: A typical drug discovery workflow.

Application in Kinase Inhibitor Design

Derivatives of pyridine and related heterocyclic scaffolds have shown activity against a wide range of kinases.[2][3][4][5] The strategic placement of functional groups on the this compound scaffold allows medicinal chemists to systematically probe the different sub-pockets of the kinase ATP binding site to achieve both potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this exact scaffold is proprietary or dispersed in the literature, general principles from similar pyridine-based inhibitors can be applied.[1][5][6] The table below illustrates a hypothetical SAR exploration based on common findings in kinase inhibitor design.

R¹ (from Hydrazine)R² (from Chloro position)Target KinaseIC₅₀ (nM)Rationale for Change
PhenylPhenylROCK15,000Initial hit from library
4-FluorophenylPhenylROCK12,500Addition of H-bond acceptor
4-Fluorophenyl3-AminophenylROCK1450H-bond donor for selectivity pocket
4-Fluorophenyl3-Amino-4-methylphenylROCK185Fills hydrophobic pocket, improves potency
4-Fluorophenyl3-Amino-4-methylphenylPKA>10,000Demonstrates selectivity over related kinase

Table 1: Hypothetical Structure-Activity Relationship (SAR) data for derivatives. IC₅₀ values are illustrative.

Targeted Kinase Families

Based on the structural motifs present, derivatives from this scaffold could potentially target a range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): e.g., FGFR, VEGFR.[6]

  • Non-receptor Tyrosine Kinases: e.g., Src family kinases, Abl.

  • Serine/Threonine Kinases: e.g., ROCK, PIM-1, Akt, CDKs.[2][4][5][7]

The ultimate selectivity profile is determined by the specific nature of the R¹ and R² substituents that are introduced.[8]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of inhibitors derived from the scaffold.

Protocol 3.1: General Procedure for Derivatization (Two-Step)

Objective: To synthesize a small library of final compounds by first reacting the scaffold with aldehydes and then performing a Suzuki coupling.

Step 1: Hydrazone Formation

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired aldehyde (1.1 eq).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows consumption of the starting material.

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the hydrazone intermediate.

Step 2: Suzuki Cross-Coupling

  • To a microwave vial, add the hydrazone intermediate from Step 1 (1.0 eq), the desired aryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final compound.

Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase. The ADP-Glo™ assay is a luminescence-based assay that measures ADP produced during the kinase reaction.[9][10]

G Start 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Stop 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Start->Stop Detect 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop->Detect Read 4. Measure Luminescence (Signal ∝ Kinase Activity) Detect->Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Target kinase and its specific substrate peptide.

  • ATP solution.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).[11][12]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[9]

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate at 30 °C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[11][13]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.[13]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3.3: Cell-Based Target Engagement Assay (NanoBRET™)

Objective: To confirm that the inhibitor binds to its intended kinase target within the complex environment of a living cell. The NanoBRET™ assay measures target engagement via Bioluminescence Resonance Energy Transfer.[14]

Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase active site is added. When the tracer is bound, its proximity to the luciferase results in a high BRET signal. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[14][15]

Procedure (abbreviated):

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the NanoLuc®-kinase fusion protein. Plate the transfected cells into a 96-well plate.

  • Compound Treatment: Add serially diluted test compounds to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Incubation: Incubate the plate at 37 °C in a CO₂ incubator.

  • Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine the cellular IC₅₀.

Conclusion

This compound is a highly valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its modular nature allows for the efficient synthesis of diverse chemical libraries, enabling a thorough exploration of the SAR for a given kinase target. By combining robust synthetic protocols with state-of-the-art in vitro and cell-based screening assays, researchers can effectively leverage this scaffold to develop potent, selective, and cell-active lead compounds for further preclinical development.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (Source: vertexaisearch.cloud.google.com)
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). (Source: Reaction Biology, [Link])

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13). (Source: Reaction Biology, [Link])

  • Cell Based Kinase Assays - Luceome Biotechnologies. (2022-02-28). (Source: Luceome Biotechnologies, [Link])

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (Source: ACS Omega)
  • Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023-11-27). (Source: National Institutes of Health, [Link])

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications, [Link])

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. (2021-08-05). (Source: National Institutes of Health, [Link])

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (Source: ACS Omega)
  • Structure activity relationship map of target compounds. Red indicates... - ResearchGate.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed. (2018-01-11). (Source: PubMed, [Link])

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024-10-17). (Source: PubMed, [Link])

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH.
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - MDPI. (Source: MDPI, [Link])

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (Source: MDPI)
  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed. (2024-03-28). (Source: PubMed, [Link])

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022-12-23). (Source: MDPI, [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - ChemSynthesis. (2025-05-20). (Source: ChemSynthesis, [Link])

  • Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates | Request PDF - ResearchGate.
  • ethyl 6-chloro-3-methyl-pyridine-2-carboxylate, min 97%, 100 mg. (Source: anaxusa.com)
  • ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate - ChemBK. (Source: ChemBK, [Link])

Sources

Application Notes & Protocols: Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in agrochemical development on the application of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. This versatile heterocyclic building block serves as a crucial precursor for the synthesis of a variety of potent agrochemicals, most notably pyridinyl-pyrazole fungicides. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the design of next-generation crop protection agents.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in modern agrochemicals, found in numerous commercial fungicides, herbicides, and insecticides.[1] this compound is a highly functionalized pyridine derivative that combines several key features for agrochemical synthesis:

  • A Pyridine Core: Provides a stable aromatic system with favorable metabolic properties and opportunities for diverse functionalization.

  • A Hydrazinyl Moiety (-NHNH₂): A reactive nucleophilic group that is central to the formation of various heterocyclic systems, most importantly pyrazoles. The reaction of hydrazines to form pyrazoles is a cornerstone of heterocyclic chemistry.[2][3]

  • A Chlorine Substituent: Acts as a key pharmacophore element in many bioactive molecules and can influence the electronic properties and metabolic stability of the final compound.

  • An Ethyl Carboxylate Group: Offers a site for further chemical modification, such as conversion to amides, which is a common feature in many modern fungicides.[4]

The primary and most powerful application of this intermediate is in the synthesis of N-pyridinyl-pyrazole derivatives. This class of compounds has yielded some of the most successful fungicides in the agricultural industry, primarily through their mode of action as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6]

Core Application: Synthesis of Pyridinyl-Pyrazole Carboxylates

The most prominent reaction involving this compound is its cyclocondensation with a 1,3-dielectrophilic compound, such as a β-ketoester or a 1,3-diketone, to construct a pyrazole ring. This transformation, a variant of the Knorr pyrazole synthesis, is efficient and allows for significant diversity in the final product.

Causality of the Experimental Design: The reaction hinges on the nucleophilic nature of the hydrazine group. One nitrogen atom attacks a carbonyl carbon of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration, leading to the formation of the stable, aromatic pyrazole ring. The choice of solvent (typically an alcohol like ethanol or a protic acid like acetic acid) facilitates proton transfer steps crucial for the condensation and dehydration mechanism. Heating is generally required to overcome the activation energy for the cyclization and dehydration steps.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for synthesizing a pyridinyl-pyrazole from this compound.

G A Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate C Cyclocondensation Reaction (e.g., in Ethanol, Reflux) A->C B 1,3-Dicarbonyl Compound (e.g., β-Ketoester) B->C D Work-up & Isolation (Cooling, Filtration) C->D E Purification (Recrystallization) D->E F Final Product: Ethyl 4-(Pyrazol-1-yl)-6-chloro- pyridine-3-carboxylate Derivative E->F

Caption: General workflow for pyridinyl-pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridine-3-carboxylate

This protocol details a representative synthesis using ethyl acetoacetate as the 1,3-dicarbonyl partner. This reaction serves as a foundational method for producing a wide array of analogues by simply substituting the ethyl acetoacetate with other 1,3-dicarbonyl compounds.

Objective: To synthesize a model pyridinyl-pyrazolone derivative via acid-catalyzed cyclocondensation.

Materials & Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Supplier Ref. (Example)
This compoundC₈H₁₀ClN₃O₂215.64VSNCHEM: VP12762[7]
Ethyl acetoacetateC₆H₁₀O₃130.14Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05Fisher Scientific
Ethanol (95%)C₂H₅OH46.07VWR Chemicals
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Buchner funnel and filter paper---
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.16 g, 10 mmol).

  • Solvent and Reagent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture to achieve a suspension. Add ethyl acetoacetate (1.43 g, 11 mmol, 1.1 equivalents) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield the final compound as a crystalline solid.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Mechanism and Structure-Activity Relationship (SAR)

Understanding the reaction mechanism and subsequent SAR is critical for designing novel agrochemicals with improved efficacy.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established pathway.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Hydrazine attacks carbonyl B Intermediate A->B + H⁺ C Intramolecular Condensation B->C - H₂O D Cyclized Intermediate C->D E Final Product (Pyrazole Ring) D->E - H₂O

Caption: Simplified mechanism of pyrazole formation.

Field-Proven Insights: Structure-Activity Relationships

The biological activity of the resulting pyridinyl-pyrazole fungicides is highly dependent on the substituents on the pyrazole ring, which are determined by the choice of the 1,3-dicarbonyl starting material.[5]

  • Substituents on the Pyrazole Ring: The nature of the groups at the 3- and 5-positions of the pyrazole ring significantly influences the fungicidal spectrum and potency. For instance, introducing small alkyl groups (like methyl) or trifluoromethyl groups can dramatically alter the compound's efficacy against specific fungal pathogens.[4]

  • Modification of the Ester Group: The ethyl carboxylate on the pyridine ring is a critical handle for further optimization. Many commercial SDHI fungicides feature a carboxamide moiety instead of an ester.[4] This can be achieved through:

    • Saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

    • Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂).

    • Reaction with a desired amine to form the final amide product.

This amide linkage is often crucial for binding to the target enzyme (succinate dehydrogenase) in the fungus.

Safety and Handling

  • This compound: Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a high-value intermediate for the synthesis of pyridinyl-pyrazole agrochemicals. Its utility lies in the straightforward and versatile Knorr-type cyclocondensation reaction, which allows for the creation of large libraries of compounds for biological screening. By strategically selecting the 1,3-dicarbonyl reaction partner and performing subsequent modifications on the pyridine ester group, researchers can rationally design and synthesize novel fungicide candidates with high potency and desired biological spectra. The protocols and insights provided herein serve as a robust foundation for innovation in this vital area of agrochemical research.

References

  • Molecules.

  • ResearchGate.

  • MDPI.

  • SciSpace.

  • ResearchGate.

  • NIH.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

  • PMC.

  • MDPI.

  • Chem-Impex.

  • Semantic Scholar.

  • Google Patents.

  • VSNCHEM.

  • ResearchGate.

  • LabNovo.

  • Google Patents.

  • Google Patents.

  • Sigma-Aldrich.

  • Organic Syntheses.

  • ResearchGate.

  • SciSpace.

  • ResearchGate.

  • Google Patents.

  • Google Patents.

  • ResearchGate.

  • PubChem.

  • Semantic Scholar.

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Pyrazolo[3,4-b]pyridines from Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, this bicyclic system has demonstrated a remarkable breadth of biological activities, engaging with a wide array of physiological targets.[1] The structural similarity to natural purines allows these compounds to act as antagonists in various biological processes, leading to their investigation and development as potent therapeutic agents.[1]

Derivatives of pyrazolo[3,4-b]pyridine have been reported to exhibit a wide spectrum of pharmacological effects, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Their utility as kinase inhibitors, for instance, has been a particularly fruitful area of research, yielding candidates for targeted cancer therapies.[4] Given their proven track record and therapeutic potential, the development of robust and versatile synthetic routes to novel pyrazolo[3,4-b]pyridine derivatives is of paramount importance to researchers in both academic and industrial settings.

This application note provides a comprehensive, in-depth guide to a reliable synthetic strategy for constructing the pyrazolo[3,4-b]pyridine skeleton, starting from the readily available intermediate, Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate.

Synthetic Strategy: Annulation of the Pyrazole Ring

The core of our synthetic approach is the construction of the pyrazole ring onto the pre-existing pyridine backbone of this compound. This is a classic and highly effective method for generating fused heterocyclic systems. The strategy hinges on the reaction of a hydrazine moiety with a 1,3-dicarbonyl compound. The hydrazine group on our starting material provides the two necessary nitrogen atoms for the pyrazole ring, while the 1,3-dicarbonyl compound supplies the three-carbon backbone.

The general reaction is depicted below:

Caption: General Synthetic Workflow.

This method offers significant advantages, including operational simplicity and the ability to generate a diverse library of substituted pyrazolopyridines by simply varying the 1,3-dicarbonyl reactant.

Part 1: Synthesis of the Key Intermediate (Procurement Notes)

The synthesis of this intermediate generally involves the nucleophilic substitution of a chlorine atom at the 4-position of a corresponding dichloropyridine derivative with hydrazine hydrate. For instance, a plausible precursor is Ethyl 4,6-dichloropyridine-3-carboxylate. The greater reactivity of the chlorine atom at the 4-position (para to the ring nitrogen) towards nucleophilic attack facilitates this selective substitution.

Part 2: Detailed Protocol for Pyrazolo[3,4-b]pyridine Synthesis

This protocol details the synthesis of a representative pyrazolo[3,4-b]pyridine derivative using ethyl acetoacetate as the 1,3-dicarbonyl component.

Reaction: Synthesis of Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Materials and Equipment:
  • Reagents:

    • This compound (1.0 eq)

    • Ethyl acetoacetate (1.2 eq)

    • Glacial Acetic Acid (as solvent)

    • Ethanol (for recrystallization)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

    • Hexanes

  • Equipment:

    • Round-bottom flask (50 mL or appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.16 g, 10 mmol).

  • Addition of Reagents: To the flask, add glacial acetic acid (20 mL) to dissolve the starting material. Add ethyl acetoacetate (e.g., 1.56 g, 12 mmol) to the solution.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.

    • Scientist's Note: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation and cyclization steps. The slight excess of ethyl acetoacetate ensures the complete consumption of the limiting hydrazine starting material.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a solvent system such as 1:1 Ethyl Acetate:Hexanes. The starting material should be consumed, and a new, typically more polar, product spot should appear. The reaction is generally complete within 4-6 hours.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (approx. 100 mL). This will often precipitate the crude product.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Scientist's Note: The number of extractions should be sufficient to ensure complete recovery of the product from the aqueous phase. Check the aqueous layer by TLC to confirm.

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which may be a solid or a thick oil.

  • Purification: Purify the crude product by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Reaction Mechanism

The formation of the pyrazolo[3,4-b]pyridine ring proceeds through a two-stage mechanism: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

Caption: Reaction Mechanism for Pyrazolopyridine Formation.

  • Condensation: The more nucleophilic terminal nitrogen of the hydrazine group attacks one of the carbonyl carbons of the ethyl acetoacetate (the more electrophilic ketone carbonyl). This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable aromatic pyrazole ring, yielding the final pyrazolo[3,4-b]pyridine product.

Data Summary and Substrate Scope

The versatility of this synthesis allows for the creation of various derivatives by changing the 1,3-dicarbonyl compound. The following table illustrates potential products from readily available dicarbonyl precursors.

1,3-Dicarbonyl ReagentR¹ SubstituentR² SubstituentExpected Product Structure
Ethyl acetoacetate-CH₃-HEthyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Acetylacetone (2,4-Pentanedione)-CH₃-CH₃5-acetyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Dibenzoylmethane-Ph-Ph5-benzoyl-6-chloro-3-phenyl-1H-pyrazolo[3,4-b]pyridine
Ethyl benzoylacetate-Ph-HEthyl 6-chloro-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Dimethyl malonate-OH-HEthyl 6-chloro-3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Conclusion

This application note provides a robust and detailed protocol for the synthesis of the valuable pyrazolo[3,4-b]pyridine scaffold from this compound. The procedure is straightforward, employs common laboratory reagents and techniques, and is amenable to the generation of a diverse library of compounds for screening in drug discovery programs. The mechanistic insights provided should empower researchers to troubleshoot and adapt this methodology for their specific synthetic targets.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • How to prepare 4-hydrazino pyridine? ResearchGate. Available at: [Link]

  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. NIH. Available at: [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica. Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. Available at: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. NIH. Available at: [Link]

  • Synthesis of 3-hydrazino-4-carboxy-6-chloro-pyridazine. PrepChem.com. Available at: [Link]

  • Ethyl 4,6-dichloropyridine-3-carboxylate (C8H7Cl2NO2). PubChem. Available at: [Link]

  • CAS N/A MFCD19686131-Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. LabNovo. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. Available at: [Link]

Sources

Application Notes and Protocols: Versatile Cyclization Reactions of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Precursor

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a highly functionalized pyridine derivative that serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic compounds. Its strategic placement of a reactive hydrazine group ortho to a modifiable ester and a chloro-substituent on the pyridine ring makes it an ideal starting material for constructing bicyclic systems of significant interest in medicinal chemistry and materials science. The resulting pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines, among others, are recognized as "privileged scaffolds" due to their frequent appearance in biologically active molecules, including kinase inhibitors and anti-cancer agents.

This comprehensive guide provides detailed application notes and protocols for the key cyclization reactions of this compound. The methodologies are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them for the synthesis of novel molecular entities.

I. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: The Gould-Jacobs Reaction and Beyond

The construction of the pyrazolo[3,4-b]pyridine core is one of the most valuable applications of this compound. This fused heterocyclic system is a bioisostere of purine and has been identified as a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. The most common and efficient method for this transformation is the Gould-Jacobs reaction, which involves the condensation of the hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound, followed by a thermal cyclization.

A. Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through a well-established pathway:

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate.

  • Tautomerization: The hydrazone can tautomerize to an enamine, which is in equilibrium with the hydrazone.

  • Intramolecular Cyclization: The enamine nitrogen then attacks the second carbonyl group (the ester), leading to the formation of a six-membered dihydropyridone ring.

  • Dehydration and Aromatization: Subsequent elimination of a molecule of water and the alcohol from the ester group leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system. The final aromatization step is often facilitated by the high temperature of the reaction.

Diagram: Mechanism of the Gould-Jacobs Reaction

Gould_Jacobs_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Hydrazine Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate Hydrazone Hydrazone/ Enamine Intermediate Hydrazine->Hydrazone Condensation Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Hydrazone Pyrazolopyridine Ethyl 6-chloro-1H-pyrazolo[3,4-b]- pyridine-5-carboxylate Derivative Hydrazone->Pyrazolopyridine Thermal Cyclization (Dehydration & Aromatization)

Caption: General mechanism of the Gould-Jacobs reaction for the synthesis of pyrazolo[3,4-b]pyridines.

B. Experimental Protocol: Synthesis of Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol details the synthesis of a representative pyrazolo[3,4-b]pyridine derivative using ethyl acetoacetate as the cyclization partner.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial acetic acid (catalytic amount, ~5-10 mol%)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a high-boiling point solvent (e.g., Dowtherm A).

  • Addition of Reagents: Add ethyl acetoacetate (1.2 eq) and a catalytic amount of glacial acetic acid to the solution. The acetic acid catalyzes the initial condensation step.

  • Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The high-boiling point solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure product.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progress of the reaction.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry. Key 1H NMR signals to look for include the disappearance of the hydrazine N-H protons and the appearance of a new aromatic proton on the pyrazole ring.

C. Versatility of the Reaction: A Selection of Cyclization Partners

The utility of this compound extends to its reaction with a variety of 1,3-dicarbonyl compounds, leading to a diverse range of substituted pyrazolo[3,4-b]pyridines.

Cyclization Partner Expected Product Rationale for Choice
Diethyl malonateEthyl 6-chloro-3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylateIntroduces a hydroxyl group at the 3-position, which can be a handle for further functionalization.
AcetylacetoneEthyl 6-chloro-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateProvides a dimethyl-substituted pyrazole ring.
Ethyl benzoylacetateEthyl 6-chloro-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateIntroduces an aryl substituent, a common feature in many bioactive molecules.
Diethyl ethoxymethylenemalonateEthyl 4-hydroxy-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylateA classic reagent in the Gould-Jacobs reaction, leading to a 4-hydroxy derivative.

II. Synthesis ofTriazolo[4,3-a]pyridine Derivatives

The synthesis of thetriazolo[4,3-a]pyridine scaffold represents another important transformation of this compound. This fused heterocyclic system is also of great interest in medicinal chemistry, with derivatives exhibiting a range of biological activities. The general approach involves the reaction of the hydrazine with a one-carbon synthon, followed by cyclization.

A. General Synthetic Strategy and Mechanism

The formation of the triazole ring typically involves two key steps:

  • Formation of a Hydrazide or Hydrazone Intermediate: The starting hydrazine is first reacted with a reagent that introduces a single carbon atom, such as an orthoester or an aldehyde. With orthoesters, an intermediate imidate is formed. With aldehydes, a hydrazone is generated.

  • Oxidative Cyclization: The intermediate is then subjected to an oxidative cyclization to form the aromatic triazole ring. Various oxidizing agents can be employed for this step.

Diagram: General Workflow for Triazolo[4,3-a]pyridine Synthesis

Triazolo_Synthesis_Workflow Start Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate Step1 Reaction with a One-Carbon Synthon (e.g., Triethyl Orthoformate or Aldehyde) Start->Step1 Intermediate Acylhydrazone or Imidate Intermediate Step1->Intermediate Step2 Oxidative Cyclization Intermediate->Step2 Product Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]- pyridine-7-carboxylate Derivative Step2->Product

Caption: A generalized workflow for the synthesis oftriazolo[4,3-a]pyridines.

B. Experimental Protocol: Synthesis of Ethyl 8-chloro-triazolo[4,3-a]pyridine-7-carboxylate

This protocol outlines the synthesis using triethyl orthoformate as the one-carbon source.

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (excess, can be used as solvent)

  • Oxidizing agent (e.g., nitrobenzene, or air)

  • Ethanol

Procedure:

  • Reaction with Orthoester: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of triethyl orthoformate.

  • Heating and Cyclization: Heat the mixture to reflux for 4-6 hours. The triethyl orthoformate acts as both the reagent and the solvent. In some cases, the cyclization occurs directly at high temperatures. If an oxidative cyclization is required, a high-boiling oxidizing agent like nitrobenzene can be added, or the reaction can be performed under an air atmosphere.

  • Work-up and Isolation: After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure triazolopyridine.

Rationale for Experimental Choices:

  • Excess Triethyl Orthoformate: Using an excess of the orthoester drives the initial condensation reaction to completion.

  • High Temperature: The thermal conditions facilitate both the initial reaction and the subsequent cyclization and aromatization steps.

III. Other Cyclization Reactions

The reactivity of the hydrazine group in this compound allows for other cyclization pathways, leading to a variety of heterocyclic systems.

A. Reaction with Nitrous Acid

Treatment of the hydrazine with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the formation of an azide. The resulting ethyl 4-azido-6-chloropyridine-3-carboxylate is a versatile intermediate that can undergo various cycloaddition reactions or be used in other transformations.

Protocol Outline:

  • Dissolve this compound in an acidic aqueous solution (e.g., dilute HCl) at low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Stir the reaction for a short period.

  • Extract the azido product with an organic solvent (e.g., ethyl acetate).

  • Carefully remove the solvent under reduced pressure. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols and guidelines presented here for the synthesis of pyrazolo[3,4-b]pyridines andtriazolo[4,3-a]pyridines provide a solid foundation for researchers in drug discovery and organic synthesis. The ability to introduce a wide range of substituents by varying the cyclization partner underscores the power of this precursor in generating molecular diversity for the exploration of new chemical space.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Elmaati, T. M. A. (2002). A Facile Synthesis of Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-d]pyrimidines. Molecules, 7(5), 453-460. [Link]

  • Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis oftriazolo[4,3-a]pyridines. Organic letters, 12(4), 792-795. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press. [Link]

The Versatile Scafford: Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate as a Premier Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocyclic Substrate

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Pyridine-based heterocyclic compounds, in particular, represent a privileged class of structures, forming the core of numerous approved pharmaceuticals. Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate has emerged as a highly versatile and valuable building block, offering a strategic entry point to a diverse array of fused heterocyclic systems. Its unique arrangement of functional groups—a reactive hydrazine moiety, an electrophilic chloro substituent, and an ester group—provides a rich platform for a multitude of chemical transformations.

This comprehensive guide delves into the synthetic utility of this compound, presenting detailed application notes and step-by-step protocols for the construction of medicinally relevant heterocyclic compounds. We will explore its application in the synthesis of pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines, key scaffolds in the development of kinase inhibitors and other therapeutic agents. The protocols outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synthetic intermediate.

Chemical Profile and Reactivity

This compound (C8H10ClN3O2) is a stable, crystalline solid.[1] The key to its synthetic versatility lies in the orthogonal reactivity of its functional groups. The hydrazinyl group serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo intramolecular cyclization. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for further functionalization of the pyridine ring. The ethyl carboxylate group at the 3-position can be hydrolyzed, amidated, or reduced, providing additional avenues for structural diversification.

PropertyValueSource
Molecular FormulaC8H10ClN3O2PubChem[1]
Molecular Weight215.64 g/mol VSNCHEM[2]
AppearanceSolid-
CAS NumberNot availableVSNCHEM[2]

Application I: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine scaffold is a core component of numerous compounds with diverse pharmacological activities, including potent inhibitors of carbonic anhydrase.[3][4] The following protocol details a general and efficient method for the synthesis of ethyl 2-substituted-2,5-dihydro-3H-pyrazolo[4,3-c]pyridine-3-one-7-carboxylates through the cyclocondensation of this compound with β-ketoesters.

Reaction Workflow: Pyrazolo[4,3-c]pyridine Synthesis

G start Start: this compound + β-Ketoester step1 Step 1: Condensation (Formation of Hydrazone Intermediate) start->step1 Solvent (e.g., Ethanol) Acid or Base Catalyst (optional) step2 Step 2: Intramolecular Cyclization (Ring Closure) step1->step2 Heat step3 Step 3: Dehydration (Aromatization) step2->step3 end End Product: Ethyl 2-substituted-2,5-dihydro-3H-pyrazolo[4,3-c]pyridine-3-one-7-carboxylate step3->end

Caption: Workflow for the synthesis of pyrazolo[4,3-c]pyridines.

Detailed Protocol: Synthesis of Ethyl 2-methyl-3-oxo-2,3-dihydro-5H-pyrazolo[4,3-c]pyridine-7-carboxylate

This protocol is adapted from established methods for pyrazole synthesis from hydrazine derivatives and β-dicarbonyl compounds.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.15 g, 10 mmol) and anhydrous ethanol (40 mL). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add ethyl acetoacetate (e.g., 1.43 g, 11 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Ethyl 2-methyl-3-oxo-2,3-dihydro-5H-pyrazolo[4,3-c]pyridine-7-carboxylate as a solid.

Expected Outcome and Characterization:

The final product is expected to be a crystalline solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the ethyl ester protons, the methyl group on the pyrazole ring, and the aromatic protons of the pyridine and pyrazole rings.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the ester and the pyrazolone ring, as well as the carbons of the aromatic systems.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

  • IR Spectroscopy: Characteristic absorption bands for the C=O (ester and amide) and N-H groups should be present.

Application II: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is another important heterocyclic scaffold found in a variety of biologically active molecules, including kinase inhibitors. The synthesis of this ring system can be achieved through the reaction of this compound with a suitable three-carbon dielectrophile, such as a β-keto nitrile.

Reaction Workflow: Pyrazolo[3,4-b]pyridine Synthesis

G start Start: this compound + β-Keto Nitrile step1 Step 1: Condensation (Formation of Hydrazone) start->step1 Solvent (e.g., DMF) Base (e.g., Piperidine) step2 Step 2: Intramolecular Cyclization (Thorpe-Ziegler type reaction) step1->step2 Heat step3 Step 3: Tautomerization step2->step3 end End Product: Ethyl 3-amino-6-substituted-1H-pyrazolo[3,4-b]pyridine-5-carboxylate step3->end

Sources

Application Notes and Protocols for the N-arylation of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Pyridine Scaffolds

In the landscape of modern medicinal chemistry and drug development, N-aryl pyridine derivatives represent a cornerstone scaffold. Their prevalence in a wide array of pharmacologically active agents stems from their ability to engage in critical binding interactions within biological targets. The strategic N-arylation of functionalized pyridine cores, such as ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, unlocks a vast chemical space for the generation of novel molecular entities. This particular substrate is of significant interest as a precursor for more complex heterocyclic systems, notably pyrazolo[3,4-b]pyridines, which are known to exhibit a broad spectrum of biological activities.[1][2][3]

This document provides a comprehensive guide to the N-arylation of this compound, with a focus on delivering a robust and reproducible protocol. As a Senior Application Scientist, the following content is synthesized from established chemical principles and field-proven insights to ensure both technical accuracy and practical applicability for researchers in drug discovery and chemical development.

Choosing the Optimal Synthetic Route: Buchwald-Hartwig Amination

Two primary methodologies are generally considered for the formation of a nitrogen-aryl bond: the Ullmann condensation and the Buchwald-Hartwig amination.[4][5] While the Ullmann reaction, a copper-catalyzed process, has historical significance, it often necessitates harsh reaction conditions, such as high temperatures, which can be detrimental to functionalized and sensitive substrates.[6]

For the N-arylation of this compound, the Buchwald-Hartwig amination is the recommended approach. This palladium-catalyzed cross-coupling reaction offers several distinct advantages in this context:

  • Milder Reaction Conditions: The Buchwald-Hartwig reaction typically proceeds at lower temperatures compared to the Ullmann condensation, which is crucial for preserving the ester and hydrazine functionalities of the substrate.

  • Broader Substrate Scope and Functional Group Tolerance: Modern Buchwald-Hartwig protocols, particularly with the advent of sterically hindered and electron-rich phosphine ligands, exhibit remarkable tolerance for a wide range of functional groups.[5][7]

  • Higher Yields and Selectivity: Palladium-catalyzed aminations often provide higher yields and greater selectivity, minimizing the formation of byproducts.

  • Overcoming the Challenge of an Electron-Deficient Pyridine: The pyridine ring in the substrate is rendered electron-deficient by the presence of the chloro and carboxylate groups. While this can be challenging for some coupling reactions, specialized Buchwald-Hartwig catalyst systems are well-suited for the amination of less reactive aryl chlorides.[8]

The primary challenge in this specific transformation is the potential for hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[8] Careful selection of the catalyst, ligand, and base is paramount to mitigate this side reaction.

Reaction Mechanism: The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Cl bond of the pyridine ring), forming a Pd(II) intermediate.

  • Ligand Exchange and Deprotonation: The hydrazine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition + Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand_Exchange Pd(II)_Complex->Ligand_Exchange + H2NNHR' Amine_Coordination [Ar-Pd(II)(Cl)(NH2NHR')L] Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation + Base Amido_Complex Ar-Pd(II)(NHNHR')L Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L regenerates catalyst Product Ar-NHNHR' Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-arylation of this compound

This protocol is designed as a general starting point and may require optimization depending on the specific aryl halide used.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier SuggestionNotes
This compoundN/A215.64VSNCHEM (VP12762)Starting material. Ensure it is dry.
Aryl Bromide/IodideVariableVariableMajor suppliersThe choice of aryl halide will influence reaction kinetics. Iodides are generally more reactive.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Major suppliersPre-catalyst.
RuPhos787618-22-8476.61Major suppliersA sterically hindered biarylphosphine ligand suitable for challenging cross-couplings.[9]
Sodium tert-butoxide (NaOtBu)865-48-596.10Major suppliersStrong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous Toluene108-88-392.14Major suppliersReaction solvent. Must be dry and degassed.
Anhydrous Diethyl Ether60-29-774.12Major suppliersFor workup and purification.
Saturated Aqueous Sodium Bicarbonate Solution (NaHCO₃)N/AN/AIn-house prep.For workup.
BrineN/AN/AIn-house prep.For workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major suppliersDrying agent.
Celite®61790-53-2N/AMajor suppliersFiltration aid.
Silica Gel7631-86-9N/AMajor suppliersFor column chromatography.
Step-by-Step Procedure

Pyrazolopyridine_Synthesis A Ethyl 6-chloro-4-(2-arylhydrazinyl)pyridine-3-carboxylate B Intramolecular Cyclization (e.g., heat, base) A->B C 1-Aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate B->C D Further Functionalization (e.g., hydrolysis, amidation) C->D E Diverse Pyrazolo[3,4-b]pyridine Derivatives D->E

Sources

Application Notes and Protocols for the Derivatization of the Carboxylate Group in Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The pyridine core is a common motif in pharmacologically active molecules, and the presence of chloro, hydrazinyl, and carboxylate groups at strategic positions offers multiple points for chemical modification. Derivatization of the carboxylate group is a key strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profile of molecules based on this scaffold. This guide provides a comprehensive overview of the primary strategies for modifying the carboxylate moiety, including detailed protocols, mechanistic insights, and considerations for chemoselectivity.

Strategic Considerations for Derivatization

The chemical landscape of this compound is dominated by the interplay of its three functional groups. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The chloro group can participate in nucleophilic aromatic substitution reactions, though typically under forcing conditions. The hydrazinyl group is a potent nucleophile and can readily react with electrophiles. Therefore, a successful derivatization strategy for the carboxylate group must consider the potential for side reactions involving these other functionalities.

A critical first step in many derivatization pathways is the protection of the highly reactive hydrazinyl group. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

dot graph "Strategic_Considerations" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect [label="Protect Hydrazinyl Group (e.g., Boc Anhydride)", fillcolor="#FBBC05"]; Derivatize [label="Derivatize Carboxylate Group"]; Deprotect [label="Deprotect Hydrazinyl Group (if necessary)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Derivatized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Protect; Protect -> Derivatize [label="Chemoselective Transformation"]; Derivatize -> Deprotect; Deprotect -> Final; } Caption: General workflow for the derivatization of the carboxylate group, emphasizing the importance of protecting the hydrazinyl moiety.

Part 1: Protection of the Hydrazinyl Group

To prevent unwanted side reactions, the nucleophilic hydrazinyl group should be protected before proceeding with the derivatization of the carboxylate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines.[1][2]

Protocol 1: Solvent-Free Boc Protection of the Hydrazinyl Group

This protocol is based on an efficient and environmentally benign method that avoids the use of solvents and catalysts.[3]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Purification setup (e.g., column chromatography or recrystallization)

Procedure:

  • To a round-bottom flask, add this compound and 1.1 to 1.5 equivalents of (Boc)₂O.

  • Heat the mixture to the melting point of (Boc)₂O (approximately 23 °C) and stir. A gentle warming to 30-40 °C can ensure a homogeneous reaction mixture.

  • Stir the molten mixture for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the Boc-protected product. Alternatively, the product may be induced to crystallize and purified by recrystallization.

Part 2: Derivatization of the Carboxylate Group

With the hydrazinyl group protected, the ethyl ester can be chemoselectively transformed into a variety of other functional groups. The primary strategies include hydrolysis to the carboxylic acid followed by amide coupling, and reduction to the primary alcohol.

Strategy A: Hydrolysis to the Carboxylic Acid (Saponification)

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated to give the carboxylic acid.[4] This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

dot graph "Saponification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Ester [label="Boc-Protected Ethyl Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Basic Hydrolysis (e.g., NaOH, KOH, LiOH)", fillcolor="#FBBC05"]; Acidification [label="Acidic Work-up (e.g., HCl)"]; CarboxylicAcid [label="Boc-Protected Carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ester -> Hydrolysis; Hydrolysis -> Acidification; Acidification -> CarboxylicAcid; } Caption: Workflow for the saponification of the ethyl ester to the corresponding carboxylic acid.

This protocol is a standard and cost-effective method for ester hydrolysis.[5]

Materials:

  • Boc-protected this compound

  • Methanol or Ethanol

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected ester in a suitable alcohol (e.g., methanol or ethanol).

  • Add an excess of 1 M NaOH solution (typically 2-3 equivalents).

  • Stir the mixture at room temperature or heat to reflux to drive the reaction to completion. Monitor the progress by TLC. Reaction times can range from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 with 1 M HCl. The carboxylic acid should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

BaseTypical SolventTemperatureTypical Reaction Time
NaOHMethanol/WaterRoom Temp. to Reflux2-12 hours
KOHEthanol/WaterRoom Temp. to Reflux2-12 hours
LiOHTHF/WaterRoom Temp.4-24 hours

This data is illustrative and will vary depending on the specific substrate and reaction scale.

Strategy B: Amide Bond Formation

The synthesized carboxylic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a common strategy in drug discovery to explore the structure-activity relationship. Due to the electron-deficient nature of the pyridine ring, the carboxylic acid may be less reactive, necessitating the use of efficient coupling reagents.[6][7]

This is a widely used and reliable method for amide bond formation that minimizes side reactions and racemization of chiral centers.[6][8]

Materials:

  • Boc-protected 6-chloro-4-hydrazinylpyridine-3-carboxylic acid

  • Amine of choice (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA (2-3 equivalents) to the mixture and stir at room temperature for 10-15 minutes.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[9]

Coupling ReagentAdditiveBaseSolvent
EDCHOBtDIPEADMF or DCM
HATU-DIPEADMF
PyBOP-DIPEADMF

This data is illustrative and specific conditions should be optimized for each substrate combination.

Strategy C: Reduction to a Primary Alcohol

The ethyl ester can be reduced to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[10] This opens up further derivatization possibilities, such as ether formation or oxidation to an aldehyde.

dot graph "Reduction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Ester [label="Boc-Protected Ethyl Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction (e.g., LiAlH4)", fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up"]; Alcohol [label="Boc-Protected Primary Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ester -> Reduction; Reduction -> Workup; Workup -> Alcohol; } Caption: Workflow for the reduction of the ethyl ester to a primary alcohol.

LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[11] Care must be taken due to its high reactivity, especially with water.

Materials:

  • Boc-protected this compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the Boc-protected ester in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5-2.0 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, add a saturated aqueous solution of Rochelle's salt and stir vigorously until the gray precipitate turns into a white, filterable solid.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

Chemoselectivity Considerations:

  • Hydrazinyl Group: The Boc-protection is essential to prevent the reduction of the hydrazinyl group or its participation in side reactions.

  • Chloro Group: The chloro substituent on the pyridine ring is generally stable to LiAlH₄ under these conditions. However, prolonged reaction times or higher temperatures could potentially lead to hydrodehalogenation.

Part 3: Deprotection of the Hydrazinyl Group

If the final product requires a free hydrazinyl group, the Boc group can be readily removed under acidic conditions.

Protocol 5: Boc Deprotection

Materials:

  • Boc-protected derivatized product

  • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) or a solution of 4 M HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

References

  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]

  • Vale, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(4), 152719. [Link]

  • Wang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(15), 3353. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • ResearchGate. (2012). How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group? [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. [Link]

  • Google Patents. (1984).
  • Google Patents. (1942).
  • PubMed. (2002). Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules. [Link]

  • PubMed Central. (2016). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • Operachem. (2024). Saponification-Typical procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Beilstein Journals. (2018). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • PubMed. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ACS Publications. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

  • Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. [Link]

  • Google Patents. (2017).
  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

  • ResearchGate. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

  • Google Patents. (2017).
  • PubMed Central. (2016). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • Google Patents. (2015). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

  • ResearchGate. (2020). A one pot protocol to convert nitro-arenes into N -aryl amides. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Falorni, M., et al. (2009). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 50(35), 4950-4952. [Link]

  • Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. University of Reading. [Link]

  • ResearchGate. (2022). Synthesis of pyridine carboxamide and carbothioamide (1–12). [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • ACS Publications. (2015). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • YouTube. (2020). 17.9 Saponification of Esters. [Link]

  • ACS Green Chemistry Institute. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. [Link]

  • Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fused Pyridine Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Fused pyridine ring systems are foundational scaffolds in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their rigid, planar structures and unique electronic properties allow for potent and selective interactions with biological targets.[1] This document provides a comprehensive guide to the synthesis of these vital heterocyclic systems. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings of key synthetic strategies, offering field-proven insights into experimental design and execution. We will explore classical cyclocondensation reactions, modern transition-metal-catalyzed cross-couplings, C-H activation methodologies, and elegant one-pot domino and multicomponent reactions.[3][4][5][6] Each section is designed to be a self-validating system, providing detailed, step-by-step protocols for the synthesis of prominent fused pyridine systems, including quinolines, isoquinolines, acridines, phenanthridines, and indolizines.

The Strategic Importance of Fused Pyridine Scaffolds

The fusion of a pyridine ring with other carbocyclic or heterocyclic systems gives rise to a diverse array of scaffolds with a wide spectrum of biological activities and material properties.[1] From the antimalarial activity of quinoline-based compounds to the potent anticancer properties of acridine and phenanthridine derivatives, these structures are at the forefront of drug discovery.[5][7][8] The ability to strategically functionalize these ring systems allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, making the development of efficient and versatile synthetic methodologies a critical endeavor.

Foundational Synthetic Strategies: An Overview

The construction of fused pyridine rings can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Key Synthetic Approaches Include:

  • Classical Cyclocondensation Reactions: Time-tested methods that involve the formation of the pyridine ring through the condensation of carbonyl compounds and amines.

  • Transition-Metal-Catalyzed Annulations: Powerful techniques that utilize transition metals to orchestrate the formation of C-C and C-N bonds, often with high chemo- and regioselectivity.

  • Direct C-H Functionalization and Annulation: Atom-economical strategies that forge new bonds by directly activating and functionalizing C-H bonds of the pyridine ring or its precursors.[9][10][11]

  • Multicomponent and Domino Reactions: Elegant and efficient one-pot procedures that combine three or more reactants to rapidly assemble complex fused pyridine systems.[3][4][6][12]

Below, we delve into the specifics of these strategies, providing both the "how" and the "why" for each approach.

Classical Approaches: Building from the Ground Up

Many of the foundational methods for synthesizing fused pyridine rings rely on the cyclocondensation of acyclic precursors. These methods, while sometimes requiring harsh conditions, remain highly relevant for their simplicity and the accessibility of starting materials.

The Skraup and Doebner-von Miller Syntheses of Quinolines

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][13] A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones.[5][13]

Mechanism Spotlight: The Skraup Synthesis

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization, dehydration, and oxidation yield the quinoline ring.

Skraup_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein Dehydration Oxidant Oxidant Quinoline Quinoline Oxidant->Quinoline Oxidation Acrolein->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Cyclization & Dehydration Cyclized_Intermediate->Oxidant

Caption: The Skraup synthesis of quinoline.

Protocol 3.1: Synthesis of Quinoline via the Skraup Reaction[5][13]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidant)

  • Ferrous sulfate (to moderate the reaction)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask containing aniline and ferrous sulfate, while cooling in an ice bath.

  • Addition of Reactants: Slowly add glycerol to the mixture, followed by the cautious addition of nitrobenzene.

  • Reflux: Heat the mixture under reflux for several hours. The reaction is exothermic and should be monitored carefully.

  • Workup: After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide.

  • Extraction and Purification: The crude quinoline is then isolated by steam distillation, followed by extraction with an organic solvent and purification by distillation.

The Bischler-Napieralski and Pictet-Spengler Syntheses of Isoquinolines

The Bischler-Napieralski synthesis is a key method for preparing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[14][15][16] The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent. The Pictet-Spengler reaction, on the other hand, condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[14][15][16]

Workflow: Bischler-Napieralski Synthesis

Bischler_Napieralski_Workflow Start β-Phenylethylamine Acylation Acylation (e.g., with Acyl Chloride) Start->Acylation Amide N-Acyl-β-phenylethylamine Acylation->Amide Cyclization Cyclodehydration (e.g., POCl₃, P₂O₅) Amide->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Dehydrogenation (e.g., Pd/C) Dihydroisoquinoline->Oxidation Product Isoquinoline Oxidation->Product MCR_Logic cluster_reactants Reactants A Component A One_Pot One-Pot Reaction (with catalyst/promoter) A->One_Pot B Component B B->One_Pot C Component C C->One_Pot Intermediate Transient Intermediates (not isolated) One_Pot->Intermediate Product Fused Pyridine System Intermediate->Product

Sources

Application Notes and Protocols for Screening Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine-Based Hydrazones

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities. When hybridized with a hydrazone moiety, these compounds gain significant attention for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate serves as a versatile starting material for synthesizing a library of derivatives with diverse pharmacological profiles. This guide provides a comprehensive framework for the systematic screening of these derivatives to identify and characterize their biological activities, thereby accelerating the drug discovery process.

The strategic rationale for focusing on this chemical class lies in the synergistic effects of the pyridine and hydrazone pharmacophores. The pyridine ring offers a modifiable scaffold to fine-tune physicochemical properties, while the hydrazone linkage (-NH-N=CH-) is crucial for receptor interactions and can be tailored to enhance potency and selectivity.[4] This document outlines a tiered screening cascade, from initial in silico predictions to detailed in vitro assays, ensuring a robust and efficient evaluation of novel chemical entities.

Part 1: Foundational Screening Cascade - A Multi-pronged Approach

A successful screening campaign for novel compounds necessitates a logical and tiered approach. This ensures that resources are allocated efficiently, with the most promising candidates advancing to more complex and resource-intensive assays. The proposed workflow for screening this compound derivatives is depicted below.

Screening_Cascade cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Screening cluster_secondary Secondary Assays ADME ADME/Tox Prediction Docking Molecular Docking ADME->Docking Prioritize for Synthesis Anticancer Anticancer Assays Docking->Anticancer Synthesized Derivatives Antimicrobial Antimicrobial Assays Docking->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Docking->Anti_inflammatory MOA Mechanism of Action Studies Anticancer->MOA Active Compounds Antimicrobial->MOA Anti_inflammatory->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

Figure 1: A tiered screening cascade for the evaluation of novel pyridine derivatives.

In Silico Screening: The First Filter

Before embarking on extensive and costly wet-lab experiments, computational methods provide a rapid and cost-effective means to prioritize synthesized or virtual compounds.[5]

1.1.1 ADME/Tox Prediction:

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a compound is a critical determinant of its clinical success.[6] In silico models can predict these properties based on the chemical structure, helping to flag compounds with potential liabilities early in the discovery process.[7][8]

Protocol for In Silico ADME/Tox Prediction:

  • Input: Obtain the 2D or 3D structure of the this compound derivatives in a suitable format (e.g., SMILES, SDF).

  • Software Selection: Utilize validated software platforms for ADME/Tox prediction (e.g., SwissADME, pkCSM, Toxtree).

  • Parameter Calculation: Calculate key descriptors such as:

    • Lipophilicity (LogP): Influences solubility and membrane permeability.

    • Aqueous Solubility (LogS): Crucial for absorption.

    • Drug-likeness: Adherence to established rules (e.g., Lipinski's Rule of Five) that correlate with oral bioavailability.

    • Pharmacokinetics: Parameters like blood-brain barrier penetration and CYP450 enzyme inhibition.

    • Toxicity: Predictions for mutagenicity, carcinogenicity, and hepatotoxicity.

  • Data Analysis: Analyze the predicted parameters to identify compounds with favorable drug-like properties and low toxicity risks.

1.1.2 Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[9] This technique is invaluable for hypothesis-driven screening against specific biological targets known to be modulated by pyridine derivatives, such as kinases in cancer or enzymes in inflammatory pathways.[10]

Protocol for Molecular Docking:

  • Target Selection: Identify a relevant protein target based on the literature for pyridine or hydrazone derivatives (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer activity, Cyclooxygenase-2 (COX-2) for anti-inflammatory effects).

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D conformers of the pyridine derivatives.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding poses of the ligands in the active site.

  • Analysis of Results:

    • Evaluate the binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Prioritize compounds with high binding affinities and favorable interactions for synthesis and in vitro testing.

Part 2: In Vitro Biological Evaluation - From Theory to Practice

Compounds that pass the in silico filters should be synthesized and subjected to a battery of in vitro assays to confirm their biological activity.

Anticancer Activity Screening

Pyridine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in tumor progression.[11][12][13]

2.1.1 Rationale for Cell Line Selection:

The choice of cancer cell lines is critical for obtaining relevant and translatable results. A panel of cell lines representing different cancer types is recommended for initial screening. The selection should be based on:

  • Prevalence and Unmet Medical Need: Prioritize cancers with high incidence and limited treatment options.

  • Genetic Background: Select cell lines with known genetic mutations or expression profiles that may correlate with compound sensitivity.

  • Reported Sensitivity to Pyridine Derivatives: Include cell lines that have previously shown sensitivity to similar chemical scaffolds.[14][15]

Recommended Starter Panel of Cancer Cell Lines:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive.
A549 Lung CancerNon-small cell lung cancer.[16]
HeLa Cervical CancerWidely used and well-characterized.[16]
HepG2 Liver CancerA common model for hepatocellular carcinoma.

2.1.2 Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17] It is a robust and high-throughput method for determining the cytotoxic potential of novel compounds.[18]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • This compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity Screening

Heterocyclic compounds, including pyridine derivatives, are a rich source of novel antimicrobial agents.[19][20][21]

2.2.1 Rationale for Microbial Strain Selection:

The selection of microbial strains should include representatives of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to assess the broad-spectrum potential of the compounds.[22]

Recommended Starter Panel of Microbial Strains:

MicroorganismGram Stain/TypeClinical Relevance
Staphylococcus aureusGram-positiveCommon cause of skin and soft tissue infections.
Bacillus subtilisGram-positiveA model organism for Gram-positive bacteria.
Escherichia coliGram-negativeA common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaGram-negativeAn opportunistic pathogen known for its antibiotic resistance.
Candida albicansFungusA common cause of opportunistic fungal infections.

2.2.2 Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to evaluate the antimicrobial activity of new compounds.[23]

Materials:

  • Selected microbial strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile broth (e.g., Tryptic Soy Broth, Nutrient Broth)

  • Sterile cork borer or pipette tips

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to 0.5 McFarland standard.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity Screening

The hydrazone moiety is known to be present in compounds with anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[24]

2.3.1 Protocol: COX-2 Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[1][25][26]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme cofactor

  • Test compounds dissolved in DMSO

  • Positive control (e.g., celecoxib)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, COX-2 enzyme, fluorometric probe, and heme.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include wells for a positive control and a no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for Amplex Red) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC₅₀ value.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the biological activities of the synthesized derivatives and for making informed decisions about which compounds to advance.

Quantitative Data Summary

Table 1: Anticancer Activity of Pyridine Derivatives (IC₅₀ in µM)

Compound IDMCF-7A549HeLaHepG2
Derivative 1DataDataDataData
Derivative 2DataDataDataData
DoxorubicinDataDataDataData

Table 2: Antimicrobial Activity of Pyridine Derivatives (Zone of Inhibition in mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Derivative 1DataDataDataDataData
Derivative 2DataDataDataDataData
CiprofloxacinDataDataDataDataN/A
FluconazoleN/AN/AN/AN/AData

Table 3: COX-2 Inhibitory Activity of Pyridine Derivatives

Compound IDIC₅₀ (µM)
Derivative 1Data
Derivative 2Data
CelecoxibData

Part 4: Mechanism of Action and Lead Optimization

For compounds that exhibit significant activity in the primary screens, further investigation into their mechanism of action (MOA) is warranted. This can involve a variety of secondary assays tailored to the observed biological activity.

MOA_Pathway cluster_Anticancer Anticancer MOA Pyridine_Deriv Pyridine Derivative Kinase Kinase (e.g., VEGFR-2) Pyridine_Deriv->Kinase Inhibition Apoptosis Apoptosis Induction Pyridine_Deriv->Apoptosis Cell_Cycle Cell Cycle Arrest Pyridine_Deriv->Cell_Cycle Proliferation Inhibition of Proliferation Kinase->Proliferation Apoptosis->Proliferation Cell_Cycle->Proliferation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Hydrazinylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted hydrazinylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical, field-proven insights.

Introduction: The Synthetic Landscape of Hydrazinylpyridines

Substituted hydrazinylpyridines are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, while conceptually straightforward, is often plagued by challenges ranging from poor yields and side reactions to difficulties in purification. The primary synthetic routes involve nucleophilic aromatic substitution (SNAr) on halopyridines and palladium-catalyzed cross-coupling reactions. This guide will dissect the intricacies of these methods, providing you with the expertise to overcome common experimental hurdles.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) with Hydrazine Hydrate

Question: I am attempting to synthesize a hydrazinylpyridine from a chloropyridine using hydrazine hydrate, but I am observing very low yields or no product formation. What are the likely causes, and how can I troubleshoot this?

Answer:

Low yields in the SNAr reaction between a halopyridine and hydrazine hydrate are a frequent challenge. The reactivity of the pyridine ring, the stability of the reagents, and the reaction conditions all play a critical role. Here’s a breakdown of potential causes and solutions:

Causality and Mechanistic Considerations:

The SNAr mechanism involves the attack of the nucleophile (hydrazine) on the electron-deficient pyridine ring, forming a high-energy Meisenheimer intermediate. The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups on the pyridine ring activate it towards nucleophilic attack, while electron-donating groups have the opposite effect. The reaction is often sluggish due to the energy barrier of disrupting the aromaticity of the pyridine ring[1][2].

Troubleshooting Workflow:

G start Low/No Yield in S N Ar check_sm Verify Starting Material Purity & Reactivity start->check_sm check_hydrazine Assess Hydrazine Hydrate Quality & Concentration check_sm->check_hydrazine sub1 Is the halopyridine sufficiently activated? (e.g., nitro-substituted) check_sm->sub1 optimize_conditions Optimize Reaction Conditions check_hydrazine->optimize_conditions sub2 Is the hydrazine hydrate old or decomposed? Has it been stored properly? check_hydrazine->sub2 workup Evaluate Work-up & Purification optimize_conditions->workup sub3 Are the temperature and reaction time adequate? Is an appropriate solvent being used? optimize_conditions->sub3 success Improved Yield workup->success sub4 Is the product being lost during extraction? Is the purification method suitable? workup->sub4

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Reactivity of the Halopyridine:

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -CN) ortho or para to the halogen significantly enhances the rate of SNAr by stabilizing the Meisenheimer intermediate[2][3]. If your substrate lacks such activation, more forcing conditions are necessary.

    • Leaving Group Ability: The reactivity order for halogens is F > Cl > Br > I. While chlorides and bromides are commonly used, fluoropyridines are the most reactive.

  • Assess the Quality and Stoichiometry of Hydrazine Hydrate:

    • Concentration and Purity: Hydrazine hydrate is commercially available in various concentrations. Lower concentrations may require longer reaction times or higher temperatures[4]. Ensure you are using a high-quality reagent, as it can decompose over time[4].

    • Stoichiometry: A large excess of hydrazine hydrate is often employed to drive the reaction to completion and minimize the formation of di-substituted byproducts[5]. For kilogram-scale syntheses where a large excess is problematic, slow addition of the halopyridine to the hydrazine hydrate can maintain a high effective concentration of the nucleophile[5].

  • Optimize Reaction Conditions:

ParameterRecommendationRationale
Temperature Start at 100 °C and consider increasing to 125-130 °C[6][7].Higher temperatures provide the necessary activation energy to overcome the aromaticity barrier.
Solvent Alcohols (e.g., ethanol, butanol) or high-boiling tertiary amines (e.g., N,N-dimethylpropanolamine) are effective[8][9].Solvents that can solvate the intermediate and withstand high temperatures are crucial. Tertiary amines can also act as acid scavengers[9].
Reaction Time Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to 48 hours[6].Incomplete reactions are a common source of low yields.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[9].This prevents potential oxidation of hydrazine and other side reactions.

Experimental Protocol: Synthesis of 2-Hydrazinylpyridine from 2-Chloropyridine [6]

  • To a solution of hydrazine hydrate (10 volumes relative to the chloropyridine), add 2-chloropyridine (1 equivalent).

  • Stir the reaction mixture at 100 °C for 48 hours.

  • Monitor the reaction progress by TLC (e.g., 8:2 ethyl acetate/methanol).

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with ethyl acetate (5 x volume).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired hydrazinylpyridine. What are the common side reactions and how can I suppress them?

Answer:

The formation of side products is a common issue, primarily stemming from the bifunctional nature of hydrazine and the reactivity of the starting materials and products.

Common Side Reactions:

  • Azine Formation: Hydrazine can react with two molecules of a carbonyl compound (if present as an impurity or formed in situ) to yield an azine[10].

  • Di-substitution: The product, a substituted hydrazine, can act as a nucleophile itself and react with another molecule of the halopyridine.

  • Over-alkylation: If using substituted hydrazines, poor control can lead to multiple alkylations on the hydrazine moiety[10].

  • Intramolecular Cyclization: For substrates with other reactive functional groups, intramolecular reactions can lead to the formation of heterocyclic byproducts[10].

Mitigation Strategies:

Side ReactionMitigation StrategyRationale
Azine Formation Use high-purity starting materials and solvents.Prevents reaction with carbonyl impurities.
Di-substitution Use a large excess of hydrazine hydrate[5]. Slow addition of the halopyridine[5].High concentration of hydrazine favors the initial substitution and outcompetes the product for the electrophile.
Over-alkylation Use of protecting groups on the hydrazine[11][12].Temporarily blocking one of the nitrogen atoms ensures mono-substitution.
Intramolecular Cyclization Optimize reaction conditions (e.g., lower temperature). Use protecting groups for other reactive functionalities.Favors the desired intermolecular reaction kinetically.

Protecting Group Strategy for Controlled Substitution:

For more complex syntheses, especially when dealing with other functional groups, protecting the hydrazine moiety is advisable. Di-tert-butyl hydrazodiformate is an excellent protected hydrazine source for palladium-catalyzed amination reactions, and the resulting protected hydrazinylpyridine can be deprotected under mild conditions[11].

G start Halopyridine product1 Hydrazinylpyridine + Di-substitution byproduct start->product1 S N Ar product2 Protected Hydrazinylpyridine start->product2 Pd-catalyzed Amination reagent1 Hydrazine Hydrate (Excess) reagent1->product1 reagent2 Protected Hydrazine (e.g., Di-tert-butyl hydrazodiformate) reagent2->product2 final_product Hydrazinylpyridine product2->final_product Deprotection

Caption: Comparison of direct hydrazinolysis versus a protecting group strategy.

Issue 3: Challenges in Product Purification

Question: I am struggling to purify my crude hydrazinylpyridine. It seems to be unstable or difficult to separate from impurities. What are the best practices for purification?

Answer:

Purification of hydrazinylpyridines can be challenging due to their polarity, basicity, and potential instability.

Purification Methods and Troubleshooting:

  • Crystallization:

    • Procedure: After aqueous work-up, cooling the solution can induce crystallization[9]. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

    • Troubleshooting: If the product oils out, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of pure product can also help.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the basic nature of hydrazinylpyridines can lead to tailing and poor separation.

    • Troubleshooting Tailing:

      • Base Treatment: Pre-treating the silica gel with a dilute solution of triethylamine in the eluent can neutralize acidic sites and improve peak shape.

      • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of methanol or triethylamine to the eluent can also improve separation.

  • Distillation:

    • For liquid products, vacuum distillation can be a viable option. However, care must be taken as some hydrazinylpyridines may be thermally labile.

  • Aqueous Work-up Considerations:

    • Extraction: Ensure the aqueous layer is sufficiently basic to keep the product in its free base form for efficient extraction into an organic solvent.

    • Emulsions: If emulsions form during extraction, adding brine can help to break them.

General Purity Assessment:

  • TLC/LC-MS: Routinely check the purity of your fractions.

  • NMR Spectroscopy: ¹H NMR is essential for confirming the structure and assessing the purity of the final product[6].

Part 2: Safety Considerations with Hydrazine

Hydrazine and its hydrate are hazardous substances and must be handled with extreme care.

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen[13]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammability and Explosivity: Anhydrous hydrazine has a wide flammability range and can be explosive[13]. While aqueous solutions are less hazardous, they still pose a risk, especially at elevated temperatures[13].

  • Thermal Stability: Hydrazine can decompose exothermically, and this decomposition can be catalyzed by various metals and their oxides[13]. Avoid contact with incompatible materials.

References

  • Ekar, J., & Kranjc, K. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • ACS Publications. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development.
  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Semantic Scholar. (n.d.). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Organic Syntheses. (n.d.). hydrazine hydrate.
  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]

  • ResearchGate. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.
  • Wikipedia. (n.d.). Hydrazine.
  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • SlideShare. (n.d.). PROTECTING GROUPs.pptx.
  • Benchchem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

Sources

Technical Support Center: Purification of Ethyl 4-Hydrazinylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 4-hydrazinylpyridine-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable heterocyclic compounds. The methodologies and principles discussed herein are grounded in established chemical practices to ensure reliability and reproducibility in your work.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of ethyl 4-hydrazinylpyridine-3-carboxylate derivatives, providing causal explanations and actionable solutions.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Scenario: After the reaction workup, you attempt recrystallization to purify your crude ethyl 4-hydrazinylpyridine-3-carboxylate derivative, but it either separates as an oil or fails to crystallize upon cooling.

Root Cause Analysis:

  • Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice, resulting in an amorphous oil.

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth. These may include unreacted starting materials, side-products, or residual solvent. The hydrazinyl group, in particular, can contribute to the formation of complex mixtures.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. An inappropriate solvent may lead to oiling out.

Solutions & Protocols:

  • Optimize Cooling and Concentration:

    • Add a small amount of hot solvent to dissolve the oil, ensuring the solution is not oversaturated.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod at the solvent's meniscus to create nucleation sites.[1]

    • Introducing a seed crystal of the pure compound can also induce crystallization.[1]

  • Solvent System Adjustment:

    • If a single solvent is ineffective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed. Dissolve the crude product in a minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists. Then, heat to redissolve and cool slowly.

  • Preliminary Purification:

    • If impurities are suspected, a pre-purification step may be necessary. A quick filtration through a plug of silica gel, eluting with a suitable solvent, can remove highly polar or non-polar impurities before attempting recrystallization.

Issue 2: Poor Separation or Streaking in Column Chromatography

Scenario: You are using silica gel column chromatography to purify your product, but you observe poor separation between your target compound and impurities, or the compound streaks down the column.

Root Cause Analysis:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the components of your mixture.

  • Strong Interaction with Silica Gel: The basic nitrogen atoms in the pyridine ring and the hydrazinyl group can interact strongly with the acidic silanol groups on the surface of the silica gel.[2] This can lead to significant peak tailing and streaking.[2]

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity.[1]

  • Compound Instability: The compound may be degrading on the acidic silica gel.

Solutions & Protocols:

Problem Solution Detailed Protocol
Poor Separation Optimize Mobile PhaseUse Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of ~0.3 for your target compound.[3]
Streaking/Tailing Add a Basic ModifierAdd 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[1]
Use an Alternative Stationary PhaseConsider using neutral or basic alumina, or reversed-phase (C18) silica for highly basic compounds.[1]
Column Overloading Reduce Sample LoadThe amount of crude material should be approximately 1-5% of the mass of the stationary phase.[1]
Compound Degradation Test for StabilityPerform a 2D TLC. Spot the compound, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. If a new spot appears, it indicates degradation on the silica.[2]
Workflow for Troubleshooting Column Chromatography

cluster_rf Rf Optimization cluster_streaking Address Basic Compound Interactions start Poor Separation Observed check_rf Check Rf on TLC start->check_rf rf_high Rf too high? Decrease mobile phase polarity check_rf->rf_high Yes rf_low Rf too low? Increase mobile phase polarity check_rf->rf_low No streaking Streaking or Tailing? rf_high->streaking rf_low->streaking add_modifier Add Basic Modifier (e.g., TEA) streaking->add_modifier Yes end Optimized Separation streaking->end No change_stationary Switch to Alumina or C18 add_modifier->change_stationary Still streaking? change_stationary->end

Caption: Troubleshooting workflow for column chromatography.

Issue 3: Low Recovery After Extraction

Scenario: During an aqueous workup, you perform a liquid-liquid extraction to isolate your product, but the yield is significantly lower than expected.

Root Cause Analysis:

  • Incorrect pH: The solubility of pyridine derivatives is highly pH-dependent due to the basicity of the pyridine nitrogen (pKa typically 5-6).[2][4] If the aqueous layer is acidic, your compound may be protonated and remain in the aqueous phase.

  • Insufficient Extraction: The compound may have some solubility in the aqueous layer, requiring multiple extractions for complete removal.

  • Emulsion Formation: The presence of finely divided solids or surfactants can lead to the formation of a stable emulsion at the interface of the two liquid phases, trapping your product.

Solutions & Protocols:

  • pH Adjustment:

    • Before extraction, basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to a pH > 8. This ensures the pyridine nitrogen is deprotonated, making the compound less water-soluble and more soluble in organic solvents.[2]

  • Thorough Extraction:

    • Perform multiple extractions (at least 3-4 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume.

  • Breaking Emulsions:

    • If an emulsion forms, try adding a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase.

    • Gentle swirling or mechanical agitation can also help break up the emulsion.

    • In persistent cases, filtering the entire mixture through a pad of Celite® may be effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for ethyl 4-hydrazinylpyridine-3-carboxylate derivatives?

A1: For many derivatives, a combination of methods is often most effective. A typical workflow involves an initial extraction to remove water-soluble impurities, followed by either column chromatography for complex mixtures or recrystallization for compounds that are obtained in relatively high purity.[5] The choice depends on the scale of the reaction and the nature of the impurities.

Q2: My compound is a salt (e.g., a hydrochloride salt). How does this affect purification?

A2: If your compound is a salt, it will likely be highly soluble in water and insoluble in most organic solvents. For purification by extraction, you must first neutralize the salt by adding a base to the aqueous solution to generate the free base form of your compound, which can then be extracted into an organic solvent. If you are using chromatography, the presence of a counter-ion can sometimes lead to broad peaks.[6] In such cases, ensuring the mobile phase contains the same counter-ion or a high concentration of another salt can improve peak shape.[6]

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for purifying polar and basic compounds like pyridine derivatives. A C18 column is commonly used.[2] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the pyridine nitrogen and minimizing interactions with residual silanols on the stationary phase.

Q4: What are some common side products I should be aware of during the synthesis of ethyl 4-hydrazinylpyridine-3-carboxylate?

A4: The synthesis often involves the reaction of a precursor with hydrazine.[7][8] Potential side products can arise from incomplete reaction, over-reaction (e.g., formation of di-substituted hydrazines), or degradation of the starting materials or product.[9] For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to ring-opening and the formation of salicylaldehyde azine and malonohydrazide instead of the expected coumarin hydrazide.[10] It is crucial to monitor the reaction by TLC or LC-MS to identify the formation of such byproducts.

General Purification Workflow

cluster_main_purification Primary Purification crude Crude Product extraction Aqueous Workup / Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography Complex Mixture recrystallization Recrystallization extraction->recrystallization Relatively Pure analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure Pure Product analysis->pure

Caption: A general workflow for the purification of organic compounds.

III. References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.

  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

  • Chromatography Forum. Method for pyridine amine derivative.

  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.

  • BenchChem. Avoiding impurities in the synthesis of heterocyclic compounds.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?

  • MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.

  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry.

  • PubMed Central. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.

  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

  • Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.

  • Longdom Publishing. Journal of Physical Chemistry & Biophysics.

  • ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones.

  • The Open Repository @ Binghamton (The ORB). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells.

  • MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

  • Organic Syntheses Procedure. Carbazic acid, ethyl ester.

  • PubMed Central. Techniques for extraction and isolation of natural products: a comprehensive review.

  • MDPI. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes.

  • Sigma-Aldrich. Ethyl hydrazine pyridine carboxylate.

  • ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.

  • Der Pharma Chemica. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity.

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.

Sources

Common side reactions in pyrazolopyridine synthesis from hydrazinylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolopyridines from hydrazinylpyridine precursors. This resource is designed to move beyond simple protocols and provide in-depth, field-tested insights into the common challenges and side reactions encountered during this critical heterocyclic synthesis. My goal is to equip you with the knowledge to not only troubleshoot your experiments but to understand the underlying chemical principles driving them.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions we frequently receive regarding pyrazolopyridine synthesis.

Q1: What is the single most common side reaction or challenge when synthesizing pyrazolopyridines from hydrazinylpyridines?

The most prevalent issue is undoubtedly the formation of regioisomers . This occurs when you use an unsymmetrical 1,3-bielectrophilic reagent, such as an unsymmetrical 1,3-dicarbonyl compound, to construct the pyrazole ring. The two carbonyl groups of the bielectrophile have different electronic and steric environments. The nucleophilic hydrazine group of your hydrazinylpyridine can attack either carbonyl, leading to two different cyclization pathways and ultimately, a mixture of two distinct pyrazolopyridine regioisomers which can be exceptionally difficult to separate.[1][2] Controlling this selectivity is a primary focus of method development.

Q2: How significantly do reaction conditions like solvent and pH affect the outcome and potential side reactions?

Reaction conditions are not merely parameters to be set; they are powerful tools to direct the reaction's outcome.

  • pH (Catalysis): The choice between acidic and basic conditions can fundamentally alter the reaction pathway. Acidic conditions, for example, can protonate one of the hydrazine nitrogens, changing its nucleophilicity and potentially reversing the regioselectivity compared to neutral or basic conditions.[2] In some cases, different acids can produce entirely different product profiles; for instance, using hydrochloric acid might favor the formation of the desired pyrazolopyridine, while acetic acid under similar conditions could stall the reaction at the Schiff base intermediate stage.

  • Solvent: The solvent's polarity and its ability to form hydrogen bonds can stabilize or destabilize transition states, directly influencing which regioisomer forms preferentially. Standard solvents like ethanol often yield poor selectivity. In contrast, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity by modulating the protonation state and reactivity of the nucleophile and electrophile.

Q3: I've isolated an intermediate that isn't my final product. What could it be?

It's common to isolate stable intermediates, which can be mistaken for low yield of the final product. Two frequent possibilities are:

  • 5-Hydroxypyrazoline: This is a common intermediate formed after the initial cyclization but before the final dehydration (aromatization) step. These intermediates are often stable enough to be isolated. If you suspect its formation, a simple workup with acid (e.g., refluxing in THF with 3M HCl) can complete the conversion to the desired aromatic pyrazole.

  • Dihydropyrazolopyridines: In some reaction pathways, a Hantzsch-type dihydropyridine intermediate is formed first. This species can then undergo a disproportionation reaction to yield both the fully aromatized pyrazolopyridine and an over-reduced tetrahydropyrazolopyridine. The presence of the latter in your crude mixture is a strong indicator of this pathway.

Troubleshooting Guide: From Problem to Solution

This guide is structured to address specific experimental issues with causal explanations and actionable protocols.

Problem 1: Low Yield & Complex Crude Mixture
  • Symptom: Your reaction yields are consistently low (<30%), and the crude NMR or LC-MS shows a multitude of unidentifiable peaks, with only a small amount of the desired product.

  • Causality Analysis: This classic symptom points towards two likely culprits: incomplete reaction or decomposition. The conditions required for cyclization (e.g., high heat) might be simultaneously causing your starting hydrazinylpyridine or the formed pyrazolopyridine product to degrade. One report notes that for certain substrates, the cyclization step can fail entirely due to "extensive decomposition." Alternatively, the reaction may have stalled at a stable intermediate like a hydroxypyrazoline, which will appear as a separate compound in your analysis.

  • Troubleshooting Protocol:

    • Confirm Intermediate Formation: First, check for the presence of a stable hydroxypyrazoline intermediate. Take a small aliquot of your crude reaction mixture, treat it with an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid), and heat gently for 1-2 hours. Monitor by TLC or LC-MS to see if a new spot corresponding to your desired product appears or intensifies.

    • Temperature Optimization: Run a temperature screen. Set up three parallel reactions at different temperatures (e.g., 60 °C, 80 °C, and reflux). A lower temperature may prevent decomposition while still being sufficient for cyclization, albeit over a longer reaction time.

    • Catalyst Screening: If using acid catalysis, compare a Brønsted acid (like AcOH or HCl) with a Lewis acid (like ZnCl₂ or ZrCl₄).[1] Lewis acids can sometimes promote cyclization under milder conditions than strong Brønsted acids, thus minimizing degradation.

Problem 2: My Major Product is the Wrong Isomer (Regioselectivity Failure)
  • Symptom: You are synthesizing a pyrazolopyridine from an unsymmetrical diketone, and you obtain a mixture of regioisomers. Worse, the undesired isomer is the major product.

  • Causality Analysis: The regiochemical outcome is a competition between two pathways, governed by the electronic and steric properties of your diketone. The hydrazine will preferentially attack the most electrophilic (electron-poor) and least sterically hindered carbonyl group.[2] Your reaction conditions are inadvertently favoring attack at the "wrong" carbonyl.

  • Troubleshooting Workflow: The key is to systematically alter reaction parameters to favor attack at the desired carbonyl carbon.

    G cluster_solvent Solvent Options start Problem: Undesired Regioisomer is Major Product solvent Step 1: Change Solvent System (High Impact) start->solvent temp Step 2: Adjust Temperature (Medium Impact) solvent->temp ethanol Ethanol/Methanol (Baseline, often poor selectivity) cat Step 3: Modify Catalyst (pH) (Variable Impact) temp->cat result Outcome: Improved Regioisomeric Ratio cat->result hfip HFIP / TFE (High selectivity, stabilizes transition states) ethanol->hfip Switch to aprotic Toluene / Dioxane (Changes solvation effects) hfip->aprotic If needed

    Caption: Workflow for troubleshooting poor regioselectivity.

    Data-Driven Solvent Selection: As demonstrated in studies on pyrazole formation, the choice of solvent is paramount. Fluorinated alcohols are particularly effective. Below is a table summarizing the potential impact of solvent choice on product distribution.

    SolventTypical Regioisomeric Ratio (Desired:Undesired)Rationale & Comments
    Ethanol (EtOH)~ 1:1 to 3:1Baseline. Often results in poor selectivity due to its general protic nature.
    Toluene~ 2:1 to 5:1Aprotic. Can favor one transition state over another by minimizing hydrogen bonding.
    2,2,2-Trifluoroethanol (TFE)> 10:1High Impact. TFE's unique hydrogen-bonding properties can selectively stabilize the transition state leading to the desired isomer.
    Hexafluoroisopropanol (HFIP)> 15:1Highest Impact. HFIP is a stronger hydrogen bond donor and less nucleophilic than TFE, often providing the highest degree of regiocontrol.
Problem 3: Presence of Over-Reduced Side Products
  • Symptom: Along with your aromatic pyrazolopyridine, you isolate a significant amount of the corresponding tetrahydropyrazolopyridine.

  • Causality Analysis: This is a strong indication that the reaction proceeds through a dihydropyrazolopyridine intermediate, which then disproportionates. In this process, one molecule of the intermediate is oxidized to the final aromatic product, while another is reduced to the tetrahydro-level byproduct.

  • Troubleshooting Protocol: To prevent the reductive pathway of the disproportionation, you can encourage the oxidative aromatization of the intermediate.

    • Introduce a Mild Oxidant: Add a mild oxidant to the reaction mixture. This can be as simple as carrying out the reaction open to the air (if safe and compatible with your reagents) or adding a stoichiometric amount of an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or elemental sulfur at the end of the reaction to facilitate aromatization.

    • Modify the Catalyst System: Certain acid catalysts might promote the disproportionation more than others. If using a strong acid like HCl, try switching to acetic acid or a Lewis acid to see if the formation of the over-reduced byproduct is suppressed.

References

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]

  • Nguyen, T. L. H., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(ii), 258-268. [Link]

  • Martínez-Alonso, P., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4478. [Link]

  • Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(1), 82-90. [Link]

  • Sci-Hub. (n.d.). Synthesis of Pyrazolopyridines. Accessed via Sci-Hub. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. [Link]

  • McAllister, L. A., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(3), 554-559. [Link]

  • Wang, C., et al. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 13(28), 7683-7686. [Link]

  • Abad, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(20), 8002-8007. [Link]

  • Krasavin, M. (2019). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Chemistry of Heterocyclic Compounds, 55(4), 362-366. [Link]

  • NIH. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

  • El-Sayed, N. N. E., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(3), 102986. [Link]

  • NIH. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your reaction yields effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound from its precursor, Ethyl 4,6-dichloropyridine-3-carboxylate, via nucleophilic aromatic substitution (SNAr) with hydrazine.

Issue 1: Low or No Product Yield

Question: I've run the reaction, but my final yield is significantly lower than expected, or I've recovered only starting material. What are the primary causes and how can I fix this?

Answer: Low or no yield in this SNAr reaction typically points to one of four areas: reaction kinetics, reagent quality, side reactions, or workup losses. Let's diagnose each.

Potential Cause 1: Insufficient Reaction Temperature or Time Nucleophilic aromatic substitution on an electron-deficient ring like pyridine is generally slower than substitution on aliphatic systems and often requires heat to overcome the activation energy associated with disrupting the ring's aromaticity.[1][2]

  • Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (Ethyl 4,6-dichloropyridine-3-carboxylate).

    • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 60 °C), gradually increase the temperature of the oil bath to 80-100 °C. Some procedures note temperatures as high as 130 °C may be necessary depending on the solvent.[3]

    • Extend Reaction Time: If starting material is still present after the initially planned duration, extend the reaction time, continuing to monitor by TLC every 1-2 hours.

Potential Cause 2: Poor Reagent Quality (Hydrazine Hydrate) Hydrazine hydrate is hygroscopic and its actual hydrazine content can be lower than stated if it's old or has been improperly stored. Water can affect the reaction kinetics.[4] While anhydrous hydrazine is highly reactive, it is also dangerously explosive and should only be handled as its hydrate by trained personnel.[5]

  • Solution:

    • Use Fresh Reagent: Purchase new, high-quality hydrazine hydrate from a reputable supplier.

    • Adjust Stoichiometry: If you suspect your hydrazine hydrate is wet, you may need to add a larger excess. However, be cautious as a very large excess can promote di-substitution (see Purity Issues below). A molar equivalent of 1.5 to 3.0 of hydrazine hydrate relative to the dichloropyridine is a common starting point.

Potential Cause 3: Ineffective Quench and Isolation The product, this compound, is a solid with a reported melting point of 150-152 °C.[6] Improper workup can lead to the product remaining dissolved in the reaction mixture or mechanical losses during filtration.

  • Solution:

    • Controlled Precipitation: After the reaction is complete (confirmed by TLC), cool the mixture slowly to room temperature, then place it in an ice-water bath for at least 1 hour to maximize crystallization.[3]

    • Solvent for Washing: Wash the filtered solid with cold water or a cold, non-polar solvent like petroleum ether to remove excess hydrazine hydrate and other soluble impurities without dissolving the product.[3][4]

Issue 2: Product Purity Issues (e.g., Multiple Spots on TLC)

Question: My TLC plate shows the product spot, but also a significant amount of a second, more polar spot. What is this impurity and how do I prevent its formation?

Answer: The most likely major byproduct is the di-substituted species, Ethyl 4,6-dihydrazinylpyridine-3-carboxylate, where hydrazine has displaced both chlorine atoms. This occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

Potential Cause 1: Over-reaction (Di-substitution) The mono-substituted product you are targeting is also an activated aromatic halide. If it remains in the hot reaction mixture for too long, or if there is a large excess of the hydrazine nucleophile, it can undergo a second SNAr reaction.

  • Solution:

    • Control Stoichiometry: Use a modest excess of hydrazine hydrate (e.g., 1.5 equivalents). Avoid using a large excess.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not overheat.

    • Monitor Closely: As soon as TLC shows complete consumption of the starting material, immediately begin the cooling and workup procedure to prevent the product from reacting further.

Potential Cause 2: Contamination or Side Reactions Hydrazine is a potent reducing agent and can participate in other reactions. Azine formation is a common side reaction, although less likely here than in reactions involving carbonyls.[7]

  • Solution:

    • Purification by Recrystallization: If the byproduct has already formed, purification is necessary. Recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is the most effective method. The di-substituted product will have different solubility characteristics, often being less soluble in common organic solvents.[3]

    • Column Chromatography: For smaller scales or difficult separations, flash column chromatography can be employed, though it is less ideal for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction and why is substitution favored at the C4 position?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[8]

  • Addition: The nucleophile (hydrazine, H₂NNH₂) attacks the electron-deficient pyridine ring at a carbon bearing a leaving group (chloride). This attack is the rate-determining step and temporarily breaks the aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[8]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Substitution is highly favored at the C4 (para) position over the C6 (ortho) position relative to the ester group. This regioselectivity is because the electron-withdrawing pyridine nitrogen and the C3-ester group work together to stabilize the negative charge of the Meisenheimer complex. Resonance structures show that when attack occurs at C4, the negative charge can be delocalized onto both the pyridine nitrogen and the oxygen atom of the ester's carbonyl group, providing significant stabilization.[2] This stabilization is less effective for attack at the C6 position.

// Reactants sub [label=<Ethyl 4,6-dichloropyridine-3-carboxylate>]; nuc [label=<H₂N-NH₂Hydrazine>];

// Meisenheimer Complex mc [label=<Meisenheimer Complex (Stabilized)>];

// Product prod [label=<Final Product>];

// Arrows and Labels sub -> mc [label= (Rate-Determining Step)>]; nuc -> mc [style=invis]; mc -> prod [label= (Restores Aromaticity)>];

// Grouping {rank=same; sub; nuc;} } dot Caption: SNAr mechanism for the synthesis.

Q2: What are the optimal reaction conditions?

While optimization is specific to your lab setup, a robust starting point based on established procedures is summarized below.

ParameterRecommended ConditionRationale & Notes
Starting Material Ethyl 4,6-dichloropyridine-3-carboxylateHigh purity is essential to avoid side reactions.
Nucleophile Hydrazine Hydrate (50-85%)Safer and easier to handle than anhydrous hydrazine.[5]
Stoichiometry 1.5 - 3.0 eq. Hydrazine HydrateEnsures complete reaction but minimizes di-substitution.
Solvent Ethanol (95% or absolute)Good solubility for reactants; product precipitates upon cooling.[5]
Temperature 80 - 110 °CBalances reaction rate against byproduct formation. Monitor by TLC.[3]
Reaction Time 2 - 6 hoursHighly dependent on temperature. Monitor until SM is consumed.
Workup Cool to 0-5 °C, filter, wash with cold water/etherMaximizes precipitation and removes excess hydrazine.[3]

Q3: How should I handle hydrazine hydrate safely?

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[5] Always handle it with extreme care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.

  • Ventilation: Always work inside a certified chemical fume hood.

  • Spills: Neutralize small spills with a weak acid (like citric acid solution) before absorbing with an inert material.

  • Waste Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste protocols.

Experimental Protocol & Workflow

Detailed Synthesis Protocol
  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Place the flask in an oil bath on a stirring hotplate.

  • Reagents: Charge the flask with Ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq.). Add ethanol as the solvent (approx. 5-10 mL per gram of starting material).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (2.0 eq.) to the mixture dropwise at room temperature. The addition may be mildly exothermic.[5]

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-100 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every hour and analyzing them by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product will be more polar than the starting material.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. A precipitate should begin to form.

  • Isolation: Cool the flask further in an ice-water bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with small portions of cold water and then cold petroleum ether to remove impurities.

  • Drying: Dry the purified white to off-white solid under vacuum at 50-60 °C to a constant weight.[3]

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (Expected: 150-152 °C).[6]

Troubleshooting Workflow Diagram

If you encounter low yields, follow this logical workflow to diagnose the issue.

// Nodes start [label="Reaction Complete.\nYield is Low.", fillcolor="#FBBC05", fontcolor="#202124"]; check_tlc [label="Analyze TLC of\nCrude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; sm_present [label="Significant Starting\nMaterial (SM) Remains?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

incomplete_rxn [label="Diagnosis:\nIncomplete Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solve_incomplete [label="Solution:\n1. Increase Temp/Time\n2. Verify Reagent Quality\n3. Check Stoichiometry", fillcolor="#FFFFFF", fontcolor="#202124"];

no_sm [label="SM Consumed.\nWhat does mixture contain?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

messy_tlc [label="Diagnosis:\nMultiple Byproducts", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solve_messy [label="Solution:\n1. Lower Reaction Temp\n2. Reduce Hydrazine eq.\n3. Purify via Recrystallization", fillcolor="#FFFFFF", fontcolor="#202124"];

clean_product [label="Diagnosis:\nProduct Loss During Workup", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solve_workup [label="Solution:\n1. Ensure Complete Precipitation (Cooling)\n2. Use appropriate (cold) wash solvents\n3. Check filter for leaks", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_tlc; check_tlc -> sm_present; sm_present -> incomplete_rxn [label="Yes"]; incomplete_rxn -> solve_incomplete [color="#34A853"];

sm_present -> no_sm [label="No"]; no_sm -> messy_tlc [label="Many Spots"]; messy_tlc -> solve_messy [color="#34A853"];

no_sm -> clean_product [label="Mainly Product Spot"]; clean_product -> solve_workup [color="#34A853"]; } dot Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • SNAr troubleshooting. Reddit r/AskChemistry. [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • Help with Low Yield Synthesis. Reddit r/Chempros. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. Organic Syntheses Procedure. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • CAS N/A MFCD19686131-Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. LabNovo. [Link]

  • Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Ethyl 4,6-dichloropyridazine-3-carboxylate. PubChem. [Link]

  • US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

Sources

Technical Support Center: Optimizing Cyclization of Hydrazinylpyridine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous compounds with significant biological activities, including kinase inhibitors and antimicrobial agents.[1][2] A common and efficient route to this scaffold is the intramolecular cyclization of a hydrazinylpyridine carboxylate precursor.

While elegant in principle, this reaction is frequently plagued by challenges ranging from low yields to intractable side reactions. This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. Drawing from established chemical principles and field-proven insights, we will explore the critical parameters of this reaction, providing a structured approach to troubleshooting and optimization. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to rationalize and overcome common hurdles in the laboratory.

Core Principles: Understanding the Reaction Mechanism

The target transformation is typically an intramolecular nucleophilic acyl substitution. A base is used to deprotonate the terminal nitrogen of the hydrazine moiety, enhancing its nucleophilicity. This activated nucleophile then attacks the electrophilic carbonyl carbon of the adjacent carboxylate (ester) group. The resulting tetrahedral intermediate collapses, eliminating an alkoxide to form the desired cyclized product, a pyrazolo[3,4-b]pyridin-3-one.

Reaction_Mechanism sub Hydrazinylpyridine Carboxylate activated Activated Nucleophile (Anion) sub->activated Deprotonation base Base (e.g., NaH, K₂CO₃) tetrahedral Tetrahedral Intermediate activated->tetrahedral Intramolecular Nucleophilic Attack product Pyrazolo[3,4-b]pyridin-3-one tetrahedral->product Collapse & Elimination alkoxide Alkoxide (R'-O⁻) tetrahedral->alkoxide

Caption: Base-catalyzed intramolecular cyclization mechanism.

Understanding this pathway is critical, as every potential issue—from starting material stability to side product formation—can be traced back to a deviation from this desired sequence.

Troubleshooting Guide

This section addresses the most common problems encountered during the cyclization of hydrazinylpyridine carboxylates in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Probable Cause 1: Insufficiently Strong Base or Incomplete Deprotonation

The pKa of the N-H proton on the hydrazine that needs to be removed is a critical factor. If the chosen base is not strong enough to achieve a sufficient concentration of the activated nucleophile (the anion), the reaction will be sluggish or stall completely.

  • Recommended Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is often an excellent choice as it irreversibly deprotonates the hydrazine, driving the reaction forward. If solubility is an issue in your chosen solvent, consider potassium tert-butoxide (KOtBu). For milder conditions, bases like potassium carbonate (K₂CO₃) can be effective, but they often require higher temperatures and longer reaction times.

Probable Cause 2: Inappropriate Solvent Choice

The solvent must be able to dissolve the starting material and the base (or at least allow for an effective slurry) and be stable at the required reaction temperature. It should also be aprotic to avoid quenching the base and the anionic intermediate.

  • Recommended Solution: High-boiling polar aprotic solvents are generally preferred.

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent for dissolving a wide range of substrates and can be used with strong bases like NaH.

    • 1,4-Dioxane or Toluene are good options for higher temperatures, but substrate solubility may be a limiting factor.

    • Alcohols (e.g., Ethanol, Butanol): While sometimes used, they are generally not ideal with strong bases as they can be deprotonated, leading to side reactions or acting only as a source for the corresponding alkoxide base. They are more suitable for reactions where an alkoxide (e.g., NaOEt in EtOH) is the intended base.

Probable Cause 3: Low Reaction Temperature

Intramolecular cyclizations often have a significant activation energy barrier due to entropic factors. Room temperature may be insufficient to drive the reaction to completion.

  • Recommended Solution: Increase the reaction temperature systematically. Monitor the reaction by TLC or LC-MS at various temperatures (e.g., 60 °C, 80 °C, 110 °C) to find the optimal point where product formation is efficient without causing decomposition. Microwave irradiation can be a powerful tool to rapidly screen conditions and often accelerates the reaction significantly.[3]

Troubleshooting_Yield start_node Low / No Yield check_node_base Is Base Strong Enough? start_node->check_node_base Analyze Conditions check_node check_node action_node action_node result_node Yield Improved action_node_base Switch to Stronger Base (e.g., NaH, KOtBu) check_node_base->action_node_base No check_node_temp Is Temperature Sufficient? check_node_base->check_node_temp Yes action_node_base->result_node Re-run Reaction action_node_temp Increase Temperature (e.g., 80-120°C or MW) check_node_temp->action_node_temp No check_node_solvent Is Solvent Aprotic & Solubilizing? check_node_temp->check_node_solvent Yes action_node_temp->result_node Re-run Reaction check_node_solvent->result_node Yes action_node_solvent Switch to DMF, DMSO, or Dioxane check_node_solvent->action_node_solvent No action_node_solvent->result_node Re-run Reaction

Caption: Decision workflow for troubleshooting low reaction yield.

Q2: I'm observing significant formation of side products. How can I improve the selectivity?

Probable Cause 1: Hydrolysis of the Ester

The presence of water, either from wet solvents/reagents or as a byproduct, can lead to the hydrolysis of the starting carboxylate to the corresponding carboxylic acid, especially under basic conditions.[4] The resulting carboxylate is unreactive towards cyclization.

  • Recommended Solution:

    • Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure hydrazine hydrate is used in appropriate stoichiometry, or use anhydrous hydrazine if available and practical.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

Probable Cause 2: Intermolecular Dimerization/Polymerization

At high concentrations, the activated nucleophile of one molecule can react with the ester of another molecule before it has a chance to cyclize intramolecularly. This leads to dimers and polymers, often appearing as baseline material on a TLC plate.

  • Recommended Solution: Employ high-dilution conditions. Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by simply using a larger volume of solvent or by using a syringe pump to slowly add the substrate to a heated solution of the base and solvent, which maintains a low instantaneous concentration of the starting material.

Probable Cause 3: Decomposition

Hydrazine derivatives and some heterocyclic systems can be unstable at elevated temperatures, leading to tarring and a complex mixture of byproducts.

  • Recommended Solution:

    • Find the Minimum Effective Temperature: As described in Q1, find the lowest temperature that still provides a reasonable reaction rate.

    • Protecting Groups: If the hydrazine moiety itself is degrading, consider if a temporary protecting group (e.g., Boc) on one of the nitrogens could stabilize the molecule, though this adds extra steps to the synthesis.

Side_Reactions start Hydrazinylpyridine Carboxylate + Base desired Desired Product (Intramolecular Cyclization) start->desired High Dilution Anhydrous Conditions hydrolysis Side Product (Carboxylic Acid via Hydrolysis) start->hydrolysis Presence of H₂O dimer Side Product (Dimer/Polymer via Intermolecular Reaction) start->dimer High Concentration

Caption: Competing reaction pathways leading to side products.

Q3: The reaction is not working for my specific substrate, which has strong electron-withdrawing or electron-donating groups. How do I adjust the conditions?

Substrate: Electron-Withdrawing Groups (EWGs) on the Pyridine Ring (e.g., -NO₂, -CN)

EWGs increase the acidity of the N-H proton, making deprotonation easier. However, they also decrease the nucleophilicity of the pyridine ring itself and can make the resulting fused ring system electron-deficient and potentially unstable. The primary effect, though, is on the hydrazine N-H acidity.

  • Recommended Solution: You may be able to use a milder base (e.g., K₂CO₃, DBU) and lower temperatures, as deprotonation is more facile. Be cautious of potential side reactions where strong bases might act as nucleophiles themselves, attacking the electron-deficient ring.

Substrate: Electron-Donating Groups (EDGs) on the Pyridine Ring (e.g., -OCH₃, -NH₂)

EDGs decrease the acidity of the N-H proton, making deprotonation more difficult. They also increase the electron density of the system.

  • Recommended Solution: Stronger bases (NaH, KOtBu) and higher reaction temperatures are almost certainly required to achieve efficient deprotonation and subsequent cyclization. The increased electron density on the ring is generally not problematic for this specific reaction mechanism.

Substituent EffectImpact on Hydrazine N-HRecommended Base StrengthTypical Temperature
Electron-Withdrawing More acidic (easier deprotonation)Milder (e.g., K₂CO₃)Lower to Moderate
Electron-Donating Less acidic (harder deprotonation)Stronger (e.g., NaH)Moderate to High
Table 1. General guidance for adjusting conditions based on pyridine ring substituents.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for preparing the hydrazinylpyridine carboxylate starting material? A: Typically, this involves a nucleophilic aromatic substitution (SNAr) reaction. A 2-halopyridine carboxylate (e.g., 2-chloro- or 2-fluoropyridine-3-carboxylate) is reacted with hydrazine hydrate.[5][6][7] The reaction is often performed in a protic solvent like ethanol at reflux. The higher reactivity of the halogen at the 2-position of the pyridine ring facilitates this substitution.

Q: Can I use an acid catalyst for this cyclization? A: While the base-catalyzed pathway is most common for this specific transformation, related cyclizations like the Pictet-Spengler and Bischler-Napieralski reactions are acid-catalyzed.[8][9] For a hydrazinylpyridine carboxylate, acid catalysis is generally not effective as it would protonate the hydrazine nitrogens, rendering them non-nucleophilic. An acidic workup, however, is common for neutralizing the basic reaction mixture.

Q: Does the choice of ester group (methyl, ethyl, tert-butyl) matter? A: Yes, it can. The electrophilicity of the carbonyl carbon is slightly different (Me > Et > t-Bu), but the more significant factor is steric hindrance. A methyl or ethyl ester is generally preferred as they present less steric bulk around the reaction center. A tert-butyl ester is much bulkier and may require more forcing conditions (higher temperature, longer reaction time) to cyclize.

Q: How can I reliably monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar and capable of hydrogen bonding (amide-like), will typically have a lower Rf value than the starting ester. For more quantitative analysis and to check for intermediates or side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Cyclization using Sodium Hydride
  • Safety Note: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle only under an inert atmosphere in a fume hood.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF (to achieve a final substrate concentration of ~0.1 M) via cannula or syringe.

  • Substrate Addition: Dissolve the hydrazinylpyridine carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

    • Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References
  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • ACS Publications. A New Strategy toward Fused-Pyridine Heterocyclic Scaffolds: Bischler−Napieralski-type Cyclization, Followed by Sulfoxide Extrusion Reaction.
  • MDPI.
  • RSC Publishing.
  • PMC - NIH. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • PMC - NIH. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Sci-Hub. Synthesis of Pyrazolopyridines.
  • Wikipedia. Bischler–Napieralski reaction.
  • NIH. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • J&K Scientific LLC. Bischler-Napieralski Reaction.
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • ResearchGate. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • PMC - NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • MDPI.
  • Organic & Biomolecular Chemistry (RSC Publishing). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines.
  • Organic Chemistry Frontiers (RSC Publishing).
  • Der Pharma Chemica. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Chemical Science (RSC Publishing). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones.
  • ResearchGate.
  • ResearchGate. (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • ResearchGate. The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions....
  • MDPI.
  • DAU.
  • Organic Chemistry Portal.
  • MDPI.
  • ResearchGate. Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism....
  • PMC - NIH.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ResearchGate. (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • ResearchGate. What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?.
  • YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
  • Chemical Communications (RSC Publishing). Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones.
  • ResearchGate.
  • Chemistry Stack Exchange.
  • Sci-Hub.
  • Semantic Scholar.
  • Google Patents.
  • ResearchGate. A Pyridine Cyclization Cascade with and without Dichloromethane.
  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.

Sources

Stability of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability-related challenges, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guide - Navigating Experimental Challenges

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Inconsistent reaction yields or unexpected side products.

Question: My reaction yield is significantly lower than expected, and I'm observing multiple spots on my TLC analysis that I can't identify. Could this be related to the stability of my starting material, this compound?

Answer: Yes, inconsistent yields and the appearance of unknown impurities are classic indicators of starting material degradation. This compound possesses two primary functional groups susceptible to degradation under common reaction conditions: an ethyl ester and a hydrazinyl moiety on a chloropyridine scaffold.

Causality and Troubleshooting Steps:

  • Ester Hydrolysis: The ethyl ester is prone to hydrolysis under both acidic and basic conditions.

    • Acidic Conditions: If your reaction is performed in the presence of a strong acid, even in catalytic amounts, you risk the reversible hydrolysis of the ethyl ester to the corresponding carboxylic acid (6-chloro-4-hydrazinylnicotinic acid).[1][2]

    • Basic Conditions: In the presence of a base, irreversible hydrolysis (saponification) will occur, yielding the carboxylate salt.[1][2] This is often a more significant issue as the reaction goes to completion.

    • Solution:

      • If possible, perform your reaction under neutral or near-neutral pH conditions.

      • If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize its attack on the ester.

      • Monitor your reaction at lower temperatures to reduce the rate of hydrolysis.

  • Hydrazinyl Group Oxidation: Hydrazine moieties are susceptible to oxidation, which can be promoted by air, residual peroxides in solvents, or certain reagents.[3]

    • Observation: A yellowing or browning of your starting material or reaction mixture can be an indicator of oxidation.

    • Solution:

      • Use freshly distilled, degassed solvents to remove dissolved oxygen and peroxides.

      • Run your reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Store your this compound under an inert atmosphere and protected from light.

Issue 2: Appearance of new peaks in HPLC analysis of a stored solution.

Question: I prepared a stock solution of this compound in my chromatography mobile phase, and after a day, I see new peaks in my HPLC chromatogram. What is happening?

Answer: The appearance of new peaks in your HPLC analysis over time is a clear sign of degradation in solution. The stability of the compound is highly dependent on the pH and composition of the solvent.

Causality and Troubleshooting Steps:

  • Solvent-Induced Degradation:

    • Aqueous/Protic Solvents: If your mobile phase contains water or alcohols, hydrolysis of the ester is a likely degradation pathway. The rate of hydrolysis is pH-dependent.[4][5]

    • Oxidative Degradation: Dissolved oxygen in the solvent can lead to the oxidation of the hydrazinyl group.

    • Solution:

      • Prepare stock solutions fresh daily and store them at low temperatures (2-8°C) for short periods.

      • For longer-term storage, consider using an aprotic solvent and storing under an inert atmosphere at -20°C or below.

      • Always use high-purity, HPLC-grade solvents.

Issue 3: Difficulty in reproducing literature procedures.

Question: I am following a literature procedure that uses this compound, but my results are not reproducible. What could be the cause?

Answer: Reproducibility issues often stem from subtle differences in reagent quality, reaction setup, and storage of starting materials.

Causality and Troubleshooting Steps:

  • Purity of Starting Material: The purity of your this compound is critical. Impurities from its synthesis can interfere with the reaction.

    • Solution:

      • Verify the purity of your starting material by HPLC and NMR before use.

      • If necessary, repurify the compound by recrystallization or column chromatography.

  • Handling of Reagents: As mentioned, this compound is sensitive to air and moisture.

    • Solution:

      • Ensure all glassware is thoroughly dried.

      • Handle the compound and any moisture-sensitive reagents under an inert atmosphere.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways are:

  • Hydrolysis of the Ethyl Ester: This can occur under both acidic and basic conditions to form 6-chloro-4-hydrazinylnicotinic acid or its carboxylate salt, respectively.

  • Oxidation of the Hydrazinyl Group: The hydrazinyl moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including the corresponding diazene.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C or -20°C for long-term storage) and protected from light.

Q3: My solid this compound has changed color. Is it still usable?

A3: A change in color (e.g., from off-white to yellow or brown) is a visual indicator of potential degradation, likely due to oxidation. Before using the material, it is highly recommended to re-analyze its purity using HPLC and/or NMR to ensure it meets the requirements for your experiment.

Q4: Can the chloro-substituent on the pyridine ring be displaced?

A4: While nucleophilic aromatic substitution of the chloro group is possible, it typically requires harsh conditions (high temperatures, strong nucleophiles). Under the acidic or basic conditions that would cause ester hydrolysis or hydrazinyl group oxidation, the chloro group is generally expected to be stable.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[6][7]

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate or acetate)

  • HPLC system with a PDA detector

  • LC-MS system for identification of degradation products (recommended)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify any new peaks that appear.

    • If available, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

Stress ConditionTypical IncubationPotential Degradation Product
1 M HCl60°C for 24h6-chloro-4-hydrazinylnicotinic acid
1 M NaOHRT for 4hSodium 6-chloro-4-hydrazinylnicotinate
3% H₂O₂RT for 8hOxidized hydrazinyl species
Heat60°C for 48hVarious degradation products
Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C.

Section 4: Visualizing Degradation Pathways and Troubleshooting

Diagram 1: Potential Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions A_start Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate A_end 6-chloro-4-hydrazinyl- nicotinic acid + Ethanol A_start->A_end H₃O⁺, Δ (Ester Hydrolysis) B_start Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate B_end 6-chloro-4-hydrazinyl- nicotinate salt + Ethanol B_start->B_end OH⁻, Δ (Saponification) C_start Ethyl 6-chloro-4-hydrazinyl- pyridine-3-carboxylate C_end Oxidized Products (e.g., Diazene derivative) C_start->C_end [O] (e.g., Air, H₂O₂)

Caption: Potential degradation pathways under different stress conditions.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Experimental Results (Low Yield, Impurities) check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material (Recrystallization/Chromatography) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions is_inert Inert atmosphere used? check_conditions->is_inert use_inert Implement Inert Atmosphere (N₂ or Ar) is_inert->use_inert No check_solvents Check Solvents is_inert->check_solvents Yes use_inert->check_solvents are_solvents_fresh Are solvents fresh/degassed? check_solvents->are_solvents_fresh use_fresh_solvents Use Freshly Distilled/ Degassed Solvents are_solvents_fresh->use_fresh_solvents No check_ph Assess Reaction pH are_solvents_fresh->check_ph Yes use_fresh_solvents->check_ph is_ph_extreme Is pH strongly acidic/basic? check_ph->is_ph_extreme adjust_ph Modify pH to be Closer to Neutral is_ph_extreme->adjust_ph Yes problem_solved Problem Resolved is_ph_extreme->problem_solved No adjust_ph->problem_solved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

  • Wade Jr., L. G. (2012). Organic Chemistry (8th ed.). Pearson. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology (Vol. 10, pp. 1-39). Academic Press. [Link]

  • Siva Kumar, R., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]

  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]

  • Gendugov, A. K., et al. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 8(4), 266-277. [Link]

  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound. [Link]

  • Metzger, J. O. (1998). Interfacial Reactions: Electron Transfer. In Organic Reactions in Aqueous Media (pp. 139-205). Springer. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]

  • Patra, S., et al. (2014). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. Journal of Liquid Chromatography & Related Technologies, 37(12), 1731-1744. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Al-Ghananeem, A. M., et al. (2002). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 64(1), 59-62. [Link]

  • Faza, A. K., et al. (2019). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. AAPS PharmSciTech, 20(6), 241. [Link]

  • PubChem. (n.d.). Ethyl nicotinate. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2002). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. [Link]

  • Khan Academy. (n.d.). Ester hydrolysis. [Link]

Sources

Technical Support Center: Synthesis and Purification of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. This molecule is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.[1][2] Achieving high purity and yield is paramount for the success of subsequent synthetic steps. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the common challenges encountered during this synthesis, ensuring a robust and reproducible process.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, Ethyl 4,6-dichloronicotinate, is reacted with hydrazine hydrate.

The Core Reaction Pathway

The reaction selectively substitutes the chlorine atom at the C4 position of the pyridine ring with a hydrazinyl group.

Reaction_Pathway cluster_reactants Reactants SM Ethyl 4,6-dichloronicotinate P This compound SM->P Nucleophilic Aromatic Substitution (SₙAr) R Hydrazine Hydrate (N₂H₄·H₂O)

Caption: Primary synthesis route for the target compound.

Why is the C4-Position Selectively Substituted?

Expertise & Experience: The key to this reaction's success lies in its regioselectivity. The electron-withdrawing nature of the ethyl carboxylate group at the C3 position, coupled with the nitrogen atom in the pyridine ring, deactivates the entire ring towards nucleophilic attack. However, these effects are most pronounced at the ortho (C2, C4) and para (C6) positions. The C4-position is preferentially attacked over the C6-position due to a more stable Meisenheimer-like intermediate, where the negative charge can be effectively delocalized onto the carboxylate group. Understanding this principle is crucial for optimizing reaction conditions and minimizing isomeric impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal starting materials and their required purity?

Answer:

  • Ethyl 4,6-dichloronicotinate: This is your critical starting material. A purity of >98% is highly recommended to avoid introducing impurities that are difficult to remove later. It can be synthesized from ethyl 4,6-dihydroxynicotinate using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

  • Hydrazine Hydrate: Use a reputable source of hydrazine hydrate (typically 80-100% solution). Older or improperly stored hydrazine can degrade, leading to lower reactivity and yield.

Q2: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?

Answer: This is a critical question, as reaction control is directly linked to purity.

  • Solvent: Anhydrous ethanol is the most commonly used and recommended solvent. It readily dissolves the starting material and is compatible with the reaction conditions.[5]

  • Stoichiometry: A slight excess of hydrazine hydrate (1.1 to 1.5 equivalents) is typically sufficient to drive the reaction to completion. A large excess should be avoided as it significantly increases the risk of di-substitution.

  • Temperature: Temperature control is paramount. The reaction should be initiated at a lower temperature (e.g., 0-10 °C) during the addition of hydrazine, which can be exothermic. After addition, the mixture should be gently warmed to a moderate temperature (50-70 °C) and monitored closely. Overheating can lead to the formation of the di-substituted byproduct.

Q3: How should I monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The product, containing the hydrazinyl group, is typically more polar than the starting material.

  • Expected Outcome: You should see the spot corresponding to the starting material (higher Rf) diminish while the product spot (lower Rf) intensifies. Look for the appearance of any new spots, which could indicate impurity formation.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem 1: Low or No Yield

Q: My reaction has stalled, or the final yield is disappointingly low. What went wrong?

A: Low yield can stem from several factors. Use the following diagnostic workflow to identify the root cause.

Troubleshooting_Yield start Low Yield Issue check_sm check_sm start->check_sm check_reagent Is hydrazine hydrate fresh/active? Was stoichiometry correct (1.1-1.5 eq)? check_sm:e->check_reagent Yes sol_sm Solution: Verify SM purity via NMR/LC-MS. Source new SM if needed. check_sm:e->sol_sm No check_conditions TLC shows SM and some product Was reaction time sufficient? Was temperature adequate (50-70°C)? check_reagent:e->check_conditions Yes sol_reagent Solution: Use fresh hydrazine hydrate. Verify stoichiometry. check_reagent:e->sol_reagent No sol_conditions Solution: Increase reaction time and/or temperature slightly. Continue monitoring by TLC. check_conditions:e->sol_conditions No

Caption: Decision workflow for diagnosing low yield issues.

Problem 2: Significant Impurities in the Final Product

Q: My analytical data (NMR/LC-MS) shows multiple impurities. How do I identify and remove them?

A: Impurity profiling is key. The most common impurities are the unreacted starting material and the di-substituted byproduct.

Impurity_Formation SM Ethyl 4,6-dichloronicotinate Product Desired Product (Mono-substitution at C4) SM->Product +1 eq. Hydrazine (Controlled Temp) Impurity Di-substituted Impurity (Substitution at C4 and C6) SM->Impurity Harsh Conditions Product->Impurity + Excess Hydrazine (High Temp)

Caption: Formation pathways for the desired product and a key impurity.

The table below summarizes common impurities and strategies for their removal.

Impurity NameStructureProbable CauseIdentification (vs. Product)Removal Strategy
Ethyl 4,6-dichloronicotinate Starting MaterialIncomplete reactionLess polar on TLC; distinct MS signal1. Increase reaction time/temp. 2. Column chromatography.
Ethyl 4,6-dihydrazinylpyridine-3-carboxylate Di-substitutedExcess hydrazine; high temperatureMore polar on TLC; distinct MS signal1. Prevention is key. 2. Difficult to remove; try careful recrystallization from ethanol/water.
6-Chloro-4-hydrazinylpyridine-3-carboxylic acid Hydrolyzed ProductPresence of water during reaction or workupVery polar; may not move from baseline on TLCWash organic layer with a mild aqueous base (e.g., NaHCO₃) during workup.
Problem 3: Product Discoloration

Q: My final product is yellow or brown, not the expected off-white solid. What causes this and how can I fix it?

A: Discoloration is often due to trace impurities or oxidation of the hydrazinyl moiety.

  • Cause: This can arise from impurities in the starting material or slight degradation of the product, which is common with hydrazine-containing compounds.

  • Solution: During the recrystallization step, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon. This will adsorb the colored impurities. Cool the filtrate to crystallize the purified, colorless product.

Section 4: Verified Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted based on laboratory safety standards and reaction scale.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the cooled solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC (3:7 Ethyl Acetate:Hexanes).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine and salts.

  • Drying: Dry the crude product under vacuum to yield an off-white solid.

Protocol: Purification by Recrystallization
  • Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (If Needed): If the solution is colored, add a small scoop of activated carbon and perform a hot filtration as described in Problem 3 .

  • Crystallization: To the clear, hot filtrate, add water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • Organic Syntheses Procedure: 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses.[Link]

  • US Patent US9024031B1: Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH).[Link]

  • Ethyl 4,6-dichloronicotinate | 40296-46-6. J&K Scientific LLC.[Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.[Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate.[Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc.[Link]

  • Ethyl 4,6-dichloronicotinate | 40296-46-6. Chemdad.[Link]

Sources

Technical Support Center: Regioselectivity in Reactions of Unsymmetrical Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting regioselectivity in reactions involving unsymmetrical hydrazines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the isomeric outcome of these crucial reactions. Here, we provide in-depth, field-proven insights and practical solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Introduction: The Challenge of Regioselectivity

Reactions of unsymmetrical hydrazines (R-NH-NH₂) with unsymmetrical carbonyl compounds, particularly 1,3-dicarbonyls, are fundamental for synthesizing important heterocyclic scaffolds like pyrazoles and indoles. However, the presence of two distinct nucleophilic nitrogen atoms in the hydrazine leads to a classic chemical challenge: a lack of regioselectivity. This often results in the formation of a mixture of regioisomers, which can be difficult to separate, leading to reduced yields of the desired product and significant downstream purification challenges.[1][2] This guide will equip you with the knowledge to diagnose, control, and verify the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it a problem in reactions with unsymmetrical hydrazines?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another.[3] In the context of unsymmetrical hydrazines (e.g., methylhydrazine, phenylhydrazine), the two nitrogen atoms (N1 and N2) are not equivalent. When reacting with an unsymmetrical substrate, such as a 1,3-diketone with different substituents, the hydrazine can attack with either its substituted or unsubstituted nitrogen at one of two different electrophilic carbonyl carbons. This can lead to two possible regioisomeric products, complicating synthesis and purification.[4][5]

Q2: I've run a Knorr pyrazole synthesis and obtained a mixture of isomers. What are the primary factors that control the regiochemical outcome?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several competing factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups (e.g., -CF₃) will activate the adjacent carbonyl group, making it a more likely target for initial nucleophilic attack.[4][6]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific reaction site. The reaction will generally favor the pathway where the bulkier groups are further apart in the transition state, directing the hydrazine to attack the less sterically hindered carbonyl group.[4]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and easily adjustable parameters.

    • pH: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms. In many cases, acidic conditions can even reverse the selectivity observed under neutral or basic conditions.[2][4]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the preference for one isomer.[2][7]

Q3: How do I definitively determine which regioisomer I have synthesized?

A3: Unambiguous structural characterization is essential. While techniques like ¹H and ¹³C NMR will show different chemical shifts for the two isomers, the most definitive method is 2D NMR spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[4] A NOESY experiment detects protons that are close in space. An observable cross-peak between protons on the N-substituent (e.g., the methyl group of an N-methyl pyrazole) and protons on a substituent at the C5 position of the pyrazole ring provides conclusive evidence for that specific regioisomer.[8]

Q4: Can directing groups be used to control regioselectivity?

A4: Yes, the use of directing groups is a powerful strategy. A directing group is a functional group on one of the reactants that interacts with the catalyst or the other reactant to steer the reaction towards a specific outcome.[9] For example, a substituent on an alkyne can act as a directing group in a Pt(0)-catalyzed hydrosilylation, leading to a single regioisomer.[10] In the context of heterocyclic synthesis, a strategically placed group on the hydrazine or the carbonyl partner can enforce a specific orientation during the cyclization step through steric hindrance or chelation control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Issue 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers.

This is a common scenario where the intrinsic electronic and steric biases of your substrates are not strong enough to favor one pathway over the other.

Causality Analysis: A 1:1 mixture suggests that the activation energy barriers for the two competing reaction pathways are very similar. The initial nucleophilic attack of the hydrazine at either carbonyl carbon is occurring at a comparable rate.

Troubleshooting Workflow:

start Problem: 1:1 Isomer Mixture cond Modify Reaction Conditions start->cond struct Modify Reactants (If Possible) start->struct More involved solvent Solvent Screening cond->solvent Easiest to screen ph pH Adjustment cond->ph temp Temperature Variation cond->temp end Achieved Regioselectivity solvent->end ph->end temp->end sterics Introduce Bulky Group struct->sterics electronics Add EWG/EDG struct->electronics sterics->end electronics->end cluster_0 1,5-Regioisomer cluster_1 1,3-Regioisomer a    N-CH₃H (C5-Substituent)     b NOESY Cross-Peak (Spatial Proximity) c    N-CH₃H (C3-Substituent)     d NOESY Cross-Peak (Spatial Proximity) caption Visualizing NOESY correlations for pyrazole isomers.

Sources

Technical Support Center: Large-Scale Synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis Pathway and Core Protocol

The primary and most efficient route to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of Ethyl 4,6-dichloropyridine-3-carboxylate with hydrazine hydrate.

Reaction Workflow

Synthesis_Workflow A Ethyl 4,6-dichloropyridine-3-carboxylate D Reaction Mixture A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->D E Heating / Reflux D->E Controlled Temp. F Reaction Work-up & Isolation E->F G Crude Product F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for a laboratory-scale synthesis and should be optimized for large-scale production.

Materials:

  • Ethyl 4,6-dichloropyridine-3-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (anhydrous)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve Ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq) in anhydrous ethanol.

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, add hydrazine hydrate (1.5 - 2.0 eq) dropwise via the dropping funnel. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: To the residue (or the filtrate from the previous step), add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a solid.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges encountered during the synthesis of this compound.

Q1: Why does the hydrazine substitution occur selectively at the C4 position and not the C6 position?

A1: The regioselectivity of this nucleophilic aromatic substitution is a critical aspect of this synthesis. The substitution of the chlorine atom occurs preferentially at the C4 position due to the electronic effects of the substituents on the pyridine ring.[1] The electron-withdrawing nature of the adjacent ester group at the C3 position and the nitrogen atom within the pyridine ring work in concert to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization is more pronounced for the intermediate formed by attack at the C4 position compared to the C6 position.[1]

Q2: What are the potential side products, and how can their formation be minimized?

A2: The primary potential side product is the di-substituted product, Ethyl 4,6-dihydrazinylpyridine-3-carboxylate. Its formation can be minimized by controlling the stoichiometry of the reactants. Using a modest excess of hydrazine hydrate (1.5-2.0 equivalents) is generally sufficient to drive the reaction to completion without promoting significant di-substitution. Another potential side reaction is the hydrolysis of the ester group if the reaction is carried out in the presence of excessive water or for prolonged periods at high temperatures. Using anhydrous solvent and monitoring the reaction progress can mitigate this.

Q3: My reaction is sluggish or appears incomplete. What are the likely causes and solutions?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Insufficient Temperature: Ensure the reaction mixture is maintained at the reflux temperature of the chosen solvent.

  • Poor Quality Reagents: Use anhydrous solvent and ensure the hydrazine hydrate is of appropriate concentration. Old or degraded hydrazine hydrate can be less reactive.

  • Inadequate Mixing: On a large scale, ensure efficient stirring to maintain a homogeneous reaction mixture.

Troubleshooting Decision Tree:

Troubleshooting_Workflow Start Reaction Sluggish/Incomplete? Check_Temp Is reaction at reflux temperature? Start->Check_Temp Check_Reagents Are reagents of good quality? Check_Temp->Check_Reagents Yes Increase_Temp Increase heating to maintain reflux Check_Temp->Increase_Temp No Check_Mixing Is mixing adequate? Check_Reagents->Check_Mixing Yes Use_New_Reagents Use anhydrous solvent and fresh hydrazine hydrate Check_Reagents->Use_New_Reagents No Improve_Stirring Improve stirring efficiency Check_Mixing->Improve_Stirring No Consider_Catalyst Consider a phase-transfer catalyst (for large scale) Check_Mixing->Consider_Catalyst Yes End Reaction should proceed Increase_Temp->End Use_New_Reagents->End Improve_Stirring->End Consider_Catalyst->End

Caption: A decision tree for troubleshooting a sluggish or incomplete reaction.

Q4: What is the most effective method for purifying the final product on a large scale?

A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be determined at the lab scale first. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The initial addition of hydrazine hydrate can be exothermic. Ensure the addition is done at a controlled rate and have a cooling bath on standby, especially for large-scale reactions.

  • Pressure Build-up: When heating the reaction, ensure the system is not closed to avoid pressure build-up. A reflux condenser allows for heating at atmospheric pressure.

III. Data Summary

ParameterValueReference
Molecular Formula C₈H₁₀ClN₃O₂[2]
Molecular Weight 215.64 g/mol [2]
Starting Material Ethyl 4,6-dichloropyridine-3-carboxylate-
Reagent Hydrazine hydrate-
Typical Solvent Ethanol[1]
Reaction Type Nucleophilic Aromatic Substitution (SNAr)[1]
Key Selectivity Substitution at C4 position[1]

IV. References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. [Link will be provided when available]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. [Link will be provided when available]

Sources

Technical Support Center: Stabilizing Hydrazinylpyridine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinylpyridine intermediates. This guide is designed to provide in-depth troubleshooting advice and practical solutions to prevent the decomposition of these valuable, yet often labile, compounds. By understanding the underlying chemical principles, you can enhance the stability of your intermediates, improve reaction yields, and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: Preventing Decomposition of Hydrazinylpyridine Intermediates

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: My hydrazinylpyridine intermediate is rapidly changing color (e.g., turning yellow, brown, or black) and forming insoluble materials.

Question: What is causing the rapid discoloration and precipitation in my reaction mixture or during workup?

Answer: This is a classic sign of oxidative decomposition. Hydrazinyl groups are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents, or metal contaminants. The pyridine ring itself is generally stable to oxidation, but the exocyclic hydrazinyl moiety is a prime target. Oxidation can lead to the formation of highly colored and often polymeric byproducts.

Causality behind Experimental Choices:

The primary goal is to eliminate oxygen and other oxidizing species from the reaction environment. An inert atmosphere is crucial because it physically displaces oxygen, preventing it from reacting with the electron-rich hydrazinyl group.[1][2] The choice of nitrogen or argon depends on the required level of inertness, with argon being denser and more inert, suitable for highly sensitive applications.[2]

Protocol for Handling Air-Sensitive Hydrazinylpyridine Intermediates

Objective: To minimize exposure of the hydrazinylpyridine intermediate to atmospheric oxygen.

Materials:

  • Schlenk flask or a three-necked flask

  • Nitrogen or Argon gas source with a bubbler

  • Degassed solvents (via sparging with inert gas, or freeze-pump-thaw cycles)

  • Syringes and needles

  • Septa

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment, monitored by a bubbler.

  • Solvent Degassing: Use previously degassed solvents. Transfer solvents to the reaction flask via a cannula or syringe.

  • Reagent Addition: Add reagents sequentially via syringe through a rubber septum. If adding solids, do so under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing aliquots using a syringe.

  • Workup: If an aqueous workup is required, use deoxygenated water. Perform extractions quickly to minimize air exposure.

Visualization of Oxidative Decomposition Pathway

Oxidative Decomposition Figure 1: Simplified Oxidative Decomposition Pathway Hydrazinylpyridine Hydrazinylpyridine Intermediate Oxidized_Species Oxidized Intermediates (e.g., Diazene) Hydrazinylpyridine->Oxidized_Species [O₂], Metal Traces Decomposition_Products Decomposition Products (Colored Polymers, N₂ Gas) Oxidized_Species->Decomposition_Products Further Reactions

Caption: Figure 1: Simplified Oxidative Decomposition Pathway.

Issue 2: My reaction is showing significant loss of the hydrazinyl group, and I am isolating the corresponding de-hydrazinylated pyridine.

Question: What reaction conditions could be causing the cleavage of the C-N bond between the pyridine ring and the hydrazinyl group?

Answer: This issue often points towards acid- or base-catalyzed decomposition, or metal-catalyzed hydrogenolysis. The stability of the hydrazinylpyridine linkage can be highly pH-dependent.

  • Acidic Conditions: The pyridine nitrogen can be protonated, which can activate the ring towards nucleophilic attack or promote rearrangement and subsequent cleavage of the hydrazinyl group. Strong acids can catalyze the decomposition of hydrazines.[3]

  • Basic Conditions: While some hydrazinylpyridines are synthesized under basic conditions, strong bases can also promote decomposition pathways, especially at elevated temperatures. The use of tertiary amine bases like N,N-dimethylpropanolamine can act as an acid scavenger and stabilize the system's pH.[4]

  • Metal Catalysis: Transition metals, particularly palladium, platinum, nickel, and copper, can catalyze the hydrogenolysis of the C-N bond, especially in the presence of a hydrogen source.[5][6] Ensure your reagents and glassware are free from catalytic metal residues.

Causality behind Experimental Choices:

Controlling the pH of the reaction medium is critical. The use of a buffered system or a non-nucleophilic base can prevent large pH swings that might trigger decomposition. When a reaction requires acidic or basic conditions, it is essential to perform it at the lowest possible temperature and for the shortest duration necessary.

Experimental Protocol: pH Control in Reactions with Hydrazinylpyridine Intermediates

Objective: To maintain a stable pH environment to prevent acid- or base-catalyzed decomposition.

Materials:

  • Hydrazinylpyridine intermediate

  • Appropriate buffered solvent system (e.g., phosphate buffer for aqueous media) or a non-nucleophilic base (e.g., proton sponge, DIPEA) for organic media.

  • pH meter or pH paper for aqueous reactions.

Procedure:

  • Solvent Selection: Choose a solvent system that is compatible with your reaction and allows for pH control. For syntheses involving hydrazine hydrate, a solvent like N,N-dimethylpropanolamine can both dissolve reactants and act as a pH stabilizer.[4][7]

  • Buffering: If the reaction is performed in an aqueous or biphasic system, use a suitable buffer to maintain the pH within a stable range (typically near neutral, unless the reaction mechanism requires otherwise).

  • Base Selection: In organic solvents, if a base is required, opt for a sterically hindered, non-nucleophilic base to scavenge protons without promoting side reactions.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to minimize the rate of decomposition pathways.

  • Monitoring: Regularly monitor the reaction progress and the integrity of the starting material by an appropriate analytical method (TLC, LC-MS).

Visualization of pH and Metal-Catalyzed Decomposition

Decomposition_Pathways Figure 2: Factors Leading to C-N Bond Cleavage Hydrazinylpyridine Hydrazinylpyridine Intermediate Protonated_Intermediate Protonated Pyridine Ring Hydrazinylpyridine->Protonated_Intermediate Excess H⁺ Deprotonated_Intermediate Anionic Intermediate Hydrazinylpyridine->Deprotonated_Intermediate Strong Base Metal_Complex Metal-Hydrazinylpyridine Complex Hydrazinylpyridine->Metal_Complex Metal Catalyst (e.g., Pd, Cu) Dehydrazinylated_Pyridine De-hydrazinylated Pyridine Product Protonated_Intermediate->Dehydrazinylated_Pyridine Decomposition Deprotonated_Intermediate->Dehydrazinylated_Pyridine Decomposition Metal_Complex->Dehydrazinylated_Pyridine Hydrogenolysis

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: A Predictive and Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel heterocyclic compounds is a cornerstone of successful research. Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a substituted pyridine derivative, presents a unique combination of functional groups—a chlorinated pyridine ring, a hydrazinyl moiety, and an ethyl carboxylate group—that make it a valuable synthon for the creation of more complex molecules with potential therapeutic applications. The strategic arrangement of these functionalities necessitates a multi-faceted analytical approach to unequivocally confirm its structure and purity.

This guide provides a comprehensive, in-depth analysis of the spectroscopic and characterization methodologies for this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of techniques. Instead, I will provide a comparative and predictive framework, grounded in the established spectroscopic behavior of analogous structures. This approach is designed to empower researchers to not only interpret the spectral data of the target molecule but also to understand the underlying principles that govern its spectroscopic signature. Every analytical step is presented as a self-validating system, ensuring scientific integrity and fostering a deeper understanding of the molecule's properties.

The Strategic Importance of Spectroscopic Analysis

The judicious application of various spectroscopic techniques is paramount in the structural elucidation of novel compounds. Each method provides a unique piece of the molecular puzzle, and their combined interpretation leads to an unambiguous structural assignment. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms. In the absence of direct experimental data for this compound, we can predict the expected chemical shifts by a comparative analysis of structurally related compounds, namely ethyl nicotinate, 4-hydrazinopyridine, and other substituted pyridines.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons on the pyridine ring, the protons of the ethyl group, and the protons of the hydrazinyl moiety. The electron-withdrawing nature of the chlorine atom and the carboxylate group, along with the electron-donating effect of the hydrazinyl group, will influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-2 (Pyridine)8.5 - 8.7Singlet-Deshielded due to the adjacent nitrogen and the electron-withdrawing ester group. Similar to the H-2 proton in ethyl nicotinate.[1]
H-5 (Pyridine)7.0 - 7.2Singlet-Shielded by the electron-donating hydrazinyl group at the para-position.
-NH-NH₂ (Hydrazine)4.0 - 5.0 (broad) and 7.5 - 8.0 (broad)Singlet (broad)-The chemical shifts of hydrazine protons are highly dependent on solvent and concentration and often appear as broad signals.
-CH₂- (Ethyl)4.2 - 4.4Quartet~7.1Typical chemical shift for a methylene group adjacent to an ester oxygen. Similar to ethyl nicotinate.[1]
-CH₃ (Ethyl)1.2 - 1.4Triplet~7.1Characteristic chemical shift for a methyl group in an ethyl ester. Similar to ethyl nicotinate.[1]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Ester)165 - 167Typical range for an ester carbonyl carbon. Similar to ethyl nicotinate.[1]
C-2 (Pyridine)150 - 152Deshielded by the adjacent nitrogen atom.
C-3 (Pyridine)120 - 122Influenced by the attached carboxylate group.
C-4 (Pyridine)155 - 158Deshielded due to the attached nitrogen of the hydrazinyl group.
C-5 (Pyridine)110 - 112Shielded by the electron-donating hydrazinyl group.
C-6 (Pyridine)158 - 160Deshielded by both the adjacent nitrogen and the chlorine atom.
-CH₂- (Ethyl)60 - 62Characteristic chemical shift for a methylene carbon in an ethyl ester. Similar to ethyl nicotinate.[1]
-CH₃ (Ethyl)14 - 15Typical chemical shift for a methyl carbon in an ethyl ester. Similar to ethyl nicotinate.[1]
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Dissolve 5-10 mg of sample prep_solvent in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep_start->prep_solvent prep_tms Add TMS as internal standard prep_solvent->prep_tms prep_filter Filter into NMR tube prep_tms->prep_filter acq_instrument Place sample in NMR spectrometer (≥400 MHz) prep_filter->acq_instrument Transfer acq_lock Lock and shim the instrument acq_instrument->acq_lock acq_1h Acquire ¹H NMR spectrum acq_lock->acq_1h acq_13c Acquire ¹³C NMR spectrum acq_lock->acq_13c acq_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) if needed acq_13c->acq_2d proc_ft Fourier transform raw data acq_2d->proc_ft Process proc_phase Phase and baseline correct spectra proc_ft->proc_phase proc_integrate Integrate ¹H signals proc_phase->proc_integrate proc_assign Assign signals and determine coupling constants proc_integrate->proc_assign proc_compare Compare with predicted spectra proc_assign->proc_compare

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazine, the C=O bond of the ester, the C-O bond of the ester, the C-Cl bond, and the aromatic C=C and C=N bonds of the pyridine ring.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale for Prediction
N-H Stretch (Hydrazine)3400 - 3200Medium, broadCharacteristic of N-H stretching vibrations in hydrazines.
C-H Stretch (Aromatic)3100 - 3000MediumTypical for C-H stretching in aromatic rings.
C-H Stretch (Aliphatic)3000 - 2850MediumCorresponding to the C-H bonds of the ethyl group.
C=O Stretch (Ester)1725 - 1705StrongCharacteristic strong absorption for a conjugated ester carbonyl group. Similar to ethyl nicotinate.
C=C and C=N Stretch (Pyridine Ring)1600 - 1450Medium to StrongA series of bands corresponding to the skeletal vibrations of the pyridine ring.
N-H Bend (Hydrazine)1650 - 1580MediumBending vibration of the N-H bonds.
C-O Stretch (Ester)1300 - 1100StrongStrong absorption due to the C-O single bond stretching in the ester group.
C-Cl Stretch800 - 600Medium to StrongCharacteristic absorption for a C-Cl bond on an aromatic ring.
Experimental Protocol for IR Spectroscopy

Acquiring a clean and interpretable IR spectrum requires careful sample preparation.

Workflow for IR Analysis

cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis prep_start Place a small amount of solid sample prep_crystal onto the ATR crystal prep_start->prep_crystal prep_clamp Apply pressure with the anvil prep_crystal->prep_clamp acq_instrument Place ATR accessory in FTIR spectrometer prep_clamp->acq_instrument Load acq_bkg Collect background spectrum acq_instrument->acq_bkg acq_sample Collect sample spectrum acq_bkg->acq_sample proc_correct Perform ATR correction acq_sample->proc_correct Process proc_label Label significant peaks proc_correct->proc_label proc_assign Assign peaks to functional groups proc_label->proc_assign proc_compare Compare with predicted spectrum proc_assign->proc_compare

Caption: Workflow for ATR-FTIR sample preparation and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₁₀ClN₃O₂. The nominal molecular weight is approximately 215 g/mol . The high-resolution mass spectrum should confirm the exact mass and elemental composition. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 3:1 ratio).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 170.

  • Loss of the entire ethyl ester group (-COOCH₂CH₃): This would lead to a fragment at m/z 142.

  • Loss of the hydrazine group (-NHNH₂): This would produce a fragment at m/z 184.

  • Cleavage of the pyridine ring: This can lead to a variety of smaller fragments.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_start Prepare a dilute solution of the sample prep_solvent in a suitable solvent (e.g., methanol or acetonitrile) prep_start->prep_solvent acq_instrument Infuse the sample solution into the ESI source prep_solvent->acq_instrument Inject acq_ms Acquire the full scan mass spectrum acq_instrument->acq_ms acq_msms Perform MS/MS analysis on the molecular ion for fragmentation data acq_ms->acq_msms proc_mw Determine the molecular weight acq_msms->proc_mw Analyze proc_formula Confirm the molecular formula using high-resolution data proc_mw->proc_formula proc_frag Analyze the fragmentation pattern proc_formula->proc_frag proc_structure Correlate fragmentation with the proposed structure proc_frag->proc_structure

Caption: Workflow for ESI-MS sample preparation and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

Predicted UV-Vis Absorption Data

The pyridine ring is the primary chromophore in this compound. The presence of the electron-donating hydrazinyl group and the electron-withdrawing chloro and carboxylate groups will influence the energy of the π → π* and n → π* transitions, leading to shifts in the absorption maxima compared to unsubstituted pyridine. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm.[3] We can anticipate a red shift (shift to longer wavelengths) in the λmax for the target molecule due to the extended conjugation and the presence of auxochromes.

Transition Predicted λmax (nm) Rationale for Prediction
π → π270 - 290The extended conjugation and the presence of substituents on the pyridine ring will lower the energy of this transition, causing a red shift compared to pyridine.[3]
n → π320 - 350This transition, involving the non-bonding electrons on the nitrogen atoms, is also likely to be red-shifted.
Experimental Protocol for UV-Vis Spectroscopy

The procedure for obtaining a UV-Vis spectrum is straightforward.

Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_start Prepare a dilute solution of the sample prep_solvent in a UV-transparent solvent (e.g., ethanol or methanol) prep_start->prep_solvent acq_instrument Use a dual-beam UV-Vis spectrophotometer prep_solvent->acq_instrument Fill cuvettes acq_blank Record a baseline with the pure solvent acq_instrument->acq_blank acq_sample Record the absorption spectrum of the sample acq_blank->acq_sample proc_lambda Determine the wavelength(s) of maximum absorbance (λmax) acq_sample->proc_lambda Analyze proc_molar Calculate the molar absorptivity (ε) if concentration is known proc_lambda->proc_molar

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound relies on the synergistic interpretation of data from multiple analytical techniques. While direct experimental data may not always be readily available, a predictive and comparative approach, grounded in the established principles of spectroscopy and the analysis of analogous structures, provides a robust framework for structural elucidation. This guide has outlined the expected spectroscopic signatures of the target molecule and provided detailed, field-proven protocols for their acquisition and interpretation. By following this systematic and logical workflow, researchers can confidently characterize this and other novel heterocyclic compounds, paving the way for their application in drug discovery and development.

References

  • PubChem. Ethyl Nicotinate. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • NIST. Pyridine, 2-chloro-. National Institute of Standards and Technology. [Link]

  • PubChem. Ethyl 4-aminobenzoate. National Center for Biotechnology Information. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. [Link]

  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of pyrazolo[3,4-b]pyridine derivatives, a promising class of heterocyclic compounds in drug discovery. While Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate serves as a versatile precursor for the synthesis of this scaffold, this guide will focus on the biological validation of the resulting pyrazolo[3,4-b]pyridine core derivatives, particularly their potent anticancer activity through kinase inhibition. We will explore the experimental data supporting their efficacy, compare their performance against established benchmarks, and provide detailed protocols for their biological evaluation.

Introduction: The Rise of Pyrazolo[3,4-b]pyridines in Oncology

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine. This structural similarity allows these compounds to interact with a wide range of biological targets, most notably protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of several key kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Pim kinases, and Tropomyosin Receptor Kinases (TRKs).[3] This guide will delve into the validation of their biological activity, providing a comparative framework for researchers in the field.

Comparative Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values for representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines, showcasing their broad-spectrum activity.

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazolo[3,4-b]pyridineHCT-116 (Colon)1.98--
Pyrazolo[3,4-b]pyridineHeLa (Cervical)2.59--
Pyrazolo[3,4-b]pyridine Derivative (8b)A-549 (Lung)2.9DoxorubicinNot specified
Pyrazolo[3,4-b]pyridine Derivative (8b)HEPG2 (Liver)2.6DoxorubicinNot specified
Pyrazolo[3,4-b]pyridine Derivative (8b)HCT-116 (Colon)2.3DoxorubicinNot specified
Pyrazolo[3,4-b]pyridine Derivative (CDK2/PIM1-IN-1)MCF7 (Breast)5.54DoxorubicinNot specified
Pyrazolo[3,4-b]pyridine Derivative (CDK2/PIM1-IN-1)HCT-116 (Colon)2.62DoxorubicinNot specified
Pyrazolo[3,4-b]pyridine Derivative (CDK2/PIM1-IN-1)HepG2 (Liver)3.99DoxorubicinNot specified
Pyrazolo[3,4-b]pyridine Derivative (CDK2/PIM1-IN-1)HeLa (Cervical)8.31DoxorubicinNot specified

Mechanism of Action: Targeting Key Oncogenic Kinases

Many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. Below, we explore some of the key kinase targets and their signaling pathways.

Dual Inhibition of CDK2 and PIM1

Cyclin-dependent kinase 2 (CDK2) and Pim-1 kinase are pivotal regulators of the cell cycle and are often overexpressed in cancer. CDK2, in complex with cyclin E, drives the transition from the G1 to the S phase of the cell cycle.[4][5] Pim-1 is a serine/threonine kinase that promotes cell survival and proliferation.[6] The dual inhibition of these kinases by pyrazolo[3,4-b]pyridine derivatives leads to cell cycle arrest and apoptosis.[3]

DOT Diagram: Simplified CDK2/PIM1 Signaling in Cell Cycle Progression

CDK2_PIM1_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication drives Pim1 Pim-1 p21 p21 Pim1->p21 phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Pim1->Apoptosis_Inhibition p21->CyclinE_CDK2 inhibits Pyrazolo_Derivative Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Derivative->CyclinE_CDK2 Pyrazolo_Derivative->Pim1

Caption: Inhibition of CDK2 and Pim-1 by pyrazolo[3,4-b]pyridine derivatives disrupts cell cycle progression and promotes apoptosis.

Inhibition of Tropomyosin Receptor Kinase (TRK) Signaling

The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands play a crucial role in the development and function of the nervous system.[7] However, aberrant activation of TRK signaling through gene fusions or overexpression is an oncogenic driver in a variety of cancers, including certain types of lung, thyroid, and colon cancers.[8][9] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TRK kinases, offering a targeted therapeutic strategy for TRK-driven malignancies.[1]

DOT Diagram: TRK Signaling Pathway in Cancer

TRK_Pathway cluster_downstream Downstream Signaling Cascades Neurotrophin Neurotrophin Ligand TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor binds to Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg->Cell_Proliferation Pyrazolo_Derivative Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Derivative->TRK_Receptor inhibits

Caption: Pyrazolo[3,4-b]pyridine derivatives block TRK receptor activation, thereby inhibiting downstream pro-survival and proliferative signaling pathways.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, this section provides detailed, step-by-step methodologies for the key in vitro assays used to validate the biological activity of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

DOT Diagram: MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Pyrazolo[3,4-b]pyridine Derivatives & Controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A stepwise workflow for determining the cytotoxicity of pyrazolo[3,4-b]pyridine derivatives using the MTT assay.

In Vitro Kinase Inhibition Assay

To confirm the mechanism of action, it is essential to perform in vitro kinase assays to measure the direct inhibitory effect of the compounds on their target kinases.[14] Luminescence-based assays that quantify ATP consumption are commonly used for this purpose.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin E, Pim-1, TrkA)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the pyrazolo[3,4-b]pyridine derivatives in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP according to the kit manufacturer's instructions.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold, readily accessible from precursors like this compound, represents a highly valuable framework for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate significant anticancer activity across a range of cancer cell lines, with clear mechanisms of action involving the inhibition of key oncogenic kinases such as CDK2, Pim-1, and TRKs.

The provided experimental protocols offer a robust framework for the validation of the biological activity of novel pyrazolo[3,4-b]pyridine derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in vivo studies to translate the promising in vitro results into potential clinical applications. The versatility of this scaffold suggests that further exploration of its therapeutic potential in other disease areas, such as inflammatory and neurodegenerative disorders, is also warranted.

References

  • Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Annals of the New York Academy of Sciences, 943, 22-31.
  • Lee, J., et al. (2020). Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer. International Journal of Molecular Sciences, 21(23), 9077.
  • Thiele, C. J., et al. (2009). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Clinical Cancer Research, 15(19), 5962–5967.
  • Khotskaya, Y. B., et al. (2017). Inhibiting TRK Proteins in Clinical Cancer Therapy. Cancers, 9(4), 35.
  • Lama, R., et al. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Cancer Research, 69(22), 8567-8570.
  • Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 64(45), 10396-10403.
  • Abdel-Mohsen, S. A., et al. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678.
  • Abdel-Mohsen, S. A., et al. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Wang, J., et al. (2016). Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway. Oncology Letters, 12(4), 2735-2740.
  • Al-Tel, T. H. (2021).
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Khan, J., et al. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules, 8(1), 7.
  • Knudsen, E. S., et al. (2022). CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. Cell Reports, 38(1), 110204.

Sources

A Senior Application Scientist's Guide to the Comparative Study of Hydrazinylpyridine Isomers in Agrochemical Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isomeric Scaffolds in Agrochemical Discovery

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the pyridine ring stands as a cornerstone scaffold. Its derivatives are integral to a wide array of commercial insecticides, herbicides, and fungicides.[1][2][3][4] When this privileged heterocycle is functionalized with a hydrazone moiety (–NH–N=CH–), a class of compounds with remarkably diverse biological activities emerges.[5][6][7] Hydrazinylpyridines, the subject of this guide, represent a promising, yet nuanced, area of agrochemical research.

The critical nuance lies in isomerism . The position of the hydrazinyl group on the pyridine ring—be it ortho (2-), meta (3-), or para (4-)—is not a trivial structural detail. It fundamentally dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. A subtle shift in this functional group's position can transform a potent pesticide into an inactive compound, or vice-versa. This phenomenon, known as the structure-activity relationship (SAR), is the central pillar of modern chemical design.[8][9][10]

This guide provides a comprehensive framework for the comparative study of hydrazinylpyridine isomers. It is designed for researchers, scientists, and drug development professionals, moving beyond mere protocols to explain the causal-driven logic behind experimental design. We will explore the synthesis, screening workflows, and SAR analysis, providing the technical depth required to navigate this promising chemical space effectively.

Part 1: Synthesis of Hydrazinylpyridine Isomers - A Foundational Workflow

The accessibility of isomers is the first hurdle in any comparative study. The most prevalent and reliable method for synthesizing hydrazinylpyridines involves the nucleophilic substitution of a halogenated pyridine precursor with hydrazine hydrate.[11][12][13]

Causality of Method Selection: This pathway is favored due to the commercial availability of various halopyridine isomers (e.g., 2-chloropyridine, 3-bromopyridine, 4-chloropyridine) and the high nucleophilicity of hydrazine. The reactions typically proceed in high yields under relatively mild conditions.[11][14][15] While multi-step syntheses exist, the direct hydrazinolysis of a halopyridine remains the most efficient entry point for generating a diverse set of isomers for initial screening.[11]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Halopyridine Halopyridine Isomer (2-, 3-, or 4-substituted) ReactionVessel Nucleophilic Aromatic Substitution Solvent (e.g., Dioxane, Ethanol) Heat (Reflux) Halopyridine->ReactionVessel Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->ReactionVessel Workup Post-Reaction Work-up (e.g., Extraction, Washing) ReactionVessel->Workup Reaction Mixture Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Crude Product Product Hydrazinylpyridine Isomer (Target Compound) Purification->Product Pure Isomer G cluster_isomers Synthesized Isomers Ortho Ortho-Isomer PrimaryScreen Primary Screen (High Concentration, e.g., 100-500 ppm) Ortho->PrimaryScreen Meta Meta-Isomer Meta->PrimaryScreen Para Para-Isomer Para->PrimaryScreen Decision1 Activity > Threshold? PrimaryScreen->Decision1 Inactive Inactive Compound (Archive) Decision1->Inactive No SecondaryScreen Secondary Screen (Dose-Response Assay) Decision1->SecondaryScreen Yes ('Hit') DataAnalysis Data Analysis (LC₅₀ / EC₅₀ Determination) SecondaryScreen->DataAnalysis Lead Lead Candidate (Further Development) DataAnalysis->Lead G cluster_receptor Biological Target (Receptor) cluster_isomers Isomers Receptor Binding Site Ortho Ortho (Good Fit) Ortho->Receptor Strong Binding (High Activity) Meta Meta (Poor Fit) Meta->Receptor Weak / No Binding (Low Activity) Para Para (No Fit) Para->Receptor Steric Clash (Inactive)

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Hydrazinylpyridine Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazinylpyridine Carboxylate Scaffold - A Privileged Motif with Caveats

The hydrazinylpyridine carboxylate scaffold is a prominent structural motif in medicinal chemistry, frequently appearing in molecules targeting a diverse range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes.[1] Its prevalence stems from a combination of favorable attributes: the pyridine ring offers a basic handle for salt formation and potential hydrogen bonding interactions, the carboxylic acid provides a key acidic interaction point with target proteins, and the hydrazine linker offers a synthetically tractable means of connecting molecular fragments.[2][3]

However, this privileged scaffold is not without its liabilities. The carboxylic acid moiety, while often crucial for target engagement, can lead to poor pharmacokinetic properties, including low cell permeability and rapid metabolism via glucuronidation, which can sometimes result in the formation of reactive metabolites.[4] The hydrazine linker itself can be metabolically labile and may raise toxicological concerns.[5] Furthermore, the overall physicochemical properties of the scaffold, such as lipophilicity and solubility, often require fine-tuning to achieve an optimal balance for drug-like characteristics.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of bioisosteric replacement strategies for the hydrazinylpyridine carboxylate scaffold. We will dissect the scaffold into its three primary components—the carboxylic acid, the pyridine ring, and the hydrazine linker—and explore established and emerging bioisosteres for each. This analysis is supported by representative experimental data to illustrate the impact of these modifications on key drug discovery parameters.

Visualizing the Strategy: A Workflow for Scaffold Modification

The process of optimizing the hydrazinylpyridine carboxylate scaffold through bioisosteric replacement can be systematically approached. The following workflow outlines the key decision points and experimental evaluations.

workflow cluster_0 Scaffold Analysis & Strategy cluster_1 Synthesis & In Vitro Evaluation cluster_2 Data Analysis & Iteration Start Parent Hydrazinylpyridine Carboxylate Scaffold Identify_Liabilities Identify Liabilities: - Poor Permeability - Metabolic Instability - Toxicity Concerns - Suboptimal Potency Start->Identify_Liabilities Select_Bioisosteres Select Bioisosteres for: - Carboxylic Acid - Pyridine Ring - Hydrazine Linker Identify_Liabilities->Select_Bioisosteres Synthesize Synthesize Analog Library Select_Bioisosteres->Synthesize Evaluate_Potency Target Affinity Assay (e.g., Radioligand Binding) Synthesize->Evaluate_Potency Evaluate_Properties Assess Physicochemical Properties (Solubility, LogP) Synthesize->Evaluate_Properties Evaluate_ADME Evaluate In Vitro ADME: - Metabolic Stability (HLM) - Cell Permeability (Caco-2) Synthesize->Evaluate_ADME Evaluate_Toxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesize->Evaluate_Toxicity Analyze_SAR Analyze Structure-Activity Relationship (SAR) Evaluate_Potency->Analyze_SAR Evaluate_Properties->Analyze_SAR Evaluate_ADME->Analyze_SAR Evaluate_Toxicity->Analyze_SAR Select_Leads Select Lead Candidates for In Vivo Studies Analyze_SAR->Select_Leads Iterate Iterative Design & Further Optimization Analyze_SAR->Iterate Suboptimal Profile Iterate->Select_Bioisosteres synthesis_protocol Start Start: 2-Cyanopyridine Derivative Step1 Step 1: Cycloaddition - Add Sodium Azide (NaN3) - Add Triethylamine Hydrochloride - Solvent: Toluene - Reflux for 12-24h Start->Step1 Step2 Step 2: Work-up - Cool to RT - Acidify with HCl (aq) - Extract with Ethyl Acetate Step1->Step2 Step3 Step 3: Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography Step2->Step3 End Product: 2-(1H-tetrazol-5-yl)pyridine Derivative Step3->End

Caption: Synthetic workflow for tetrazole formation from a nitrile.

Detailed Steps:

  • Reaction Setup: To a solution of the 2-cyanopyridine derivative (1.0 eq) in toluene (10 mL/mmol), add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Cycloaddition: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up: After cooling to room temperature, carefully acidify the mixture with 2M HCl (aq) to pH ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of new compounds. [6][7][8][9] Materials:

  • Cells in culture (e.g., HEK293, HepG2)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 3: Radioligand Binding Assay for GPCR Affinity

This protocol is a general method to determine the binding affinity (Ki) of a test compound for a specific GPCR using a competitive binding assay. [10][11][12][13][14] Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-ligand)

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • MicroBeta counter

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or buffer for total binding, or non-specific control), and 50 µL of radioligand at a concentration near its Kd.

  • Initiate Binding: Add 50 µL of the GPCR membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a MicroBeta counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 4: Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal absorption of drug candidates. [15][16][17][18][19] Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on the Transwell inserts and culture for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Setup: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

Conclusion and Future Perspectives

The bioisosteric replacement of key functional groups within the hydrazinylpyridine carboxylate scaffold is a powerful and essential strategy in modern drug discovery. By systematically evaluating alternatives for the carboxylic acid, pyridine ring, and hydrazine linker, researchers can overcome common liabilities associated with this privileged scaffold, such as poor pharmacokinetic properties and metabolic instability.

The choice of a particular bioisostere is highly context-dependent, and there is no one-size-fits-all solution. A tetrazole may be an excellent carboxylic acid mimic in one chemical series, while an acyl sulfonamide may be superior in another. Therefore, a comprehensive evaluation of a carefully selected panel of bioisosteres, using the robust experimental protocols outlined in this guide, is crucial for successful lead optimization.

Future advancements in computational chemistry, including more accurate predictions of ADME properties and protein-ligand interactions, will undoubtedly aid in the rational selection of bioisosteres. However, the empirical data generated from the synthesis and testing of these analogs will remain the ultimate arbiter of success. This guide provides a foundational framework for embarking on such an optimization campaign, enabling the transformation of a promising hit into a viable drug candidate.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GPCR-radioligand binding assays. PubMed.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • de Graaf, C., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 13(22), 2348-2354.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]

  • Millipore Corporation. (2007). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). In Vitro Permeability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • de Graaf, C., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 13(22), 2348-2354.
  • MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

  • Yeung, B. K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126767.
  • Practical Fragments. (2023). A very useful list: common linkers and bioisosteric replacements. Retrieved from [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Eldehna, W. M., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815.
  • Ali, S., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(19), 6296.
  • Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(8), 214-225.
  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7546-7571.
  • Kumar, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(3), 100994.
  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(6), 646-664.
  • El-Faham, A., et al. (2015).
  • ResearchGate. (2015). Synthesis of nicotinic acid hydrazides 4a–i. Retrieved from [Link]

  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [PDF document].
  • ResearchGate. (2025). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved from [Link]

  • Google Patents. (1976). Process for making nicotinic acid hydrazides.
  • Pop, I. M., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(9), 16624-16666.
  • Domling, A., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(22), 10940-11003.
  • Bloom, S., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • ResearchGate. (2025). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Retrieved from [Link]

  • Tinschert, A., et al. (1998). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine-2-carboxylic acids at position C3 by Ralstonia/Burkholderia sp. strain DSM 6920. Applied and Environmental Microbiology, 64(10), 3845-3851.
  • ResearchGate. (n.d.). The potentially bioisosteric replacement [6][10]from methyl.... Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • ScienceScholar. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • ResearchGate. (2025). Carboxylate Bioisosteres of Pregabalin. Retrieved from [Link]

Sources

A Comparative Guide to the Quantification of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is of paramount importance for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of proposed analytical methods for the quantification of this compound, grounded in established scientific principles and best practices for method validation.[1][2][3]

Given the limited availability of published methods specifically for this compound, this document outlines robust analytical approaches based on methodologies successfully applied to structurally similar pyridine and hydrazine derivatives. The proposed methods are designed to be self-validating, ensuring accuracy, precision, and reliability.[4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of non-volatile and thermally labile compounds, making it an ideal candidate for the analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase for optimal separation.[6][7]

Scientific Rationale

The choice of a C18 column is based on its versatility and proven efficacy in separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for fine-tuning of the retention time and peak shape of the analyte. The addition of a buffer is crucial to maintain a consistent pH and ensure the reproducibility of the analysis, as the ionization state of the hydrazinyl and pyridine functional groups can be pH-dependent. UV detection is selected based on the anticipated chromophoric nature of the pyridine ring system.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[8]

Method Validation

A comprehensive validation of the proposed HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.[2][4] The key validation parameters are summarized in the table below.

Parameter Acceptance Criteria Purpose
Specificity The analyte peak should be well-resolved from any impurities or degradation products.To ensure the method is selective for the analyte of interest.[4]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between detector response and analyte concentration.[4]
Accuracy 98.0% - 102.0% recoveryTo assess the closeness of the measured value to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)To evaluate the consistency of results under the same and different conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[4]
Robustness No significant change in results with small, deliberate variations in method parameters.To demonstrate the reliability of the method during normal use.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC): A Viable Alternative for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[9] While the hydrazinyl group may present some challenges regarding thermal stability, a carefully optimized GC method with a flame ionization detector (FID) can provide a reliable alternative to HPLC.

Scientific Rationale

The use of a mid-polarity capillary column, such as a DB-5 or equivalent, is proposed to achieve good separation of the analyte from potential impurities. The flame ionization detector (FID) is chosen for its high sensitivity to organic compounds and its robust nature. To mitigate potential on-column degradation, a lower injection port temperature and a rapid oven temperature program are recommended.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Initial temperature of 150 °C for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent such as dichloromethane or ethyl acetate.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the unknown sample in the same solvent to a concentration within the calibration range.

  • Ensure all solutions are anhydrous to prevent potential side reactions in the hot injector.

Method Validation

Similar to the HPLC method, the GC-FID method must undergo rigorous validation. The validation parameters and acceptance criteria are generally the same as those for HPLC, with particular attention paid to the assessment of thermal stability and potential degradation of the analyte during analysis.

Parameter Acceptance Criteria Purpose
Specificity Baseline resolution of the analyte peak.To ensure selective measurement of the target compound.[4]
Linearity Correlation coefficient (r²) ≥ 0.999To confirm a linear response of the detector.[4]
Accuracy 98.0% - 102.0% recoveryTo verify the trueness of the results.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)To demonstrate the method's consistency.
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).To establish the sensitivity of the method.[4]
Robustness Consistent results with minor changes in flow rate, oven temperature, etc.To ensure the method's reliability in routine use.
Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Anhydrous Solvent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Prepare Dilutions dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance of Standards & Sample scan->measure calibrate Construct Calibration Curve measure->calibrate quantify Calculate Sample Concentration calibrate->quantify

Sources

A Comprehensive Guide to the Structural Elucidation of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate Derivatives: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for the complete structural analysis of ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate and its derivatives. Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, which can only be unambiguously determined through single-crystal X-ray diffraction, is critical for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.

While a published crystal structure for the title compound is not currently available, this guide establishes a comprehensive, field-proven workflow. We will detail the synthesis, purification, and characterization, followed by a robust protocol for crystallization and X-ray data analysis. By comparing expected outcomes with crystallographic data from closely related structures, this document serves as a self-validating system for researchers aiming to elucidate the structures of novel pyridine derivatives.

Part 1: Synthesis and Spectroscopic Confirmation

The journey to a crystal structure begins with the successful synthesis and rigorous characterization of the target compound. Purity is paramount, as impurities can severely inhibit crystallization. This section outlines a plausible synthetic route and the essential spectroscopic checks required to confirm the molecular identity of this compound.

Proposed Synthetic Pathway

The synthesis of the title compound can be approached via a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a dichlorinated pyridine precursor with hydrazine hydrate. A similar strategy has been successfully employed for the synthesis of related hydrazinyl-pyridazine and pyrazole derivatives.[1][2]

Synthetic Pathway Ethyl 2,6-dichloronicotinate Ethyl 2,6-dichloronicotinate Hydrazine hydrate Hydrazine hydrate Reaction Nucleophilic Aromatic Substitution product product Reaction->product This compound This compound start start start->Reaction Ethanol, Reflux hydrazine hydrazine hydrazine->Reaction

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,6-dichloronicotinate (1.0 eq.) in absolute ethanol.

  • Reaction: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature. The causality for using a slight excess of hydrazine is to ensure the complete consumption of the dichloro-precursor, simplifying subsequent purification.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting crude product can be precipitated by the addition of cold water.

  • Purification: Collect the solid precipitate by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Workflow

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. A combination of NMR, FTIR, and Mass Spectrometry provides a complete picture of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the proton and carbon framework of the molecule.[3] For the title compound, one would expect characteristic signals for the ethyl group (a quartet and a triplet), distinct aromatic protons on the pyridine ring, and exchangeable protons from the hydrazinyl (NH and NH₂) groups.[4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups.[7][8][9] The spectrum should exhibit characteristic stretching frequencies for the N-H bonds of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), the C=O of the ester (around 1700-1730 cm⁻¹), and vibrations associated with the substituted pyridine ring.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Part 2: From Powder to Picture: Crystallization and X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in a structural analysis.[11][12] Once a suitable crystal is grown, the process of X-ray diffraction provides the definitive atomic structure.[13][14][15]

Crystallography Workflow cluster_0 Crystallization cluster_1 X-ray Diffraction Pure Compound Pure Compound Solvent Screening Solvent Screening Pure Compound->Solvent Screening Crystal Growth Crystal Growth (Slow Evaporation, etc.) Solvent Screening->Crystal Growth Single Crystal Single Crystal Crystal Growth->Single Crystal Mount Crystal Mount Crystal Single Crystal->Mount Crystal Analysis Data Collection X-ray Data Collection Mount Crystal->Data Collection Structure Solution Structure Solution (Direct Methods) Data Collection->Structure Solution Structure Refinement Structure Refinement (Least-Squares) Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Workflow from pure compound to final structure.

Experimental Protocol: Crystallization

The goal is to bring a saturated solution of the compound to a state of supersaturation slowly, allowing molecules to organize into a crystal lattice.

  • Solvent Selection: Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, acetonitrile). An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.

    • Loosely cap the vial or cover it with parafilm pierced with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.

  • Vapor Diffusion (Alternative Method):

    • Place a small drop of the concentrated compound solution on a siliconized glass slide.

    • Place the slide in a sealed chamber containing a larger reservoir of a "non-solvent" (a solvent in which the compound is insoluble but which is miscible with the solvent of the drop).

    • Over time, the non-solvent vapor will diffuse into the drop, reducing the compound's solubility and inducing crystallization.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[15]

  • Data Collection: The crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase information, which is lost during the experiment, is computationally recovered using "direct methods" to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

Part 3: Comparative Structural Analysis and Alternative Techniques

While the crystal structure of the title compound awaits discovery, we can predict its key features and understand its significance by comparing it with known structures and other analytical techniques.

Comparative Crystallographic Data

The table below presents crystallographic data for related pyridine and pyrimidine carboxylate derivatives. This data provides a baseline for what can be expected for this compound, particularly concerning molecular packing and hydrogen bonding motifs. The hydrazinyl group is a potent hydrogen bond donor and acceptor, and its interactions are expected to dominate the crystal packing.

ParameterCompound 1Compound 2
Name Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateEthyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CSD Refcode Not specified, from literature1030125 (from CCDC)
Formula C₁₈H₁₈ClN₃O₂SC₁₄H₁₄Cl₂N₂O₃
Crystal System TriclinicTriclinic
Space Group P-1P-1
Key Interactions Weak C—H⋯O hydrogen bondsN—H⋯O hydrogen bonds forming inversion dimers
Reference [5][7]
The Role of Alternative and Complementary Techniques

X-ray crystallography provides the ultimate "gold standard" for atomic structure, but a comprehensive understanding requires integrating data from multiple techniques.

Analytical Techniques cluster_0 Experimental cluster_1 Computational Molecule Molecule XRD X-ray Diffraction Molecule->XRD NMR NMR Molecule->NMR FTIR FTIR Molecule->FTIR CSP Crystal Structure Prediction (CSP) Molecule->CSP Solid-State Structure\n(3D Atomic Coordinates) Solid-State Structure (3D Atomic Coordinates) XRD->Solid-State Structure\n(3D Atomic Coordinates) Solution-State Structure\n(Connectivity, Dynamics) Solution-State Structure (Connectivity, Dynamics) NMR->Solution-State Structure\n(Connectivity, Dynamics) Functional Groups\n(Vibrational Modes) Functional Groups (Vibrational Modes) FTIR->Functional Groups\n(Vibrational Modes) Predicted Polymorphs\n(Energy Landscape) Predicted Polymorphs (Energy Landscape) CSP->Predicted Polymorphs\n(Energy Landscape)

Caption: Interplay of analytical techniques.

  • Spectroscopy vs. Diffraction: NMR provides information about the molecule's structure and dynamics in solution, while FTIR confirms functional groups in the bulk sample. In contrast, XRD gives a precise, static picture of the molecular arrangement in the solid, crystalline state. These techniques are complementary: NMR and FTIR confirm the molecule being crystallized, while XRD reveals how that confirmed molecule arranges itself in three dimensions.

  • Computational Chemistry: Crystal Structure Prediction (CSP) is a powerful computational tool that complements experimental work.[16] By calculating the energies of various possible packing arrangements, CSP can predict the most likely crystal structures (polymorphs) before they are found experimentally.[17][18] This is invaluable for the pharmaceutical industry, where different polymorphs of a drug can have vastly different properties, such as solubility and bioavailability.

Conclusion

The structural analysis of novel compounds like this compound is a multi-faceted process that is fundamental to modern drug discovery and materials science. While direct crystallographic data may not always be immediately available, a systematic approach combining rational synthesis, thorough spectroscopic characterization, and established crystallization techniques provides a clear path to obtaining high-quality single crystals. The subsequent analysis by X-ray diffraction, interpreted in the context of data from related structures and complementary analytical methods, yields an unambiguous three-dimensional molecular structure. This detailed structural knowledge is the bedrock upon which our understanding of molecular function and the rational design of new chemical entities is built.

References

  • BenchChem. (2025).
  • Price, S. L. (2025). Computational prediction of organic crystal structures and polymorphism.
  • Taniguchi, T., & Fukasawa, R. (2025).
  • Taniguchi, T., & Fukasawa, R. (2024).
  • Ding, Y. (2020). Computational prediction of organic crystal structures. UCL Discovery.
  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Excillum. (n.d.). Small molecule crystallography. Excillum AB.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Yuvaraj, S., et al. (2014). Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1185.
  • Wikipedia. (2024). X-ray crystallography.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 394, 537-553.
  • Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • Put, P., et al. (2022). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry - A European Journal, 24(56), 14991-14997.
  • Rao, H. S. P., et al. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
  • Ejidike, I. P. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 317-328.
  • Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • SpectraBase. (2025). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum.
  • Rasmussen, R. S., & Brattain, R. R. (1949). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society, 71(3), 1073-1077.
  • Scott, W. L., et al. (2015). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. U.S.
  • Adkins, H., & Kutz, W. M. (1949). Carbazic acid, ethyl ester. Organic Syntheses, 29, 21.
  • Mosslemin, M. H., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. E-Journal of Chemistry, 9(3), 1149-1155.
  • Cookson, R. C., et al. (1966). 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses, 46, 92.

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers, the strategic exploration of novel chemical scaffolds is paramount in the quest for new therapeutic agents. The pyridine ring, a cornerstone of many biologically active compounds, continues to be a fertile ground for discovery.[1] This guide focuses on the derivatization and subsequent biological evaluation of a promising, yet underexplored starting material: Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate .

The presence of a hydrazinyl group, a chloro substituent, and an ethyl carboxylate on the pyridine core provides a versatile platform for a multitude of chemical modifications. This allows for the generation of diverse libraries of compounds with the potential for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide will provide an in-depth comparison of potential derivatives, supported by experimental data from analogous compound series found in the literature, and detail the necessary protocols for their in vitro and in vivo evaluation.

The Strategic Advantage of the this compound Scaffold

The unique combination of functional groups on the starting scaffold is key to its potential. The hydrazinyl moiety is a reactive nucleophile, readily participating in condensation reactions to form hydrazones, or serving as a building block for various heterocyclic rings like triazoles and pyrazoles.[4][5] The chloro group can be a site for nucleophilic substitution or can influence the electronic properties of the pyridine ring. The ethyl carboxylate offers a handle for hydrolysis, amidation, or other ester modifications. This inherent reactivity allows for a combinatorial approach to generating a wide array of derivatives.

Comparative Evaluation of Potential Derivatives

Based on extensive literature precedent for similar pyridine and hydrazine-containing scaffolds, we can project the potential therapeutic applications of derivatives from our core molecule. The following sections will explore these possibilities, providing a comparative overview of their potential biological activities and the experimental frameworks for their assessment.

Anticancer Derivatives: Targeting Uncontrolled Cell Proliferation

The pyridine nucleus is a common feature in many anticancer agents.[1] By modifying the this compound scaffold, we can aim to develop novel cytotoxic agents. A primary route for derivatization is the reaction of the hydrazinyl group with various aldehydes and ketones to form hydrazones. Quinoline-based hydrazones, for instance, have demonstrated significant anticancer activity.[6]

Hypothetical Anticancer Derivatives:

  • Hydrazone Analogs: Condensation of the parent compound with substituted benzaldehydes, acetophenones, or other carbonyl-containing fragments.

  • Triazole Hybrids: Cyclization of thiosemicarbazide intermediates (formed from the hydrazinyl group) to yield 1,2,4-triazole derivatives.

  • Pyrazolopyridine Analogs: Intramolecular cyclization or reaction with diketones to form fused pyrazolopyridine systems.

In Vitro Evaluation of Anticancer Activity:

A crucial first step is to assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Table 1: Representative In Vitro Anticancer Activity of Pyridine and Hydrazone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
PyridothienopyrimidinesHepG-2 (Liver)1.17 - 2.79Erlotinib27.01 (nM)[7]
PyridothienopyrimidinesMCF-7 (Breast)1.17 - 2.79Erlotinib27.01 (nM)[7]
Quinoline HydrazidesSH-SY5Y (Neuroblastoma)Micromolar PotencyDoxorubicinNot specified[6]
Benzothiadiazinyl HydrazinecarboxamidesVariousModerate to GoodNot specifiedNot specified[8]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesized Compound Library B MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HepG-2) A->B C Determine IC50 Values B->C D Select Lead Compounds (IC50 < 10 µM) C->D E Xenograft Mouse Model (e.g., Nude mice with tumor implants) D->E F Administer Lead Compounds E->F G Monitor Tumor Growth and Toxicity F->G H Evaluate Efficacy and Safety Profile G->H

Caption: Workflow for anticancer screening of novel compounds.

Antimicrobial Derivatives: Combating Infectious Diseases

The pyridine scaffold is also prevalent in many antimicrobial agents.[9] Derivatives of this compound can be tailored to exhibit antibacterial and antifungal properties.

Hypothetical Antimicrobial Derivatives:

  • Thiazole Hybrids: Reaction with α-haloketones to form thiazole rings attached to the hydrazone linkage.

  • Pyridine-3-carboxamide Analogs: Amidation of the ethyl ester with various amines, a class of compounds known to have antibacterial activity.[2]

  • Fused Heterocycles: Thienopyridine derivatives have shown good antimicrobial activity.[10][11]

In Vitro Evaluation of Antimicrobial Activity:

The initial screening of antimicrobial activity is typically performed using agar diffusion methods, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Table 2: Representative In Vitro Antimicrobial Activity of Pyridine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Citation
PyridothienopyrimidinesS. aureus4 - 16C. albicans4 - 16[7]
ThienopyridinesB. mycoides< 0.0048C. albicans< 0.0048[10]
3-(pyridin-3-yl)-2-oxazolidinonesGram-positive bacteriaSimilar to Linezolid--[12]
Thiazolyl Hydrazones--C. utilis250[13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway for a Hypothetical Bacterial Target

G Compound Pyridine Derivative Target Bacterial Enzyme (e.g., DNA Gyrase) Compound->Target Inhibition Process DNA Replication Target->Process Outcome Bacterial Cell Death Process->Outcome Disruption leads to

Caption: Hypothetical inhibition of a bacterial enzyme by a pyridine derivative.

In Vivo Evaluation: From the Bench to Preclinical Models

Promising lead compounds identified through in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicity in a living organism.

Animal Models:

  • Anticancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

  • Antimicrobial: Infection models, where animals are infected with a specific pathogen, are employed to evaluate the compound's ability to clear the infection.

Key Parameters to Evaluate in Vivo:

  • Efficacy: Reduction in tumor volume or microbial load.

  • Toxicity: Observation of adverse effects, changes in body weight, and histopathological analysis of major organs.

  • Pharmacokinetics: Determination of the compound's half-life, bioavailability, and distribution in the body.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The strategic derivatization of its functional groups can lead to compounds with potent anticancer and antimicrobial activities. This guide provides a framework for the rational design, synthesis, and comprehensive in vitro and in vivo evaluation of these derivatives. The provided protocols and comparative data from related compound series serve as a valuable resource for researchers in the field of drug discovery. Further exploration of this scaffold, including the synthesis of diverse chemical libraries and high-throughput screening, is warranted to unlock its full therapeutic potential.

References

  • Mohammed, Y. H. I., Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link][2][14]

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link][10]

  • Karczmarzyk, Z., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link][6]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link][11]

  • Gümüş, F., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link][4][15]

  • Lakshmana Rao, N. S., et al. (2019). Synthesis and Antibacterial Evaluation of Hydrazone Derivatives Bearing 6-Chlorothieno[3,2-c]pyridine Moiety. Asian Journal of Chemistry. [Link][5]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. [Link][3]

  • Al-Abdullah, E. S. (2020). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link][16]

  • Sanna, D., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link][17]

  • El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. [Link][1]

  • Kornicka, A., et al. (2011). Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][2][10][11]triazin-3-yl)formate. Archiv der Pharmazie. [Link][18]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link][12]

  • Al-Obaid, A. M., et al. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. [Link][9]

  • Yilmaz, I., et al. (2020). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Pharmaceuticals. [Link][13]

  • Penning, T. D., et al. (2016). pH Dependent general base catalyzed activation rather than isocyanate liberation may explain the superior anticancer efficacy of laromustine compared to related 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine prodrugs. Journal of Medicinal Chemistry. [Link][19]

  • Mohamed, S. S., et al. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. [Link][20]

  • Sharma, P., et al. (2014). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[2][10][11]triazolo[1,5-b][2][10][11]thiadiazine 5,5-diones. Bioorganic & Medicinal Chemistry Letters. [Link][8]

  • Naguib, B. H., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link][7]

  • de Souza, M. V. N., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. [Link][21]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link][22]

  • Ershov, O. V., et al. (2018). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Russian Journal of Organic Chemistry. [Link][23]

Sources

Navigating the Structure-Activity Landscape of Pyridine-3-Carboxylate Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyridine nucleus stands as a privileged scaffold, a foundational component in a multitude of therapeutic agents.[1] Its inherent electronic properties and capacity for diverse substitutions make it a versatile template for medicinal chemists. This guide delves into the structure-activity relationship (SAR) of a specific, yet broadly applicable, class of pyridine derivatives: analogs of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. While direct, comprehensive SAR studies on this exact scaffold are not extensively documented in publicly accessible literature, a wealth of information on structurally related compounds provides a robust framework for understanding how molecular modifications can influence biological activity.

This guide will therefore serve as a comparative analysis, drawing upon established principles and experimental data from analogous series of nicotinic acid hydrazides and other pyridine-based compounds to predict and rationalize the SAR of this compound analogs. We will explore the synthesis of these compounds, detail key experimental protocols for their biological evaluation, and present a logical framework for designing future analogs with enhanced potency and selectivity, primarily focusing on their potential as anticancer agents and kinase inhibitors.

The Core Scaffold: A Launchpad for Therapeutic Innovation

The this compound core (Figure 1) presents several key features for chemical modification. The pyridine ring itself offers sites for substitution, the hydrazinyl moiety is a versatile linker and hydrogen-bonding group, the ethyl carboxylate can be modified to alter solubility and interactions with target proteins, and the chloro substituent provides a handle for further chemical transformations or can be varied to modulate electronic properties.

Figure 1: The core chemical structure of this compound.

Crafting the Analogs: A Synthetic Blueprint

The synthesis of analogs of this compound typically begins with a commercially available substituted nicotinic acid or a related pyridine derivative. A common synthetic strategy involves the formation of a hydrazone linkage by reacting the hydrazinylpyridine core with a variety of aldehydes or ketones. This approach allows for the introduction of a wide range of substituents, enabling a thorough exploration of the SAR.

Representative Synthetic Protocol: Synthesis of a Pyridine-Hydrazone Analog

The following protocol is a representative example of how one might synthesize a library of analogs from a hydrazinylpyridine precursor. This method is adapted from established procedures for the synthesis of similar hydrazone derivatives.[2][3]

Step 1: Synthesis of the Hydrazide (if starting from the ester)

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (excess, ~10 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazide.

Step 2: Synthesis of the Hydrazone

  • Dissolve the synthesized hydrazide (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (if not used as the solvent).

  • Reflux the mixture for 2-8 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature.

  • Collect the precipitated product by filtration, wash with a suitable solvent (e.g., cold ethanol or ether), and dry.

  • Purify the product by recrystallization or column chromatography if necessary.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of pyridine-3-carboxylate analogs is profoundly influenced by the nature and position of their substituents. By examining data from related compound series, we can infer key SAR trends.

Impact of Substituents on the Pyridine Ring

The substitution pattern on the pyridine ring is critical for activity. The position of the nitrogen atom within the ring influences the molecule's overall electronic properties and its ability to act as a hydrogen bond acceptor.

  • Position 6: The chloro group at the 6-position is an electron-withdrawing group that can influence the reactivity of the entire ring system. Replacing this with other halogens (e.g., F, Br) or small alkyl groups can modulate lipophilicity and steric interactions within a target's binding pocket.

The Versatile Hydrazone Linkage

The hydrazone moiety (-NH-N=CH-) is a key structural feature, offering both hydrogen bond donating and accepting capabilities. The group attached to the hydrazone carbon (originating from the aldehyde or ketone) is a primary point of diversification.

  • Aromatic and Heterocyclic Substituents: The introduction of various substituted phenyl rings or other heterocyclic systems allows for the exploration of a wide range of electronic and steric effects. Data from analogous series consistently show that the nature of these substituents dramatically impacts biological activity.[2][3]

Data-Driven Insights: A Look at Analogous Series

To illustrate the principles of SAR in this chemical space, the following table summarizes the anticancer activity of a series of nicotinic acid hydrazone derivatives against various cancer cell lines. While not direct analogs of our core scaffold, they provide valuable insights into how different substitutions on a related backbone can tune biological response.

Compound R Group (on Hydrazone) MCF-7 IC50 (µM) A-2780 IC50 (µM) Reference
4a 4-Chlorophenyl>100-0.4987[3]
4b 4-Nitrophenyl-0.1293-0.4044[3]
4d 4-Methoxyphenyl-0.1700-0.8138[3]
4i 2-Hydroxyphenyl0.24590.1809[3]

Note: Negative log IC50 values from the reference have been converted to their corresponding IC50 values for clarity where possible. Some data is presented as log IC50 as in the original publication.

From this data, we can observe that electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy) on the phenyl ring attached to the hydrazone can lead to potent anticancer activity. The position of the substituent also plays a crucial role.

Visualizing the SAR Workflow

The process of conducting SAR studies can be visualized as a cyclical workflow, starting from the design of a compound library to the analysis of biological data, which then informs the next round of design.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design Analog Design (Virtual Screening) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening (e.g., Kinase Assays) Purification->Screening Cell_based Cell-based Assays (e.g., MTT Assay) Screening->Cell_based SAR_Analysis SAR Analysis Cell_based->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design

Figure 2: A typical workflow for structure-activity relationship (SAR) studies.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized analogs, a battery of in vitro assays is employed. These assays provide quantitative data on the compounds' efficacy and selectivity.

Kinase Inhibition Assay

Given that many pyridine-based compounds are kinase inhibitors, a primary screen would involve assessing their ability to inhibit a panel of protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

  • Add a detection reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the compounds on cancer cells, a cell viability assay such as the MTT assay is commonly used.

Protocol: MTT Cell Viability Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Charting the Path Forward: Future Directions and Alternative Scaffolds

The exploration of this compound analogs is a promising avenue for the discovery of novel therapeutic agents. Future work should focus on:

  • Systematic Modification: A systematic variation of substituents at all available positions of the core scaffold to build a comprehensive SAR dataset.

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases) of the most active compounds.

  • In Vivo Studies: Advancing lead compounds to in vivo models to assess their efficacy and pharmacokinetic properties.

While the pyridine-3-carboxylate scaffold is highly valuable, it is also important to consider alternative heterocyclic systems that may offer improved properties. Scaffolds such as pyrimidines, quinolines, and indoles have also demonstrated significant potential as kinase inhibitors and anticancer agents and can serve as benchmarks for comparison.[4]

Conclusion

This guide provides a comparative framework for understanding the structure-activity relationships of this compound analogs. By leveraging data from structurally related compounds and employing robust synthetic and biological evaluation protocols, researchers can systematically navigate the chemical space around this promising scaffold to identify novel drug candidates. The principles and methodologies outlined herein are intended to empower researchers in their quest to develop the next generation of targeted therapies.

References

  • Soliman, D. H., et al. (2017). Design, synthesis and 2D QSAR study of novel pyridine and quinolone hydrazone derivatives as potential antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry, 138, 1116-1132. [Link]

  • Gür, M., et al. (2021). Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. Archiv der Pharmazie, 354(5), e2000377. [Link]

  • Abdel-Aziz, M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(8), 14238-14257. [Link]

  • Hayat, F., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(5), 373-397. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. This guide provides a detailed, step-by-step framework for the safe disposal of ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a compound possessing a unique combination of a chlorinated pyridine core, a hydrazine functional group, and a carboxylate ester. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for its constituent chemical classes to ensure a cautious and comprehensive approach to its waste management.

I. Hazard Assessment and Chemical Profile

This compound (Molecular Formula: C₈H₁₀ClN₃O₂, Molecular Weight: 215.64 g/mol ) is a halogenated heterocyclic compound containing a reactive hydrazine moiety.[1] While specific toxicity data is unavailable, the hazards can be inferred from its structural components:

  • Chlorinated Pyridine: Pyridine and its derivatives are known to be toxic and are often flammable.[2] Halogenated organic compounds are of environmental concern and require specific disposal methods.

  • Hydrazine Moiety: Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[3] They are known to be toxic if swallowed, in contact with skin, or inhaled, and many are suspected carcinogens.

  • Carboxylate Ester: While generally less hazardous, the ester group can undergo hydrolysis under acidic or basic conditions.

A closely related compound, (3-chloro-pyridin-2-yl)-hydrazine, is classified as having acute toxicity (oral, dermal, and inhalation), causing skin irritation, and serious eye irritation.[4] It is prudent to assume that this compound exhibits a similar hazard profile.

Table 1: Hazard Profile based on Structural Analogs

Hazard ClassificationAnticipated Hazard for this compound
Acute Toxicity (Oral, Dermal, Inhalation)Likely to be toxic
Skin Corrosion/IrritationLikely to be a skin irritant
Serious Eye Damage/IrritationLikely to cause serious eye irritation
CarcinogenicityPotential carcinogen due to the hydrazine group
Environmental HazardPotentially harmful to aquatic life
II. Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE):

All personnel handling this compound for disposal must wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill Management:

In the event of a spill:

  • Evacuate the immediate area.

  • Wear the appropriate PPE before cleanup.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations. Never discharge this chemical down the drain or dispose of it with regular trash.

Logical Flow for Disposal Decision-Making:

DisposalWorkflow start Start: Waste Ethyl 6-chloro-4- hydrazinylpyridine-3-carboxylate ppe Don Appropriate PPE start->ppe waste_characterization Characterize Waste: - Pure compound - Contaminated materials - Dilute solutions segregation Segregate Waste into a Designated, Labeled Container waste_characterization->segregation ppe->waste_characterization consult_ehs Consult Institutional EHS for Approved Disposal Vendor segregation->consult_ehs chemical_treatment Option 1: Chemical Treatment (for dilute solutions, with EHS approval) consult_ehs->chemical_treatment If applicable incineration Option 2: Incineration (preferred for pure compound and contaminated materials) consult_ehs->incineration Primary Route final_disposal Final Disposal by Licensed Hazardous Waste Contractor chemical_treatment->final_disposal incineration->final_disposal

Caption: Decision workflow for the disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, glassware), must be classified as hazardous waste.

  • Collect this waste in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and include the full chemical name.

  • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents.

2. On-site Chemical Treatment (for Dilute Aqueous Solutions):

For dilute aqueous solutions, chemical oxidation of the hydrazine moiety may be a viable pre-treatment step before collection by a licensed disposal facility. This should only be performed by trained personnel with prior approval from your institution's EHS department.

  • Method 1: Oxidation with Sodium or Calcium Hypochlorite

    • Dilute the hydrazine-containing waste with water to a concentration of less than 5%.[5]

    • Slowly add a dilute solution of sodium hypochlorite (<5%) or calcium hypochlorite while stirring in a chemical fume hood.[5][6] The reaction can be exothermic, so slow addition is crucial.

    • The reaction between hydrazine and hypochlorite yields nitrogen gas, water, and sodium chloride.[5]

    • It is important to note that incomplete reactions with some hydrazine derivatives can form carcinogenic by-products.[3]

  • Method 2: Oxidation with Hydrogen Peroxide

    • This method involves the use of hydrogen peroxide, often in the presence of a copper(II) catalyst, to oxidize hydrazine to nitrogen and water.

    • The optimal pH for this reaction is around 9.0.

3. Incineration:

Incineration is the preferred method for the disposal of the pure compound and contaminated solid waste.

  • Rotary Kiln Incineration: This method is suitable for the destruction of pyridine and its derivatives, typically operating at temperatures between 820°C and 1,600°C.[2]

  • Liquid Injection or Fluidized Bed Incineration: These are also acceptable methods for hydrazine-containing wastes.[3]

  • Incineration of chlorinated organic materials converts the chlorine primarily to hydrogen chloride, which is then scrubbed from the flue gases.[7]

All incineration must be carried out at a licensed hazardous waste disposal facility.

4. Final Disposal:

  • All waste, whether pre-treated or not, must be collected by a licensed hazardous waste disposal contractor.

  • Ensure all paperwork and labeling are completed in accordance with your institution's and local regulatory requirements.

IV. Regulatory Compliance

The disposal of this compound is subject to regulations from agencies such as the EPA. Hydrazine and its derivatives are listed as hazardous waste constituents.[8] It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.

V. Conclusion

The safe disposal of this compound requires a multi-faceted approach that considers its composite chemical nature. By understanding the hazards associated with its chlorinated pyridine and hydrazine components, implementing rigorous safety protocols, and adhering to the step-by-step disposal procedures outlined in this guide, researchers can effectively manage this waste stream, ensuring the safety of laboratory personnel and the protection of the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local regulations.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Google Patents. (1993). JPH05115885A - Treatment of hydrazine-containing waste water.
  • ResearchGate. (2015). (PDF) Detoxication of hydrazine in waste waters. Retrieved from [Link]

  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Retrieved from [Link]

  • Google Patents. (1972). US3668209A - Separation of chlorinated pyridines and derivatives thereof.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational guidance for researchers, scientists, and drug development professionals engaged in work with Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. Given the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a conservative risk assessment, synthesizing data from its primary structural components: a chlorinated pyridine core and a hydrazine functional group. The protocols herein are designed to be self-validating, ensuring that safety is structurally integrated into the workflow.

Hazard Assessment by Structural Analogy

The primary hazards of this compound can be inferred from its constituent parts. This approach allows us to anticipate its toxicological and reactive profile and establish a robust safety framework.

  • Chlorinated Pyridine Core: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause skin and serious eye irritation.[1][2] Pyridine itself is a suspected human carcinogen and is highly flammable.[2] Furthermore, these compounds can react violently with strong oxidants and acids.[1][3] Upon decomposition, chlorinated pyridines can emit toxic fumes, including nitrogen oxides and hydrogen cyanide.[3]

  • Hydrazine Functional Group: Hydrazines as a class of compounds present significant health risks. They are often acutely toxic, with some being fatal if inhaled.[4] They are frequently classified as skin sensitizers, capable of causing allergic reactions, and may cause severe skin burns and eye damage.[4][5] Critically, many hydrazine derivatives are considered potential carcinogens.[6] Exposure can lead to nervous system effects, as well as liver and kidney damage.[7]

Composite Hazard Profile: Based on this analysis, this compound should be handled as a substance that is potentially carcinogenic, acutely toxic if inhaled, swallowed, or in contact with skin, a severe skin and eye irritant, and a potential skin sensitizer. All handling procedures must reflect this high-hazard profile.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered PPE strategy is the first and most critical line of defense against exposure. The selection of PPE must be based on the anticipated hazards of both the pyridine and hydrazine functionalities.

Protection Type Specific Recommendations Causality and Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory at all times. A full-face shield must be worn over goggles when handling the solid powder, preparing solutions, or during any operation with a risk of splashing.Protects against splashes and airborne particles that can cause severe, potentially irreversible eye damage, a known hazard for both hydrazine and pyridine derivatives.[2][6]
Hand Protection Double-gloving is required. Use a pair of nitrile gloves as a base layer and a pair of butyl rubber or other chemically-resistant gloves rated for pyridines as the outer layer. Inspect gloves for any signs of degradation or perforation before and during use. Change outer gloves frequently, and both pairs immediately upon suspected contact.Pyridine and similar solvents can degrade nitrile gloves.[2] Butyl rubber offers superior resistance. Double-gloving provides a critical time buffer in case of a breach in the outer layer, preventing direct skin contact which can be toxic.[4]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities (>5g) or significant splash potential, a chemically-resistant apron over the lab coat is necessary.Provides a barrier against accidental spills on clothing, preventing prolonged skin contact. Flame-retardant material is a prudent precaution given the flammability of many pyridine compounds.[1]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.[2] If there is any risk of aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.The hydrazine moiety suggests high inhalation toxicity.[4] Engineering controls (fume hood) are the primary method of protection. A respirator provides essential protection if these controls fail or are unavailable.

Standard Operating Procedure (SOP): A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and accidental release.

Experimental Workflow Diagram

cluster_prep Preparation & Weighing cluster_handling Solution & Reaction cluster_cleanup Cleanup & Disposal A 1. Don Full PPE B 2. Prepare Fume Hood A->B Verify Airflow C 3. Weigh Compound B->C Use Ventilated Enclosure E 5. Dissolution C->E D 4. Prepare Solvent D->E Add Solid to Liquid F 6. Transfer to Reaction E->F G 7. Quench & Workup F->G H 8. Segregate Waste G->H Aqueous, Organic, Solid I 9. Decontaminate Area H->I

Caption: Safe handling workflow for this compound.

Protocol Steps:
  • Preparation:

    • Ensure an emergency eyewash and safety shower are accessible and tested.[2]

    • Don all PPE as specified in the table above.

    • Prepare the work area inside the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

  • Weighing and Aliquoting (Inside Fume Hood or Ventilated Balance Enclosure):

    • Tare a sealed container (e.g., a vial with a cap).

    • Carefully transfer the approximate amount of this compound into the tared container.

    • Seal the container and weigh it to determine the exact mass transferred ("weighing by difference"). This minimizes contamination of the balance.

  • Dissolution and Reaction:

    • In the fume hood, add the desired solvent to the reaction vessel.

    • Slowly and carefully add the weighed solid to the solvent with appropriate stirring.

    • Once the solid is transferred, cap the weighing vial and set it aside for decontamination or disposal.

    • Proceed with the chemical reaction under the continuous ventilation of the fume hood.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[2] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

  • Spill Response:

    • Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a clearly labeled, sealed container for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.[2] Prevent entry into the area and await the arrival of the trained emergency response team.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal Workflow

cluster_streams Waste Identification & Segregation cluster_containment Containment cluster_disposal Final Disposal Start Waste Generated Solid Solid Waste (Contaminated PPE, bench paper, unused compound) Start->Solid Liquid_Org Organic Liquid Waste (Reaction mixtures, solvent rinses) Start->Liquid_Org Liquid_Aq Aqueous Liquid Waste (Workup layers) Start->Liquid_Aq Solid_Cont Seal in Labeled Solid Waste Drum Solid->Solid_Cont Liquid_Org_Cont Collect in Labeled Chlorinated Organic Waste Liquid_Org->Liquid_Org_Cont Liquid_Aq_Cont Collect in Labeled Chlorinated Aqueous Waste Liquid_Aq->Liquid_Aq_Cont EHS Contact EHS for Pickup Solid_Cont->EHS Liquid_Org_Cont->EHS Liquid_Aq_Cont->EHS Incineration High-Temperature Incineration (Recommended Method) EHS->Incineration via Licensed Contractor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Reactant of Route 2
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.